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  • Product: Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
  • CAS: 692745-02-1

Core Science & Biosynthesis

Foundational

Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Authored by: Gemini, Senior Application Scientist Foreword: The Strategic Importance of 2-Aminothiazoles in Modern Drug D...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate

Authored by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of 2-Aminothiazoles in Modern Drug Discovery

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] These heterocyclic entities exhibit a remarkable spectrum of pharmacological activities, including but not limited to anti-inflammatory, anti-HIV, anticancer, and antimicrobial properties.[1] The functional versatility of the 2-aminothiazole ring system, which allows for targeted modifications at various positions, makes it an invaluable template for the design and development of novel therapeutic agents.[3]

This guide provides a comprehensive, in-depth technical overview of a robust and widely adopted pathway for the synthesis of a key derivative: Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate. Our focus extends beyond a mere recitation of procedural steps; we delve into the mechanistic underpinnings and the causal logic that dictates the experimental choices, offering field-proven insights for researchers, scientists, and professionals in drug development. The methodologies described herein are designed to be self-validating, ensuring reliability and reproducibility in the laboratory setting.

I. Strategic Overview of the Synthesis Pathway

The synthesis of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate is most efficiently achieved via the classic Hantzsch thiazole synthesis.[4][5] This venerable yet highly reliable method involves the condensation reaction between an α-haloketone and a thioamide.[5] For our target molecule, the synthesis is logically dissected into two primary stages:

  • Preparation of the Key α-Haloketone Intermediate: Synthesis of Benzyl 2-chloroacetoacetate. This precursor is not always commercially available and its synthesis is a critical first step.

  • Hantzsch Thiazole Synthesis: The cyclocondensation of Benzyl 2-chloroacetoacetate with thiourea to form the desired thiazole ring.

This two-stage approach ensures a high degree of control over the reaction and facilitates the purification of the final product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Hantzsch Thiazole Synthesis Benzyl Alcohol Benzyl Alcohol Esterification Esterification Benzyl Alcohol->Esterification Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->Esterification Benzyl 2-chloroacetoacetate Benzyl 2-chloroacetoacetate Cyclocondensation Cyclocondensation Benzyl 2-chloroacetoacetate->Cyclocondensation Benzyl 2-chloroacetoacetate->Cyclocondensation Key Intermediate Esterification->Benzyl 2-chloroacetoacetate Thiourea Thiourea Thiourea->Cyclocondensation Target_Molecule Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Cyclocondensation->Target_Molecule

Caption: Overall workflow for the synthesis of the target molecule.

II. Stage 1: Synthesis of Benzyl 2-chloroacetoacetate

The synthesis of the α-haloketone precursor, Benzyl 2-chloroacetoacetate, is a critical prerequisite. This compound is typically prepared through the esterification of benzyl alcohol with chloroacetyl chloride.[6] The presence of both a ketone and an ester group makes this molecule a versatile intermediate.[7]

II.A. Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution. The hydroxyl group of benzyl alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent departure of the chloride leaving group, followed by deprotonation of the oxonium ion, yields the desired benzyl ester. A mild base, such as pyridine, is often used to scavenge the HCl byproduct, driving the reaction to completion.

II.B. Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Hazards
Benzyl Alcohol108.141.044205Harmful, Irritant
Chloroacetyl Chloride112.941.42105Corrosive, Lachrymator
Pyridine79.100.982115Flammable, Toxic
Diethyl Ether74.120.71334.6Highly Flammable
Saturated NaHCO₃ (aq)----
Anhydrous MgSO₄120.372.66--

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add benzyl alcohol (1.0 eq) and anhydrous diethyl ether.

  • Cool the flask to 0 °C in an ice bath.

  • Add pyridine (1.1 eq) to the stirred solution.

  • Slowly add chloroacetyl chloride (1.05 eq) dropwise from the dropping funnel over 30-45 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield Benzyl 2-chloroacetoacetate as a colorless to pale yellow liquid.[8]

III. Stage 2: Hantzsch Thiazole Synthesis

This stage constitutes the core of the synthesis, where the thiazole heterocycle is constructed. The Hantzsch synthesis is a robust and high-yielding method for preparing thiazoles from α-haloketones and thioamides.[1][4]

III.A. Mechanistic Deep Dive

The reaction mechanism is a multi-step process that culminates in the formation of the aromatic thiazole ring.[4][9]

  • Nucleophilic Attack: The reaction initiates with a nucleophilic attack from the sulfur atom of thiourea on the α-carbon bearing the chlorine atom in Benzyl 2-chloroacetoacetate. This is an SN2 reaction, forming an isothiuronium salt intermediate.[4][10]

  • Intramolecular Cyclization: The nitrogen atom of the isothiuronium intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon.

  • Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form a dihydrothiazole derivative.

  • Tautomerization & Aromatization: The intermediate tautomerizes to yield the final, stable aromatic 2-aminothiazole product. The initial product is typically the hydrochloride salt, which is then neutralized.[9]

G Start Benzyl 2-chloroacetoacetate + Thiourea Step1 S-Alkylation (SN2) Nucleophilic attack of S on α-carbon Start->Step1 Intermediate1 Isothiuronium Salt Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization N attacks ketone C=O Intermediate1->Step2 Intermediate2 Tetrahedral Intermediate Step2->Intermediate2 Step3 Dehydration Loss of H₂O Intermediate2->Step3 Intermediate3 Dihydrothiazole Intermediate Step3->Intermediate3 Step4 Tautomerization & Neutralization Intermediate3->Step4 End Benzyl 2-amino-4-methyl- 1,3-thiazole-5-carboxylate Step4->End

Caption: Mechanistic pathway of the Hantzsch Thiazole Synthesis.

III.B. Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Hazards
Benzyl 2-chloroacetoacetate226.65-~90 °C/1 mmHg[8]Irritant
Thiourea76.12176-178-Harmful
Ethanol46.07-78Flammable
Sodium Carbonate (Na₂CO₃)105.99851-Irritant

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Benzyl 2-chloroacetoacetate (1.0 eq) and thiourea (1.2 eq) in ethanol.[11] Using a slight excess of thiourea ensures the complete consumption of the α-haloketone.[9]

  • Heat the mixture to reflux (approximately 78-80 °C) with vigorous stirring. The reaction progress can be monitored by TLC. The reaction is typically complete within 2-4 hours.[11]

  • Upon completion, cool the reaction mixture to room temperature. A precipitate of the thiazole hydrohalide salt may form.

  • Pour the reaction mixture into a beaker containing a cold, aqueous solution of 5% sodium carbonate (Na₂CO₃).[4] This neutralizes the hydrohalide salt, causing the free base of the target compound to precipitate.

  • Stir the resulting suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the filter cake with copious amounts of cold water to remove any inorganic salts.

  • Allow the product to air-dry on the filter or dry it in a desiccator.

IV. Purification and Characterization

The crude product obtained is often of high purity.[4] However, for applications requiring analytical grade material, recrystallization is the preferred method of purification.

IV.A. Purification Protocol
  • Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water.[12] Other potential solvents include methanol or THF/hexane mixtures.[12]

  • Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. If any insoluble impurities remain, perform a hot filtration. Slowly add water to the hot solution until turbidity persists. Reheat the mixture until it becomes clear again and then allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

IV.B. Analytical Characterization

The identity and purity of the synthesized Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate should be confirmed using standard analytical techniques.

Expected Analytical Data:

TechniqueExpected Results
¹H NMR Signals corresponding to the benzyl protons (aromatic and CH₂), the methyl group on the thiazole ring, and the amino group protons. The absence of the α-proton from the chloroacetoacetate precursor is a key indicator of successful cyclization.
¹³C NMR Resonances for the carbonyl carbons (ester), the aromatic carbons of the benzyl and thiazole rings, the benzylic CH₂ carbon, and the methyl carbon.
IR Spectroscopy Characteristic absorption bands for N-H stretching (amino group, ~3300-3400 cm⁻¹), C=O stretching (ester, ~1700-1720 cm⁻¹), C=N and C=C stretching (thiazole ring, ~1500-1650 cm⁻¹).[1]
Mass Spectrometry A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of C₁₂H₁₂N₂O₂S (248.30 g/mol ).
Melting Point A sharp and defined melting point, indicating high purity.

V. Conclusion and Future Perspectives

This guide has detailed a reliable and efficient two-stage synthesis of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, grounded in the principles of the Hantzsch thiazole synthesis. By providing a thorough explanation of the underlying mechanisms and detailed, field-tested protocols, we aim to empower researchers to confidently synthesize this valuable intermediate. The versatility of this molecule, with its reactive amino group and ester functionality, opens avenues for further derivatization, making it a crucial building block in the quest for novel therapeutic agents. The continued exploration of derivatives stemming from this core structure promises to yield new insights and potential drug candidates across various disease areas.

References

  • Vertex AI Search.
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  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • Google Patents.
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  • JOCPR. Synthesis of some new 5- substituted of.
  • MDPI. Benzyl-N-[4-(2-hydroxyethyl)

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Exploratory

Physicochemical properties of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Introduction The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, widely recogni...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate

Introduction

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This five-membered heterocyclic ring, containing both sulfur and nitrogen atoms, serves as a versatile template for designing molecules that interact with a wide array of biological targets. Its significance is underscored by its presence in clinically approved drugs such as the kinase inhibitor Dasatinib, used in cancer therapy.[3] The derivatives of 2-aminothiazole exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4]

This technical guide provides a comprehensive exploration of a specific, yet highly relevant, derivative: Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate. We will delve into its core physicochemical properties, outline a robust synthesis protocol grounded in the classic Hantzsch thiazole synthesis, detail methods for its spectroscopic characterization, and discuss its applications for researchers, scientists, and drug development professionals. The aim is to furnish a practical and in-depth resource that explains not only the "what" but also the "why" behind the scientific data and methodologies presented.

Molecular and Physicochemical Profile

The fundamental identity and physical characteristics of a compound are critical for its application in research and development. These properties dictate its handling, solubility in various solvent systems, and its behavior in analytical procedures.

Compound Identifiers
PropertyValueSource
IUPAC Name benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylateN/A
CAS Number 692745-02-1[5]
Molecular Formula C₁₂H₁₂N₂O₂S[5]
Molecular Weight 248.3 g/mol [5]
InChIKey HLWCDBMPOBLJIX-UHFFFAOYSA-N[5]
Physicochemical Data

Quantitative data on the physicochemical properties of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate is not extensively documented in publicly available literature. However, by examining closely related analogs, such as the corresponding ethyl ester, we can infer expected characteristics. The benzyl group, being larger and more nonpolar than an ethyl group, would be expected to slightly decrease aqueous solubility and potentially increase the melting point due to enhanced crystal packing forces.

PropertyValue (Predicted/Analog-Based)Rationale/Notes
Melting Point ~115-125 °CThe analogous ethyl ester has a reported melting point of 111-113 °C.[6] The larger benzyl group may lead to a slightly higher melting point.
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate. Poorly soluble in water.The heterocyclic core and ester functionality provide polarity, while the benzyl and methyl groups add lipophilic character. The poor water solubility is typical for such scaffolds.[7]
Appearance Off-white to yellow solidBased on typical appearance of similar 2-aminothiazole derivatives.
pKa ~4-5 (for the aminothiazole nitrogen)The 2-amino group on the thiazole ring is weakly basic. The exact pKa is influenced by the electron-withdrawing carboxylate group at the 5-position.

Synthesis and Mechanism

The most reliable and widely adopted method for constructing the 2-aminothiazole ring system is the Hantzsch Thiazole Synthesis , first described in 1887.[8] This reaction is known for its simplicity and high yields, making it a staple in heterocyclic chemistry.[7][9]

Principle of Synthesis

The Hantzsch synthesis involves the cyclocondensation of an α-haloketone (or α-halo-β-ketoester in this case) with a thioamide. For the target molecule, the key reactants are Benzyl acetoacetate , a brominating agent (to form the α-haloester in situ or in a preceding step), and thiourea . A "one-pot" approach, where the bromination and cyclization occur sequentially in the same reaction vessel, is often efficient.[10]

G cluster_reactants Starting Materials cluster_process Reaction Process A Benzyl Acetoacetate D Step 1: α-Bromination (In situ formation of Benzyl 2-bromoacetoacetate) A->D B N-Bromosuccinimide (NBS) B->D C Thiourea E Step 2: Hantzsch Cyclization (Reaction with Thiourea) C->E D->E Intermediate F Step 3: Workup & Neutralization (Ammonia or Na₂CO₃ solution) E->F G Step 4: Isolation & Purification (Filtration, Recrystallization) F->G H Final Product: Benzyl 2-amino-4-methyl- 1,3-thiazole-5-carboxylate G->H

Caption: Workflow for the Hantzsch synthesis of the target compound.

Reaction Mechanism

The underlying mechanism proceeds through several logical steps:

  • S-Nucleophilic Attack: The sulfur atom of thiourea, being a soft and potent nucleophile, attacks the electrophilic carbon bearing the halogen (the α-carbon of the bromo-ketoester). This is a classic Sₙ2 reaction that displaces the bromide ion.[11]

  • Tautomerization & Cyclization: Following the initial attack, the intermediate tautomerizes. The nitrogen atom of the imine then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon.[11]

  • Dehydration: A molecule of water is eliminated from the cyclic intermediate, leading to the formation of the aromatic thiazole ring system. This final step is the thermodynamic driving force for the reaction.

Detailed Experimental Protocol

This protocol is a representative method based on established procedures for Hantzsch synthesis.[7][10] Researchers should adapt and optimize conditions as necessary.

Materials:

  • Benzyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Ethanol (or another suitable polar solvent)

  • 5% Sodium Carbonate (Na₂CO₃) or dilute Ammonia (NH₄OH) solution

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, Buchner funnel.

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve benzyl acetoacetate (1 equivalent) in 100 mL of ethanol.

  • Bromination: To the stirred solution, add N-Bromosuccinimide (1 equivalent) portion-wise over 10 minutes. Causality: NBS is a convenient and safe source of electrophilic bromine for the α-bromination of the ketoester. Adding it slowly helps control the exothermic reaction.

  • Thioamide Addition: After stirring for 30 minutes at room temperature to ensure complete bromination, add thiourea (1.2 equivalents) to the mixture. Causality: A slight excess of thiourea ensures the complete consumption of the α-bromo intermediate.

  • Cyclization: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup & Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the contents into a beaker containing 200 mL of a cold 5% sodium carbonate solution and stir for 15 minutes. Causality: The basic solution neutralizes the hydrobromic acid (HBr) byproduct of the reaction, converting the thiazole salt into its free base form, which is poorly soluble in water and precipitates out.[7]

  • Filtration: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Purification: Air-dry the crude product. For higher purity, the solid can be recrystallized from a suitable solvent system, such as ethanol/water.

Spectroscopic Characterization

Verifying the structure and purity of the synthesized compound is paramount. Spectroscopic methods provide a detailed fingerprint of the molecule. While a dedicated spectrum for this exact compound is not readily published, the expected data can be accurately predicted based on its structural motifs and data from analogous compounds.[12][13]

TechniqueExpected Observations
¹H NMR ~7.3-7.4 ppm (multiplet, 5H): Protons of the phenyl ring of the benzyl group. ~7.0 ppm (broad singlet, 2H): Protons of the primary amine (-NH₂). Signal may be exchangeable with D₂O. ~5.2 ppm (singlet, 2H): Methylene protons (-CH₂-) of the benzyl group. ~2.4 ppm (singlet, 3H): Protons of the methyl group (-CH₃) at the 4-position of the thiazole ring.
¹³C NMR ~168 ppm: Carbonyl carbon (C=O) of the ester. ~165 ppm: C2 carbon of the thiazole ring (attached to the amino group). ~150 ppm: C4 carbon of the thiazole ring (attached to the methyl group). ~136 ppm: Quaternary carbon of the phenyl ring attached to the methylene group. ~128 ppm: Carbons of the phenyl ring. ~105 ppm: C5 carbon of the thiazole ring (attached to the ester). ~66 ppm: Methylene carbon (-CH₂) of the benzyl group. ~16 ppm: Methyl carbon (-CH₃).
FT-IR 3400-3200 cm⁻¹ (two bands): Symmetric and asymmetric N-H stretching of the primary amine. ~3100 cm⁻¹: Aromatic C-H stretching. ~1680 cm⁻¹: Strong C=O stretching of the ester carbonyl. ~1620 cm⁻¹: C=N stretching of the thiazole ring. ~1540 cm⁻¹: N-H bending vibration.
Mass Spec. m/z 248 (M⁺): Molecular ion peak corresponding to the molecular weight of the compound.

Applications in Medicinal Chemistry and Drug Development

Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate is not merely a chemical curiosity; it is a valuable building block for the synthesis of more complex pharmaceutical agents.[14]

  • Scaffold for Lead Discovery: The core structure is an excellent starting point for creating libraries of compounds for high-throughput screening. The 2-amino group can be readily acylated, alkylated, or used in condensation reactions to introduce diverse functionalities, allowing for systematic Structure-Activity Relationship (SAR) studies.[4]

  • Precursor to Carboxylic Acids: The benzyl ester serves as a protecting group for the carboxylic acid at the 5-position. It can be easily removed through catalytic hydrogenation to yield the corresponding 2-amino-4-methylthiazole-5-carboxylic acid. This carboxylic acid is a key intermediate for forming amides, which are prevalent in many drug molecules.

  • Bioisosteric Replacement: The thiazole ring itself is often used as a bioisostere for other aromatic systems, like a phenyl ring, to modulate physicochemical properties such as solubility and metabolic stability, or to improve target binding.

G cluster_mods Chemical Modifications cluster_apps Potential Applications A Benzyl 2-amino-4-methyl- 1,3-thiazole-5-carboxylate (Core Scaffold) B N-Acylation / N-Alkylation (at 2-amino group) A->B Diversification C Ester Hydrolysis (Deprotection) A->C Activation D SAR Studies & Library Synthesis B->D E Synthesis of Amide Derivatives (e.g., Kinase Inhibitors) C->E

Caption: Role of the title compound as a versatile intermediate in drug discovery.

Conclusion

Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest, bridging the gap between fundamental heterocyclic chemistry and applied medicinal science. Its synthesis via the robust Hantzsch reaction is straightforward and efficient. Its molecular architecture, featuring multiple reactive handles, makes it an ideal platform for the development of novel therapeutic agents. This guide has provided a detailed overview of its properties, synthesis, and characterization, offering a solid foundation for researchers aiming to leverage the power of the 2-aminothiazole scaffold in their scientific endeavors. Further investigation into its biological activity and that of its derivatives will undoubtedly continue to enrich the field of drug discovery.

References

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Foundational

Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate CAS number lookup

An In-Depth Technical Guide to Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate (CAS: 692745-02-1) Introduction: The Significance of the 2-Aminothiazole Scaffold The 2-aminothiazole moiety is a cornerstone in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate (CAS: 692745-02-1)

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique structural and electronic properties allow it to engage in diverse interactions with biological targets, leading to applications as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[1][3] This guide focuses on a specific, high-value derivative: Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate. This compound serves not only as a potent building block but also as a template for the rational design of next-generation therapeutics. We will explore its fundamental properties, synthesis, and strategic applications in drug discovery, providing researchers and drug development professionals with a comprehensive technical overview.

Physicochemical Properties

A clear understanding of a compound's physical and chemical characteristics is the foundation of its application in research and development. The key properties of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate are summarized below.

PropertyValueSource
CAS Number 692745-02-1[4][5]
Molecular Formula C₁₂H₁₂N₂O₂S[4]
Molecular Weight 248.3 g/mol [4]
Purity Typically ≥95.0%[4]
InChI Key HLWCDBMPOBLJIX-UHFFFAOYSA-N[4]
Canonical SMILES CC1=C(SC(=N1)N)C(=O)OCC2=CC=CC=C2N/A

Synthesis and Mechanistic Rationale

The construction of the 2-amino-4-methyl-1,3-thiazole-5-carboxylate core is most effectively achieved via the Hantzsch thiazole synthesis, a classic and reliable method. A modern, environmentally conscious variation involves a one-pot reaction using green chemistry principles.[6][7]

Experimental Protocol: One-Pot Microwave-Assisted Synthesis

This protocol is adapted from established green synthetic methods for similar 2-aminothiazole derivatives.[6] The causality behind this choice is its high efficiency, reduced reaction time, and minimized generation of harmful by-products.

Reagents:

  • Benzyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • PEG-400 (as a green solvent and phase-transfer catalyst)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Water

Procedure:

  • α-Bromination (In Situ): In a microwave-safe reaction vessel, combine benzyl acetoacetate (1 equivalent), thiourea (1.1 equivalents), and N-Bromosuccinimide (1.1 equivalents) in PEG-400.

    • Rationale: NBS is a selective brominating agent for the active methylene group of the β-ketoester (benzyl acetoacetate). This in-situ generation of the α-bromo intermediate avoids the need to isolate a lachrymatory and unstable reagent. PEG-400 acts as a non-volatile, recyclable solvent that facilitates efficient heat transfer under microwave conditions.

  • Cyclization: Seal the vessel and subject the mixture to microwave irradiation at 180 W for 5-10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: The sulfur atom of thiourea performs a nucleophilic attack on the brominated carbon. Subsequent intramolecular condensation and dehydration lead to the formation of the stable five-membered thiazole ring. Microwave heating dramatically accelerates this process compared to conventional refluxing.[6]

  • Work-up and Purification: After cooling, pour the reaction mixture into ice-cold water. A precipitate will form.

  • Neutralize the solution with a saturated sodium bicarbonate solution to remove any acidic by-products.

  • Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol to remove residual PEG-400.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process R1 Benzyl Acetoacetate P1 One-Pot Reaction (PEG-400, Microwave Irradiation) R1->P1 R2 N-Bromosuccinimide (NBS) R2->P1 R3 Thiourea R3->P1 Intermediate In Situ α-Bromo Intermediate P1->Intermediate Step 1: Bromination Product Benzyl 2-amino-4-methyl- 1,3-thiazole-5-carboxylate Intermediate->Product Step 2: Cyclization

Caption: One-pot Hantzsch synthesis workflow.

Core Utility in Drug Discovery & Development

The title compound is a strategic asset in drug discovery due to its versatile functional handles, which allow for systematic chemical modification and the exploration of Structure-Activity Relationships (SAR).

  • The 2-Amino Group: This primary amine is a key nucleophilic site. It can be readily acylated, alkylated, or used in coupling reactions to introduce diverse side chains. This position is critical for modulating target binding affinity and selectivity. For instance, in many kinase inhibitors, this amine forms a crucial hydrogen bond with the hinge region of the enzyme's ATP-binding pocket.

  • The Benzyl Ester: The ester at the 5-position serves two roles. First, it acts as a protecting group for the carboxylic acid. It can be easily removed via hydrogenolysis to unmask the carboxylate, which can then be converted into amides or other functional groups. This is exemplified in the synthesis of the FDA-approved anti-cancer drug Dasatinib, where a related 2-aminothiazole-5-carboxylate is converted to a carboxamide to achieve potent kinase inhibition.[8]

  • The Thiazole Core: The aromatic thiazole ring itself acts as a rigid scaffold, properly orienting the substituents for optimal interaction with a biological target. Its heteroatoms can participate in hydrogen bonding and other non-covalent interactions, enhancing binding affinity.

Case Study: A Blueprint for Kinase Inhibitors

Many successful kinase inhibitors, such as Dasatinib, utilize the 2-aminothiazole core.[8] Dasatinib is a multi-targeted inhibitor that binds to the active conformation of the BCR-ABL kinase, overcoming resistance to other drugs like imatinib.[8] The 2-aminothiazole component is central to its mechanism, highlighting the therapeutic potential of derivatives synthesized from our title compound.

Illustrative Mechanism of Action: Generalized Kinase Inhibition

Derivatives of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate are frequently designed as ATP-competitive kinase inhibitors. The diagram below illustrates this general mechanism. The drug molecule, derived from the core scaffold, occupies the ATP-binding site of a target kinase. This prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that may be driving disease progression, such as uncontrolled cell proliferation in cancer.

Kinase_Inhibition cluster_pathway Signaling Pathway cluster_inhibition Inhibition Mechanism Kinase Kinase ATP Binding Site Substrate Site pSubstrate Phosphorylated Substrate (pS) Kinase->pSubstrate Phosphorylates ATP ATP ATP->Kinase:atp Binds Substrate Substrate Protein Substrate->Kinase:subst Binds Downstream Downstream Signaling (e.g., Cell Proliferation) pSubstrate->Downstream Drug 2-Aminothiazole Derivative (Drug) BlockedKinase Kinase ATP Binding Site (Blocked) Substrate Site Drug->BlockedKinase:atp Competitively Binds

Caption: Generalized ATP-competitive kinase inhibition.

Conclusion

Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate is more than a simple chemical; it is a highly versatile platform for innovation in drug discovery. Its confirmed CAS number (692745-02-1), well-established synthesis, and strategically positioned functional groups make it an invaluable tool for medicinal chemists. By leveraging this scaffold, researchers can efficiently generate libraries of novel compounds aimed at a multitude of therapeutic targets, continuing the legacy of the 2-aminothiazole core in modern medicine.

References

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  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. [Link]

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Exploratory

A Technical Guide to the Hantzsch Synthesis of 2-Amino-4-Methylthiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The 2-aminothiazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The Hantzsch thiazole synthesis, a classic yet remarkably robust condensation reaction, remains one of the most pivotal and widely utilized methods for constructing this privileged scaffold.[1][2] This guide provides an in-depth examination of the Hantzsch synthesis, focusing specifically on the preparation of 2-amino-4-methylthiazole and its derivatives. We will dissect the reaction mechanism, present a validated experimental protocol, explore critical parameters for process optimization, and detail standard characterization techniques. This document is intended to serve as a practical and authoritative resource for scientists engaged in synthetic chemistry and drug discovery.

Introduction: The Significance of the 2-Aminothiazole Scaffold

Heterocyclic compounds are fundamental to drug design, and among them, the thiazole ring system holds a place of particular distinction.[5] The inclusion of a 2-amino group further enhances its pharmacological potential by providing a key hydrogen bond donor/acceptor site for molecular interactions with biological targets.[6] This structural feature is integral to the function of numerous approved drugs, such as the kinase inhibitor Dasatinib and the antifungal Abafungin.[2][7]

The Hantzsch synthesis, first reported by Arthur Hantzsch in 1887, provides a direct and efficient pathway to this vital scaffold.[8] The classical reaction involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea, to yield the corresponding thiazole derivative.[8][9] Its enduring prevalence in both academic and industrial laboratories is a testament to its reliability, high yields, and the ready availability of its starting materials.

The Core Mechanism of Hantzsch Thiazole Synthesis

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The synthesis of a 2-aminothiazole from an α-haloketone and thiourea is not a single transformation but a sequential cascade of well-defined steps.[1][10]

  • Nucleophilic Attack (SN2 Reaction): The process initiates with the sulfur atom of thiourea, acting as a potent nucleophile, attacking the electrophilic α-carbon of the haloketone. This displaces the halide ion in a classic SN2 reaction, forming an isothiouronium salt intermediate.[5][10][11] The choice of a good leaving group on the ketone (Br > Cl) facilitates this initial step.

  • Intramolecular Cyclization: The next key step involves an intramolecular nucleophilic attack by one of the amino groups onto the carbonyl carbon of the ketone functionality. This attack forms a five-membered ring, generating a 4-hydroxy-4,5-dihydrothiazole (hydroxythiazoline) intermediate.[5]

  • Dehydration and Aromatization: The final step is the acid-catalyzed dehydration of the hydroxythiazoline intermediate. The elimination of a water molecule introduces a double bond within the ring, leading to the formation of the stable, aromatic 2-aminothiazole ring system.[10][11] The thermodynamic driving force for this final step is the formation of the highly stable aromatic ring.[10]

Below is a diagram illustrating the mechanistic pathway.

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism Reactants α-Haloketone + Thiourea Intermediate1 Isothiouronium Salt Reactants->Intermediate1 S-Alkylation (SN2) -X⁻ Intermediate2 4-Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Aminothiazole Product (Aromatic) Intermediate2->Product Dehydration -H₂O (Aromatization)

A simplified diagram of the Hantzsch thiazole synthesis mechanism.

Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole

This protocol is a robust and widely cited procedure for the gram-scale synthesis of the parent compound, 2-amino-4-methylthiazole, adapted from established methods.[12]

Materials & Equipment:

  • Chloroacetone (1.0 mole, 92.5 g)

  • Thiourea (1.0 mole, 76.0 g)

  • Sodium Hydroxide (solid, 200 g)

  • Diethyl ether

  • Water (deionized)

  • 500 mL three-neck round-bottom flask

  • Reflux condenser, dropping funnel, mechanical stirrer

  • Heating mantle, separatory funnel, rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a 500-mL flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend thiourea (76 g) in 200 mL of water.

    • Causality: Water acts as a solvent to facilitate mixing and helps moderate the initial exothermic reaction.[12] While the reaction can be run neat, it risks becoming uncontrollably violent.[12]

  • Addition of Chloroacetone: Begin stirring the suspension and add chloroacetone (92.5 g) dropwise over approximately 30 minutes. An increase in temperature will be observed as the reaction initiates and the thiourea dissolves.

    • Causality: Slow, controlled addition is crucial to manage the exothermicity of the initial S-alkylation step and prevent runaway reactions.

  • Reflux: After the addition is complete, heat the resulting yellow solution to reflux and maintain for 2 hours.

    • Causality: Heating provides the necessary activation energy for the cyclization and dehydration steps to proceed to completion, ensuring a high conversion rate.

  • Work-up and Neutralization: Cool the reaction mixture to room temperature. With continuous stirring and external cooling (ice bath), carefully add solid sodium hydroxide (200 g) in portions.

    • Causality: The product initially forms as a hydrohalide salt, which is soluble in the aqueous medium.[10] The addition of a strong base deprotonates the salt, yielding the free base form of 2-amino-4-methylthiazole, which is less water-soluble and separates as an oil.[12]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the upper oily layer containing the product. Extract the remaining aqueous layer three times with diethyl ether (100 mL portions).

    • Causality: Diethyl ether is an effective solvent for extracting the organic product from the aqueous phase, maximizing recovery.

  • Drying and Isolation: Combine the initial oil layer with the ethereal extracts. Dry the combined solution over anhydrous sodium hydroxide. Filter to remove the drying agent and any tars.

    • Causality: Using solid NaOH as a drying agent is effective for this basic compound and removes residual water, which is critical before distillation.

  • Purification: Remove the ether using a rotary evaporator. Purify the resulting crude oil by vacuum distillation. Collect the fraction boiling at 117–120 °C at 8 mm Hg.[12]

    • Self-Validation: The product should solidify upon cooling, yielding a solid with a melting point of 44–45 °C. A yield of 70–75% is expected.[12] Purity can be confirmed by TLC, NMR, and IR spectroscopy.

Process Optimization and Key Parameters

Achieving high yield and purity in the Hantzsch synthesis requires careful control of several experimental variables.

ParameterEffect on Reaction & RationaleTypical Conditions
Temperature Controls reaction rate. Insufficient heat leads to incomplete reaction, while excessive heat can cause decomposition and side-product formation.Room temperature to reflux (40-80 °C).[13]
Solvent Solubilizes reactants and influences reaction kinetics. Alcohols are most common. Aqueous mixtures can improve yields in some cases.[13]Ethanol, Methanol, Ethanol/Water.[13]
Reaction Time Must be sufficient for completion. Progress should be monitored to avoid unnecessary heating that can degrade the product.2-12 hours, monitored by TLC.[14]
Reactant Stoichiometry Typically a 1:1 or slight excess of the thioamide component is used to ensure complete consumption of the more expensive α-haloketone.1:1 to 1:1.2 (α-haloketone:thiourea).[5]
Catalyst While often uncatalyzed, acidic or Lewis acid catalysts can be used to accelerate the reaction, particularly the dehydration step.[13][15]None (classical), p-TSA, Ionic Liquids.[16]

The general experimental workflow, from initial setup to final validation, is a self-validating system.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification cluster_analysis 4. Characterization prep_reagents Weigh Reactants (α-Haloketone, Thiourea) setup Combine in Flask Add Solvent prep_reagents->setup prep_solvent Prepare Solvent prep_solvent->setup react Heat to Reflux (e.g., 2-8h) setup->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Cool & Neutralize (Base) monitor->workup Complete extract Extract with Organic Solvent workup->extract purify Dry, Filter & Concentrate Purify (Distillation/Recrystallization) extract->purify analysis Confirm Structure & Purity (NMR, IR, MS, MP) purify->analysis

General workflow for Hantzsch synthesis and validation.

Synthesis of Derivatives: Scope and Considerations

The true power of the Hantzsch synthesis lies in its versatility. A vast library of 2-amino-4-methylthiazole derivatives can be accessed by modifying the starting materials.

  • Varying the α-Haloketone: Using substituted α-haloacetophenones or other α-haloketones allows for the introduction of diverse aryl or alkyl groups at the C4 and C5 positions of the thiazole ring.[9]

  • Varying the Thioamide: While thiourea yields a 2-amino group, using N-monosubstituted or N,N-disubstituted thioureas can install corresponding secondary or tertiary amines at the C2 position. However, caution is advised when using N-monosubstituted thioureas, as reaction conditions (particularly pH) can influence the regioselectivity of the cyclization, potentially leading to mixtures of 2-(substituted-amino)thiazoles and 3-substituted-2-iminothiazolines.[15]

Characterization of 2-Amino-4-methylthiazole

Unambiguous characterization of the synthesized product is essential. The following data are typical for the parent compound, 2-amino-4-methylthiazole.

TechniqueExpected Result / Key Signals
1H NMR (DMSO-d6)δ ~6.86 (s, 2H, -NH2), δ ~6.21 (s, 1H, C5-H), δ ~2.32 (s, 3H, -CH3).[17] The amine protons are exchangeable with D2O.[10]
13C NMR (DMSO-d6)δ ~167.9 (C2), δ ~147.1 (C4), δ ~100.5 (C5), δ ~17.0 (-CH3).[18]
FTIR (Melt/KBr)~3400-3100 cm-1 (N-H stretch), ~1620 cm-1 (N-H bend), ~1540 cm-1 (C=N stretch).[19][20]
Mass Spec (EI) M+ at m/z = 114.[18]
Melting Point 44–45 °C.[12]

Conclusion

The Hantzsch thiazole synthesis is an indispensable tool in modern organic and medicinal chemistry for the construction of 2-aminothiazole derivatives. Its operational simplicity, high yields, and broad substrate scope ensure its continued relevance. By understanding the underlying mechanism and the influence of key reaction parameters, researchers can effectively troubleshoot, optimize, and adapt this reaction to generate diverse libraries of 2-amino-4-methylthiazole derivatives for application in drug discovery and materials science.

References

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  • Hardy, A., et al. (n.d.). Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. ACS Publications. Retrieved January 16, 2026, from [Link]

  • Saldyka, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. Retrieved January 16, 2026, from [Link]

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  • Kamal, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Retrieved January 16, 2026, from [Link]

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  • Bou-Salah, L., et al. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. Retrieved January 16, 2026, from [Link]

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  • Watts, P., et al. (n.d.). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip (RSC Publishing). Retrieved January 16, 2026, from [Link]

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  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. (2017). Royal Society Publishing. Retrieved January 16, 2026, from [Link]

  • Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]

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  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Retrieved January 16, 2026, from [Link]

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Foundational

The 2-Aminothiazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal ch...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1][2] This five-membered aromatic ring system, containing both sulfur and nitrogen, serves as a crucial pharmacophore in a variety of therapeutic agents.[3] Its unique structural features allow for versatile chemical modifications, enabling the fine-tuning of pharmacological properties and the development of potent and selective drug candidates. This technical guide provides a comprehensive overview of the diverse biological activities associated with the 2-aminothiazole scaffold, including its roles in anticancer, antimicrobial, anti-inflammatory, and kinase inhibition applications. We will delve into the underlying mechanisms of action, explore structure-activity relationships (SAR), and present detailed experimental protocols for the synthesis and biological evaluation of 2-aminothiazole derivatives.

Introduction: The Chemical Versatility and Biological Significance of 2-Aminothiazoles

The 2-aminothiazole core is a foundational structure in the design of numerous biologically active molecules.[4] Its prevalence in both natural products and synthetic compounds underscores its importance in drug discovery.[5] The synthetic accessibility of this scaffold, most notably through the Hantzsch thiazole synthesis, allows for the facile generation of diverse chemical libraries for high-throughput screening.[6][7] The ability of the 2-amino group and the thiazole ring to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological targets contributes to its broad pharmacological profile.[8] This guide will explore the key therapeutic areas where the 2-aminothiazole scaffold has made a significant impact.

Anticancer Activity: A Multifaceted Approach to Targeting Malignancies

The 2-aminothiazole scaffold is a cornerstone in the development of novel anticancer agents, with several derivatives demonstrating potent activity against a range of human cancer cell lines, including breast, lung, colon, and leukemia.[6][9] The anticancer efficacy of these compounds often stems from their ability to modulate various cellular pathways critical for cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which 2-aminothiazole derivatives exert their anticancer effects is the inhibition of protein kinases. These enzymes play a pivotal role in signal transduction pathways that are frequently dysregulated in cancer. The 2-aminothiazole core can act as a hinge-binding motif, effectively competing with ATP for the active site of kinases.[8]

A notable example is Dasatinib , a potent multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[6][10] Dasatinib's chemical structure features a central 2-aminothiazole ring that is crucial for its inhibitory activity against Abl and Src family kinases.[10]

Another clinically relevant example is Alpelisib , a PI3Kα inhibitor approved for the treatment of certain types of breast cancer, which also incorporates the 2-aminothiazole scaffold.[6]

Simplified Kinase Inhibition by 2-Aminothiazole Derivatives cluster_kinase Kinase Active Site ATP ATP Hinge_Region Hinge Region ATP->Hinge_Region Competitive Binding Substrate Substrate Hinge_Region->Substrate Phosphorylates 2_Aminothiazole_Derivative 2-Aminothiazole Derivative 2_Aminothiazole_Derivative->Hinge_Region Binds to Hinge Region Inhibition X 2_Aminothiazole_Derivative->Inhibition Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Inhibition->Hinge_Region

Caption: Kinase inhibition by 2-aminothiazole derivatives.

Structure-Activity Relationship (SAR) Insights

SAR studies have been instrumental in optimizing the anticancer potency of 2-aminothiazole derivatives. Key modifications include:

  • Substitutions at the 2-amino group: Acylation or the introduction of various aryl or alkyl groups can significantly enhance activity.[11]

  • Modifications at the C4 and C5 positions: The introduction of lipophilic substituents at these positions has been shown to improve antitumor activity.[6] For instance, aryl groups at the C4 position and various substituents at the C5 position have been explored to modulate potency and selectivity.[12]

Compound Series Key Structural Features Observed Activity Reference
N-Acyl-2-aminothiazolesNon-aromatic acyl side chainsPotent and selective CDK2/cycE inhibitors with improved solubility.[6]
4,5-Disubstituted-2-aminothiazolesLipophilic groups at C4 and C5Moderate to good activity against lung and glioma cancer cell lines.[6]
2-Amino-4-aryl-5-arylthiazolesVaried substituents on the C5-phenyl ringNanomolar antiproliferative activity by targeting tubulin.[6]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A fundamental step in evaluating the anticancer potential of novel 2-aminothiazole compounds is to determine their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a 2-aminothiazole derivative against a specific cancer cell line.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 2-aminothiazole test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[11]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the development of new antimicrobial agents.[13] The 2-aminothiazole scaffold has been extensively investigated for its antibacterial and antifungal properties.[1][13][14]

Mechanism of Action

The antimicrobial mechanisms of 2-aminothiazole derivatives are diverse and can involve the inhibition of essential microbial enzymes or disruption of cellular processes. For instance, some derivatives have been shown to inhibit bacterial MurB, an enzyme involved in peptidoglycan biosynthesis, a critical component of the bacterial cell wall.[15] In fungi, inhibition of CYP51 (lanosterol 14α-demethylase), an enzyme crucial for ergosterol biosynthesis, has been identified as a potential mechanism of action.[15]

Spectrum of Activity

Numerous studies have reported the efficacy of 2-aminothiazole derivatives against a broad range of pathogens, including:

  • Gram-positive bacteria: Staphylococcus aureus (including MRSA) and Bacillus subtilis.[13][16]

  • Gram-negative bacteria: Escherichia coli.[13][16]

  • Fungi: Candida albicans and Aspergillus niger.[13][14]

  • Mycobacteria: Mycobacterium tuberculosis.[12]

Compound Series Target Organism MIC (µg/mL) Reference
Piperazinyl derivative (121d)Staphylococcus aureus (MRSA)4[16]
Piperazinyl derivative (121d)Escherichia coli8[16]
Thiazolyl-thiourea (124)Staphylococcus aureus4 - 16[16]
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55)Mycobacterium tuberculosis0.008[16]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Objective: To determine the lowest concentration of a 2-aminothiazole derivative that inhibits the visible growth of a particular bacterium or fungus.

Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the 2-aminothiazole test compound in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The 2-aminothiazole scaffold has been incorporated into molecules with significant anti-inflammatory properties.[1][2] These compounds often target key enzymes and signaling pathways involved in the inflammatory cascade.

Mechanism of Action

The anti-inflammatory effects of 2-aminothiazole derivatives can be attributed to the inhibition of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes. Additionally, some derivatives have been shown to modulate the activity of transcription factors, such as NF-κB, which regulate the expression of pro-inflammatory genes.

Future Perspectives and Conclusion

The 2-aminothiazole scaffold continues to be a highly valuable and versatile platform in drug discovery.[17] Its proven success in yielding clinically approved drugs like Dasatinib and Alpelisib fuels further exploration of its therapeutic potential.[6] Future research directions are likely to focus on:

  • Design of novel derivatives with improved potency and selectivity: Utilizing computational modeling and structure-based drug design to create next-generation 2-aminothiazole-based inhibitors.

  • Exploration of new therapeutic applications: Investigating the efficacy of 2-aminothiazole compounds in other disease areas, such as neurodegenerative and metabolic disorders.[18]

  • Development of drug delivery systems: Enhancing the pharmacokinetic properties and therapeutic efficacy of promising 2-aminothiazole candidates through advanced drug delivery technologies.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07). MDPI. Retrieved from [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021-01-15). PubMed Central. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07). NIH. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07). PubMed. Retrieved from [Link]

  • Biological and medicinal significance of 2-aminothiazoles. (2014). Scholars Research Library. Retrieved from [Link]

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. (2012-07-26). PubMed Central. Retrieved from [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (2010). JOCPR. Retrieved from [Link]

  • 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. (2021-01-15). PubMed. Retrieved from [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2015). Acta Chimica Slovenica. Retrieved from [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (2010). JOCPR. Retrieved from [Link]

  • Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. (2020-01-02). Taylor & Francis Online. Retrieved from [Link]

  • 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. (2006-11-16). PubMed. Retrieved from [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021-01-15). PubMed. Retrieved from [Link]

  • Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents. (2022-09-15). PubMed. Retrieved from [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. (2010-08-01). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. (2021-01-15). NIH. Retrieved from [Link]

  • Design of 2‐aminothiazole CHK1 inhibitors. (2021). ResearchGate. Retrieved from [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2022-10-14). NIH. Retrieved from [Link]

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  • Drugs currently in use based on 2-aminothiazole skeleton. (2016). ResearchGate. Retrieved from [Link]

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Exploratory

A Technical Guide to the Molecular Structure, Synthesis, and Properties of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides an in-depth examination of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, a heterocyclic compo...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth examination of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The document elucidates the molecule's structural features, details a robust synthetic protocol, and summarizes its key physicochemical properties. At its core, this compound belongs to the 2-aminothiazole class, a scaffold renowned for its broad spectrum of biological activities and its presence in numerous approved pharmaceuticals.[1][2] This guide serves as a comprehensive resource for researchers leveraging this molecule as a building block in drug discovery, offering insights into its synthesis, characterization, and potential applications grounded in the established importance of its structural class.

The 2-Aminothiazole Scaffold: A Cornerstone in Medicinal Chemistry

The 1,3-thiazole ring, particularly when substituted with an amino group at the 2-position, is a privileged scaffold in drug development. Its rigid, planar structure and unique electronic properties, including its ability to act as a hydrogen bond donor and acceptor, make it an ideal pharmacophore for interacting with a wide array of biological targets. Derivatives of 2-aminothiazole have demonstrated a remarkable range of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and anti-HIV activities.[2][3] This versatility has cemented the 2-aminothiazole moiety as a cornerstone for the synthesis of biologically active molecules and has led to its incorporation into numerous clinically successful drugs.[1][4] Understanding the structure and synthesis of specific derivatives, such as Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, is therefore critical for the rational design of new therapeutic agents.

Molecular Structure and Characterization

Chemical Identity

The unambiguous identification of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate is foundational for any research endeavor. Its key identifiers and properties are summarized below.

PropertyValue
Systematic Name Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
CAS Number 692745-02-1[5]
Molecular Formula C₁₂H₁₂N₂O₂S
Molecular Weight 248.30 g/mol
Canonical SMILES CC1=C(C(=O)OCC2=CC=CC=C2)SC(=N1)N
Structural Analysis

The molecule's structure can be deconstructed into three primary functional regions, each contributing to its overall chemical character and reactivity.

  • The 2-Amino-4-methylthiazole Core : This is the heterocyclic heart of the molecule. The endocyclic nitrogen and sulfur atoms define its thiazole nature. The exocyclic amino group at the C2 position is a key site for hydrogen bonding and further chemical modification. The methyl group at C4 provides steric bulk and influences the electronic environment of the ring.

  • The Benzyl Ester Group : Located at the C5 position, this group consists of a carbonyl connected to a benzyloxy moiety. The ester is susceptible to hydrolysis but also provides a lipophilic character to the molecule. The benzyl group offers a site for potential π-π stacking interactions with biological targets.

  • Interplay of Functional Groups : The electron-donating amino group at C2 and the electron-withdrawing carboxylate at C5 create a "push-pull" electronic system across the thiazole ring, modulating its reactivity and potential as a pharmacophore.

cluster_molecule Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate M C₁₂H₁₂N₂O₂S Core 2-Amino-4-methylthiazole Core M->Core contains Ester Benzyl Carboxylate Group (C5) M->Ester contains Amino Amino Group (C2) Core->Amino feature Methyl Methyl Group (C4) Core->Methyl feature Start Start: Benzyl Acetoacetate + Thiourea Step1 Step 1: Add N-Bromosuccinimide (NBS) in PEG-400 Solvent Start->Step1 Intermediate In Situ Formation of α-Bromo Intermediate Step1->Intermediate generates Step2 Step 2: Microwave Irradiation (e.g., 180W, 5-10 min) Intermediate->Step2 reacts with Thiourea Step3 Step 3: Work-up & Purification (Aqueous work-up, Column Chromatography) Step2->Step3 yields crude product Product Product: Benzyl 2-amino-4-methyl- 1,3-thiazole-5-carboxylate Step3->Product

Caption: One-pot microwave-assisted synthetic workflow.

Detailed Methodology:

  • To a solution of benzyl acetoacetate (1.0 eq.) in PEG-400, add N-Bromosuccinimide (NBS) (1.1 eq.) portion-wise at room temperature.

  • Stir the mixture for 5-10 minutes to ensure the formation of the α-bromo intermediate.

  • Add thiourea (1.2 eq.) to the mixture.

  • Seal the reaction vessel and subject it to microwave irradiation (e.g., 180 W) for 5-10 minutes, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography (e.g., silica gel, using a hexane-ethyl acetate gradient) to yield the pure title compound.

  • Validation : Confirm the identity and purity of the final product using NMR, IR, and Mass Spectrometry as described in Section 3.3.

Physicochemical and Pharmacological Profile

Physicochemical Data

These properties are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
XLogP3 2.1Calculated [6]
Hydrogen Bond Donor Count 2Calculated [6]
Hydrogen Bond Acceptor Count 4Calculated [6]
Rotatable Bond Count 3Calculated [6]
Topological Polar Surface Area 96.2 ŲCalculated [6]
Potential Biological and Medicinal Significance

While specific biological data for Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate is limited in public literature, its structural motifs suggest significant potential.

  • Synthetic Intermediate : Its primary value lies in its role as a versatile intermediate. The amino group can be readily acylated, alkylated, or used in coupling reactions to build more complex molecules. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides. [7]* Antimycobacterial and Antiplasmodial Activity : Many 2-aminothiazole derivatives have shown potent activity against Mycobacterium tuberculosis and Plasmodium falciparum. [8]This scaffold serves as an excellent starting point for hit optimization in these therapeutic areas.

  • Anticancer Applications : The 2-aminothiazole core is present in several kinase inhibitors. For instance, the blockbuster drug Dasatinib, a multi-targeted kinase inhibitor, features a related 2-aminothiazole-5-carboxamide core. [7]This highlights the potential of using the title compound as a precursor for novel anticancer agents.

  • Antioxidant and Anti-inflammatory Properties : Various substituted 2-aminothiazoles have been reported to possess significant antioxidant and anti-inflammatory properties, making this compound a candidate for screening in related disease models. [2][3]

Conclusion

Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate is a well-defined chemical entity whose value is derived from the potent biological and medicinal legacy of the 2-aminothiazole scaffold. Its molecular structure, characterized by a reactive amino group and a modifiable benzyl ester, makes it an ideal building block for combinatorial chemistry and targeted drug synthesis. The availability of efficient, one-pot synthetic routes further enhances its utility for researchers. This guide provides the foundational knowledge required for scientists to confidently synthesize, characterize, and strategically employ this compound in the pursuit of novel therapeutics.

References

  • Khalifa M. E. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. 2018, 65, 1-22. [Link]

  • Nevagi R. J., et al. Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. 2014, 6(5):134-150. [Link]

  • Singh P., et al. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters. 2013, 23(17), 4888-4891. [Link]

  • Ayati, A., et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021, 26(6), 1449. [Link]

  • Kamal, A., et al. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed. 2018. [Link]

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  • Vekariya, R. J., et al. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Organic & Medicinal Chemistry. [Link]

  • Cazzaniga, G., et al. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank. 2024, 2024(1), M1842. [Link]

  • Li, J., et al. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC. 2010, (vi), 32-38. [Link]

  • Google Patents.

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Foundational

Spectroscopic Profile of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this d...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. The structural elucidation of this heterocyclic compound is critical for its application in medicinal chemistry and materials science. This guide emphasizes the rationale behind experimental choices and provides detailed protocols to ensure data integrity and reproducibility.

Molecular Structure and Overview

Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate is a multifaceted organic molecule featuring a 2-aminothiazole core, a functionality of significant interest in pharmaceutical research due to its presence in a variety of bioactive compounds. The ester linkage to a benzyl group further adds to its chemical versatility. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior.

cluster_thiazole 2-Amino-4-methyl-1,3-thiazole Core cluster_substituents Substituents cluster_benzyl Benzyl Group C2 C2 N3 N3 C2->N3 NH2 NH2 C2->NH2 at C2 C4 C4 N3->C4 C5 C5 C4->C5 CH3 CH3 C4->CH3 at C4 S1 S1 C5->S1 COOBn COOBn C5->COOBn at C5 S1->C2 CH2_benzyl CH2 COOBn->CH2_benzyl Phenyl Phenyl CH2_benzyl->Phenyl

Caption: Molecular components of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atom environments within the molecule. The predicted chemical shifts are based on the analysis of similar 2-aminothiazole structures and established substituent effects.[1][2]

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30-7.45m5HAr-H (Phenyl group of benzyl)
~7.10s (br)2H-NH₂
~5.25s2H-CH₂- (Benzyl)
~2.40s3H-CH₃ (at C4 of thiazole)

Interpretation of the ¹H NMR Spectrum

The aromatic protons of the benzyl group are expected to appear as a multiplet in the downfield region (~7.30-7.45 ppm) due to the deshielding effect of the phenyl ring current. The benzylic methylene protons (-CH₂-) will likely resonate as a singlet around 5.25 ppm. The protons of the amino group (-NH₂) are anticipated to produce a broad singlet at approximately 7.10 ppm, with its chemical shift being sensitive to solvent and concentration. The methyl group protons on the thiazole ring are expected to be observed as a sharp singlet at around 2.40 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum involves dissolving a few milligrams of the sample in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[3][4] The spectrum is typically recorded on a 400 or 500 MHz spectrometer.

cluster_workflow ¹H NMR Experimental Workflow prep Sample Preparation (dissolve in deuterated solvent with TMS) acq Data Acquisition (400/500 MHz Spectrometer) prep->acq Insert sample proc Data Processing (Fourier Transform, Phasing, Baseline Correction) acq->proc Generate FID analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) proc->analysis Generate Spectrum

Caption: A generalized workflow for ¹H NMR spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides insights into the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The predicted chemical shifts are based on data from analogous thiazole derivatives and established carbon chemical shift ranges.[5][6][7][8]

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~168.0C=O (Ester)
~165.0C2 (Thiazole, attached to -NH₂)
~150.0C4 (Thiazole, attached to -CH₃)
~136.0C (Quaternary, Phenyl of benzyl)
~128.0-129.0CH (Phenyl of benzyl)
~115.0C5 (Thiazole, attached to ester)
~66.0-CH₂- (Benzyl)
~17.0-CH₃

Interpretation of the ¹³C NMR Spectrum

The carbonyl carbon of the ester group is expected to be the most downfield signal, around 168.0 ppm. The C2 and C4 carbons of the thiazole ring are predicted to appear at approximately 165.0 ppm and 150.0 ppm, respectively. The carbons of the phenyl ring will resonate in the aromatic region (128.0-136.0 ppm). The C5 carbon of the thiazole ring, bearing the ester group, is expected around 115.0 ppm. The benzylic methylene carbon should appear at about 66.0 ppm, and the methyl carbon at around 17.0 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation for ¹³C NMR is similar to that for ¹H NMR.[9][10] Due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans are typically required to obtain a good signal-to-noise ratio. Proton decoupling is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum of singlets.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Predicted FT-IR Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Medium, BroadN-H stretching (asymmetric and symmetric) of -NH₂
3100-3000MediumC-H stretching (aromatic)
2950-2850MediumC-H stretching (aliphatic)
~1710StrongC=O stretching (Ester)
~1620StrongC=N stretching (Thiazole ring)
~1580MediumC=C stretching (Thiazole and aromatic ring)
~1250StrongC-O stretching (Ester)

Interpretation of the FT-IR Spectrum

The N-H stretching vibrations of the primary amine are expected to appear as two bands in the 3400-3300 cm⁻¹ region. Aromatic and aliphatic C-H stretching bands will be observed around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. A strong absorption band around 1710 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch. The C=N and C=C stretching vibrations of the thiazole and aromatic rings are expected in the 1620-1580 cm⁻¹ region. A strong band around 1250 cm⁻¹ can be attributed to the C-O stretching of the ester group.

Experimental Protocol: FT-IR Spectroscopy

For a solid sample, the spectrum can be obtained using the KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory.[11][12][13][14] For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, the sample is placed directly on the ATR crystal. A background spectrum of the empty accessory or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural elucidation. Electron Ionization (EI) is a common technique for small organic molecules.

Predicted Mass Spectrometry Data (EI)

m/zProposed Fragment
276[M]⁺ (Molecular Ion)
185[M - C₇H₇]⁺
107[C₇H₇]⁺
91[C₇H₇]⁺ (Tropylium ion)

Interpretation of the Mass Spectrum

The molecular ion peak ([M]⁺) is expected at an m/z value of 276, corresponding to the molecular weight of the compound. A common fragmentation pathway for benzyl esters is the cleavage of the benzyl group, leading to a prominent peak at m/z 91, corresponding to the stable tropylium ion ([C₇H₇]⁺). The loss of the benzyl radical from the molecular ion would result in a fragment at m/z 185.

Experimental Protocol: Mass Spectrometry

The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[15][16][17][18][19] In the ion source, the sample is vaporized and ionized (e.g., by electron impact). The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer, and then detected.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic analysis of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate. The presented data and interpretations, based on established principles and data from analogous compounds, offer a robust framework for researchers working with this molecule. The included experimental protocols serve as a practical reference for obtaining high-quality spectroscopic data, ensuring the integrity and validity of experimental results in drug discovery and chemical research.

References

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Exploratory

An In-Depth Technical Guide to the Stability Studies of 2-Aminothiazole-5-Carboxylate Esters

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged structure in a mul...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of pharmacologically active compounds.[1][2] Its incorporation into drug candidates spans a wide range of therapeutic areas, including oncology and infectious diseases.[2][3] The ester functionality at the 5-position of the 2-aminothiazole ring is a common feature, often introduced to modulate physicochemical properties such as solubility and permeability, or to serve as a handle for further chemical modification.[4] However, the inherent reactivity of the ester group, coupled with the electronic nature of the 2-aminothiazole scaffold, necessitates a thorough understanding of the molecule's stability. This guide provides a comprehensive framework for conducting robust stability studies of 2-aminothiazole-5-carboxylate esters, ensuring the generation of reliable data critical for drug development.

The Imperative of Stability Testing

Stability testing is a non-negotiable aspect of pharmaceutical development, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[5][6] These studies are designed to elucidate how the quality of a drug substance or drug product varies with time under the influence of environmental factors like temperature, humidity, and light. For 2-aminothiazole-5-carboxylate esters, a comprehensive stability program is crucial for:

  • Identifying Potential Degradants: Understanding the degradation products is essential for assessing the safety profile of the drug.[5]

  • Elucidating Degradation Pathways: Knowledge of how the molecule degrades allows for the development of strategies to mitigate instability.[5]

  • Determining Intrinsic Stability: This information guides formulation development, packaging selection, and the definition of appropriate storage conditions.

  • Developing and Validating Stability-Indicating Analytical Methods: A robust analytical method is the bedrock of any stability study, ensuring that the parent drug can be accurately quantified in the presence of its degradation products.[7][8]

Potential Degradation Pathways of 2-Aminothiazole-5-Carboxylate Esters

Forced degradation studies, where the compound is subjected to stress conditions more severe than accelerated stability testing, are instrumental in identifying likely degradation pathways.[5][9] For 2-aminothiazole-5-carboxylate esters, the primary anticipated degradation pathways are hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

The ester functionality is the most probable site of hydrolytic attack. This can occur under both acidic and basic conditions, leading to the formation of the corresponding 2-aminothiazole-5-carboxylic acid.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen of the ester group makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salt and the corresponding alcohol. For ethyl esters, this would be ethanol.

A study on Dasatinib, which contains a 2-aminothiazole-5-carboxamide moiety, showed degradation under both acidic and alkaline conditions, suggesting the lability of the C5-substituent.[9] While an amide is generally more stable than an ester, this provides a strong indication that the ester analogue would also be susceptible to hydrolysis.

Oxidative Degradation

The 2-aminothiazole ring system, with its electron-rich nature, is a potential target for oxidation. The exocyclic amino group and the sulfur atom within the thiazole ring are particularly susceptible.

  • N-Oxidation: The amino group can be oxidized to form N-oxide derivatives. The N-oxide of Dasatinib has been identified as a degradation product.[10]

  • Sulfoxidation: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone.

  • Ring Opening: Under harsh oxidative conditions, cleavage of the thiazole ring could occur.

Photodegradation

Exposure to light, particularly UV radiation, can induce photochemical reactions. A study on the UV-induced photodegradation of the closely related 2-aminothiazole-4-carboxylic acid revealed that decarboxylation is a primary photochemical event.[11] This suggests that 2-aminothiazole-5-carboxylate esters could also undergo photolytic cleavage of the ester group or the entire carboxylate moiety. The study also identified subsequent complex degradation pathways involving ring cleavage.[11]

Thermal Degradation

While generally more stable to heat in the solid state, thermal degradation can occur, especially at elevated temperatures. For heterocyclic esters, thermal decomposition often involves the cleavage of the ester bond or decarboxylation.[12]

A Framework for Stability Studies: Experimental Design and Protocols

A robust stability study for a 2-aminothiazole-5-carboxylate ester should encompass forced degradation studies, and long-term and accelerated stability testing under ICH-prescribed conditions. Central to this is the development and validation of a stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[8]

Development and Validation of a Stability-Indicating RP-HPLC Method

The primary objective of a stability-indicating method is to provide an accurate and precise measurement of the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[13]

A Proposed Starting Point for Method Development:

A literature review for similar compounds, such as a novel aminothiazole derivative, suggests the following as a good starting point for HPLC method development:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice for the separation of small organic molecules.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) often provides good separation.

  • Detection: UV detection is typically suitable for aromatic and heterocyclic compounds. The detection wavelength should be chosen at the λmax of the 2-aminothiazole-5-carboxylate ester to ensure maximum sensitivity.

Method Validation:

The developed method must be validated according to ICH Q2(R1) guidelines, encompassing the following parameters:[6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies: A Step-by-Step Protocol

Forced degradation studies are essential for establishing the specificity of the analytical method and for identifying potential degradation products.[5]

Protocol for Forced Degradation of a 2-Aminothiazole-5-Carboxylate Ester:

  • Preparation of Stock Solution: Prepare a stock solution of the 2-aminothiazole-5-carboxylate ester in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Heat the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • After the incubation period, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N NaOH.

    • Dilute the solution to a suitable concentration with the mobile phase and analyze by HPLC.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Keep the solution at room temperature for a defined period (e.g., 24 hours).

    • After the incubation period, neutralize with an appropriate amount of 0.1 N HCl.

    • Dilute the solution to a suitable concentration with the mobile phase and analyze by HPLC.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a defined period (e.g., 24 hours).

    • Dilute the solution to a suitable concentration with the mobile phase and analyze by HPLC.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a controlled temperature oven (e.g., 105 °C) for a defined period (e.g., 48 hours).[2]

    • After the exposure, dissolve a known amount of the stressed solid in a suitable solvent.

    • Dilute the solution to a suitable concentration with the mobile phase and analyze by HPLC.

  • Photodegradation:

    • Expose a solution of the compound (in a photostable container) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • Simultaneously, keep a control sample protected from light.

    • After a defined exposure period, dilute the solutions to a suitable concentration with the mobile phase and analyze by HPLC.

  • Analysis and Data Interpretation:

    • Analyze all stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples with the control to identify degradation peaks.

    • Calculate the percentage degradation of the parent compound and the percentage of each degradation product formed.

    • The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at a sufficient level for detection without complete degradation of the parent compound.

Table 1: Summary of Forced Degradation Conditions and Expected Observations

Stress ConditionTypical Reagents and ConditionsPotential Degradation Products
Acid Hydrolysis 0.1 N HCl, 60°C, 24h2-Aminothiazole-5-carboxylic acid
Base Hydrolysis 0.1 N NaOH, Room Temp, 24h2-Aminothiazole-5-carboxylic acid (as salt)
Oxidation 3% H₂O₂, Room Temp, 24hN-oxides, Sulfoxides, Ring-opened products
Thermal (Solid) 105°C, 48hProducts of ester cleavage, Decarboxylation products
Photolysis ICH Q1B specified light sourceDecarboxylation products, Ring-cleavage products

Visualization of Key Processes

Experimental Workflow for Stability Studies

G cluster_0 Method Development & Validation cluster_1 Forced Degradation Studies cluster_2 Formal Stability Testing cluster_3 Data Analysis & Reporting MD HPLC Method Development MV Method Validation (ICH Q2) MD->MV Optimized Method FD Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) MV->FD Validated Method DP Degradation Product Identification FD->DP Stressed Samples DA Data Analysis DP->DA LT Long-Term Stability (ICH Conditions) LT->DA AS Accelerated Stability (ICH Conditions) AS->DA SR Stability Report DA->SR Shelf-life Determination

Caption: Workflow for conducting comprehensive stability studies.

Hypothetical Hydrolytic Degradation Pathway

G 2-Aminothiazole-5-carboxylate\nEster 2-Aminothiazole-5-carboxylate Ester 2-Aminothiazole-5-carboxylic\nAcid 2-Aminothiazole-5-carboxylic Acid 2-Aminothiazole-5-carboxylate\nEster->2-Aminothiazole-5-carboxylic\nAcid H+ or OH- / H2O

Caption: Primary hydrolytic degradation of the ester.

Conclusion: A Proactive Approach to Stability

A thorough and well-documented stability study is not merely a regulatory hurdle; it is a fundamental scientific investigation that underpins the development of a safe and effective pharmaceutical product. For 2-aminothiazole-5-carboxylate esters, a proactive approach to understanding their stability profile is paramount. By anticipating the likely degradation pathways and employing robust, validated analytical methods, researchers can de-risk their development programs, make informed decisions about formulation and packaging, and ultimately ensure the quality and shelf-life of the final drug product. This guide provides a comprehensive roadmap for this critical endeavor, empowering scientists to navigate the complexities of stability testing with confidence and scientific rigor.

References

  • International Journal of Pharmaceutical Sciences and Medicine. (n.d.). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced degradation studies. Retrieved from [Link]

  • Scholars Middle East Publishers. (n.d.). Novel Stability indicating Rp-HPLC Method for the Determination of Assay of Voriconazole in Pharmaceutical Products. Retrieved from [Link]

  • PubMed. (2020, October 1). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Retrieved from [Link]

  • PharmaTutor. (n.d.). A Novel Stability Indicating Assay Method Development and Validation of Dasatinib Tablets Formulations. Retrieved from [Link]

  • Marmara University. (n.d.). Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. Retrieved from [Link]

  • International Journal of Science and Research. (n.d.). Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance. Retrieved from [Link]

  • ResearchGate. (2016, February 8). (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathways of Dasatinib in tablets dosage form. Retrieved from [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220.
  • National Center for Biotechnology Information. (2024, November 7). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiazole substitution of a labile amide bond—a new option toward antiplasmodial pantothenamide-mimics. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved from [Link]

  • PubMed. (2024, April 23). RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • PubMed. (2019, May 13). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Medicine. (2019, April 1). DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD: A REVIEW. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017103057A1 - Pharmaceutical composition comprising anhydrous dasatinib.
  • MDPI. (n.d.). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Medicine. (n.d.). Stability Indicating Analytical Method Development and Validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: A Streamlined One-Pot Synthesis of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate

Abstract This document provides a detailed, robust, and reproducible protocol for the synthesis of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate. This method utilizes a one-pot reaction strategy based on the classic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, robust, and reproducible protocol for the synthesis of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate. This method utilizes a one-pot reaction strategy based on the classical Hantzsch thiazole synthesis, which avoids the isolation of unstable and lachrymatory intermediates.[1] The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[2][3][4] This protocol is designed for high yield and purity, making it suitable for generating key intermediates in drug discovery and development pipelines.

Introduction and Scientific Principle

The 2-aminothiazole moiety is a privileged heterocyclic scaffold due to its wide range of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[2][3][4] Its structural rigidity and capacity for hydrogen bonding make it a frequent component in clinically approved drugs. Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate is a versatile building block, where the amino group can be further functionalized, and the benzyl ester serves as a readily cleavable protecting group for the carboxylic acid.

The synthesis is achieved via the Hantzsch thiazole synthesis, a classic and highly reliable condensation reaction.[3][5][6] The core transformation involves the reaction of an α-halocarbonyl compound with a thioamide-containing reactant, such as thiourea.[4][7][8]

Our protocol employs a highly efficient "one-pot" approach. It begins with the in situ α-halogenation of a β-ketoester (Benzyl acetoacetate) using N-Bromosuccinimide (NBS), immediately followed by cyclocondensation with thiourea. This strategy is advantageous as it circumvents the need to isolate the unstable and hazardous α-bromo intermediate.[1]

Reaction Mechanism

The reaction proceeds through several distinct steps, which are outlined in the diagram below.

Hantzsch_Mechanism Start Benzyl Acetoacetate + NBS Intermediate α-Bromo Intermediate (Benzyl 2-bromoacetoacetate) Start->Intermediate In situ Halogenation SN2 S-Alkylation (SN2) Isothiouronium Salt Intermediate->SN2 Nucleophilic Attack Thiourea Thiourea Thiourea->SN2 Nucleophilic Attack Cyclization Intramolecular Cyclization (N attacks Ketone) SN2->Cyclization Dehydration Dehydration (Loss of H₂O) Cyclization->Dehydration Product_Salt Thiazole Hydrobromide Salt Dehydration->Product_Salt Aromatization Neutralization Neutralization (e.g., with NH₄OH or NaHCO₃) Product_Salt->Neutralization Final_Product Final Product Benzyl 2-amino-4-methyl- 1,3-thiazole-5-carboxylate Neutralization->Final_Product

Caption: Hantzsch Thiazole Synthesis Mechanism.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis yielding multi-gram quantities of the target compound.

Materials and Equipment
Reagent/MaterialFormulaCAS No.M.W.Recommended Purity
Benzyl acetoacetateC₁₁H₁₂O₃5396-88-3192.21 g/mol ≥98%
N-Bromosuccinimide (NBS)C₄H₄BrNO₂128-08-5177.98 g/mol ≥99%
ThioureaCH₄N₂S62-56-676.12 g/mol ≥99%
Ethanol (Absolute)C₂H₅OH64-17-546.07 g/mol Anhydrous, ≥99.5%
Ammonium HydroxideNH₄OH1336-21-635.04 g/mol 28-30% solution
Ethyl AcetateC₄H₈O₂141-78-688.11 g/mol ACS Grade
HexaneC₆H₁₄110-54-386.18 g/mol ACS Grade

Equipment:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

  • Rotary evaporator

Safety Precautions:

  • Perform all steps in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • N-Bromosuccinimide (NBS) is a corrosive solid and a source of bromine. Handle with care.

  • Thiourea is a suspected carcinogen. Avoid inhalation of dust and skin contact.

  • The intermediate α-haloketone is a lachrymator; the one-pot procedure minimizes exposure but does not eliminate the risk.

Synthetic Procedure

Workflow A 1. Charge Flask - Benzyl acetoacetate - Ethanol B 2. Cool to 0-5 °C (Ice Bath) A->B C 3. Add NBS (Portion-wise, keep T < 10 °C) B->C D 4. Stir for 30 min (In situ bromination) C->D E 5. Add Thiourea D->E F 6. Heat to Reflux (78 °C) (2-3 hours) E->F G 7. Monitor by TLC F->G H 8. Cool to RT G->H Reaction Complete I 9. Neutralize with NH₄OH (pH 8-9, precipitation occurs) H->I J 10. Stir for 1 hour I->J K 11. Filter Crude Solid (Büchner Funnel) J->K L 12. Wash with Cold Water K->L M 13. Recrystallize (Ethanol/Water) L->M N 14. Dry Product (Vacuum Oven) M->N

Caption: Experimental workflow for one-pot synthesis.

  • Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and thermometer. Charge the flask with Benzyl acetoacetate (19.22 g, 100 mmol) and 200 mL of absolute ethanol.

  • In situ Halogenation: Cool the stirred solution to 0-5 °C using an ice-water bath. Slowly add N-Bromosuccinimide (NBS) (17.8 g, 100 mmol) in small portions over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Intermediate Formation: After the complete addition of NBS, allow the mixture to stir at 0-5 °C for an additional 30 minutes. The solution should become colorless or pale yellow.

  • Cyclocondensation: To this cold mixture, add Thiourea (7.61 g, 100 mmol) in one portion.

  • Reflux: Remove the ice bath and heat the reaction mixture to reflux (approx. 78-80 °C) using a heating mantle. Maintain a gentle reflux for 2-3 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (1:1). The starting material spot should disappear, and a new, more polar spot corresponding to the product should become prominent.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the hydrobromide salt may form. Place the flask in an ice bath and slowly add concentrated ammonium hydroxide solution (~15-20 mL) dropwise while stirring until the pH of the mixture is 8-9. This neutralization step is critical as it converts the soluble salt into the free base, which precipitates out of solution.[7][9][10]

  • Precipitation: Continue stirring the thick slurry in the ice bath for 1 hour to ensure complete precipitation.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization. Transfer the solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely. Slowly add deionized water until the solution becomes cloudy. Reheat gently until the solution is clear again, then allow it to cool slowly to room temperature and finally in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum at 40-50 °C to a constant weight.

Characterization and Expected Results

ParameterExpected Result
Appearance White to off-white crystalline solid
Yield 75-85%
Melting Point ~145-148 °C (literature dependent)
Molecular Formula C₁₃H₁₄N₂O₂S
Molecular Weight 262.33 g/mol
Mass Spec (ESI+) Expected [M+H]⁺: 263.08
Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.50-7.30 (m, 5H, Ar-H of benzyl group)

    • δ 7.15 (s, 2H, -NH₂, exchangeable with D₂O)[7]

    • δ 5.25 (s, 2H, -CH₂-Ph)

    • δ 2.40 (s, 3H, -CH₃ on thiazole ring)

    • Note: NMR chemical shifts are predictive and should be confirmed experimentally.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~168.0 (C=O, ester)

    • δ ~163.0 (C-2, C-NH₂)

    • δ ~150.0 (C-4, C-CH₃)

    • δ ~136.0 (Quaternary Ar-C)

    • δ ~128.5, 128.0, 127.8 (Ar-CH)

    • δ ~108.0 (C-5, C-COOBn)

    • δ ~65.0 (-CH₂-Ph)

    • δ ~16.0 (-CH₃)

  • FT-IR (KBr, cm⁻¹):

    • 3450-3300 (N-H stretching, primary amine)

    • 3100 (Aromatic C-H stretching)

    • 1680 (C=O stretching, ester)[4]

    • 1620 (C=N stretching, thiazole ring)

    • 1540 (N-H bending)

Conclusion

This application note details a streamlined and efficient one-pot synthesis for Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate. By employing an in situ halogenation followed by a Hantzsch cyclocondensation, the protocol offers high yields while minimizing handling of hazardous intermediates. The provided methodology is robust and scalable, providing a reliable route for obtaining this valuable building block for applications in medicinal chemistry and drug discovery.

References

  • One-Pot Synthesis of 2-Aminothiazole Derivatives: Application Notes and Protocols for Researchers - Benchchem. (n.d.).
  • Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica.
  • Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. (n.d.). Scilit.
  • Synthesis of some new 5- substituted of. (n.d.). JOCPR.
  • Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube.
  • Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. (2023, January 25). Taylor & Francis Online.
  • Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. (2025, June 27). ResearchGate.
  • Process of producing 2-aminothiazole. (n.d.). Google Patents.
  • Synthesis of thiourea-derived thiazolines. (n.d.). ResearchGate.
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal.
  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). PMC - NIH.
  • Synthesis of 4-benzyl 2-amino thiazole. (n.d.). PrepChem.com.
  • Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (n.d.). Google Patents.
  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (n.d.). MDPI.
  • 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. (n.d.).
  • (PDF) Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (2025, November 15). ResearchGate.

Sources

Application

In vitro anticancer assay of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate

An In-Depth Guide to the In Vitro Anticancer Evaluation of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Authored by a Senior Application Scientist This document provides a comprehensive framework for researchers, s...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Anticancer Evaluation of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate

Authored by a Senior Application Scientist

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro anticancer potential of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate. The thiazole scaffold is a cornerstone in medicinal chemistry, with several derivatives approved as anticancer drugs, such as Dasatinib and Ixazomib.[1] These compounds are known to exert their effects through diverse mechanisms, including the induction of apoptosis and interference with critical cell signaling pathways.[1][2][3] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logical approach to the evaluation of this promising compound.

Our investigation is structured to first establish baseline cytotoxicity across relevant cancer cell lines and then to dissect the underlying molecular mechanisms of action. This integrated workflow allows for a comprehensive understanding of the compound's therapeutic potential.

Section 1: Assessment of Cytotoxicity and Cell Viability

The initial and most critical step in evaluating any potential anticancer agent is to determine its cytotoxicity—the ability to kill cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of a cell population.[4] We will employ two robust, colorimetric assays that measure different cellular parameters to ensure the validity of our findings.

Principle of Viability Assays

It is crucial to understand that different assays measure different aspects of "cell viability."

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of a cell population. Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into an insoluble purple formazan product. The amount of formazan is directly proportional to the number of metabolically active cells.

  • SRB (Sulforhodamine B) Assay: This assay measures total cellular protein content. SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions.[5][6] The amount of bound dye is directly proportional to the cell mass, providing a reliable measure of cell number.[7] Using both assays provides a self-validating system; a true cytotoxic effect should be observable as a decrease in both metabolic activity (MTT) and total protein content (SRB).

G

Protocol: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability.[8]

Materials:

  • Selected cancer cell lines (e.g., MCF-7 breast, HepG2 liver, A549 lung)

  • Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivative in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[4] Remove the medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.[8]

  • Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Shake the plate gently for 15 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is based on the standardized method used for large-scale drug screening.[7][9]

Materials:

  • Materials from the MTT assay, excluding MTT reagent and its specific solubilizer.

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Wash solution (1% v/v acetic acid)

  • SRB Solubilization buffer (10 mM Tris base, pH 10.5)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Cell Fixation: After the treatment incubation, gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) and incubate for 1 hour at 4°C.[9][10] This step fixes the cells and precipitates total cellular protein.

  • Washing: Discard the supernatant and wash the plates five times with 1% acetic acid to remove unbound dye, TCA, and serum proteins.[5][10] Air-dry the plates completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]

  • Final Wash: Quickly wash the plates again with 1% acetic acid to remove unbound SRB dye.

  • Solubilization: Once the plates are completely dry, add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[10] Place on a shaker for 5-10 minutes.

  • Absorbance Measurement: Read the absorbance at approximately 510 nm.[10]

  • Data Analysis: As with the MTT assay, calculate percent viability relative to the control and determine the IC₅₀ value.

Data Presentation: Cytotoxicity Profile

Summarize the calculated IC₅₀ values in a clear, structured table. This allows for easy comparison of the compound's potency across different cancer types.

Cell LineCancer TypeBenzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate IC₅₀ (µM)Doxorubicin (Positive Control) IC₅₀ (µM)
MCF-7Breast AdenocarcinomaExperimental ValueExperimental Value
HepG2Hepatocellular CarcinomaExperimental ValueExperimental Value
A549Lung CarcinomaExperimental ValueExperimental Value
HCT116Colon CarcinomaExperimental ValueExperimental Value

Section 2: Elucidation of the Mechanism of Action

Once cytotoxicity is confirmed, the next logical step is to investigate how the compound induces cell death. Key anticancer mechanisms include inducing programmed cell death (apoptosis) and halting the cell division cycle (cell cycle arrest).[11]

Apoptosis Detection via Annexin V/PI Staining

Principle: Apoptosis is a highly regulated process of cell death. One of its earliest hallmarks is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late apoptotic or necrotic cells where membrane integrity is compromised.[12][14] By using these two stains together with flow cytometry, we can distinguish between four cell populations:

  • Annexin V- / PI- : Healthy, viable cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (rarely seen, often an artifact).

G start Treat cells with Thiazole Derivative (e.g., IC₅₀ concentration for 24h) harvest Harvest cells (including supernatant for floaters) start->harvest wash Wash cells twice with cold PBS harvest->wash resuspend Resuspend in 1X Annexin V Binding Buffer wash->resuspend stain Add FITC-Annexin V and Propidium Iodide (PI) resuspend->stain incubate Incubate 15 min at RT in the dark stain->incubate analyze Analyze by Flow Cytometry (within 1 hour) incubate->analyze

Protocol: Annexin V/PI Staining by Flow Cytometry

This protocol is a standard method for quantifying apoptosis.[14][15][16]

Materials:

  • 6-well plates

  • Flow cytometer

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Phosphate-Buffered Saline (PBS), cold

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the thiazole derivative at its IC₅₀ and 2x IC₅₀ concentrations for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Cell Harvesting: After incubation, collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells with PBS, then detach them using trypsin. Combine the detached cells with their corresponding supernatant.[13]

  • Washing: Centrifuge the cell suspension (e.g., 670 x g, 5 min) and wash the pellet twice with cold PBS.[13]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[15][16] Gently vortex.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[4]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[16] Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >600 nm.

Cell Cycle Analysis

Principle: Many anticancer drugs function by disrupting the normal progression of the cell cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M) and subsequently undergo apoptosis.[8] The cell cycle distribution of a population can be determined by staining the DNA with a fluorescent dye that binds stoichiometrically, such as Propidium Iodide (PI).[17] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S (synthesis) phase have an intermediate amount.[17] Flow cytometry can quantify the fluorescence intensity of individual cells, generating a histogram that reveals the percentage of cells in each phase. Because PI also binds to RNA, treatment with RNase is essential for accurate DNA content analysis.

G G0G1 G0/G1 Phase (2n DNA Content) S S Phase (Synthesis) (>2n to <4n DNA) G0G1->S Progression G2M G2/M Phase (4n DNA Content) S->G2M Progression G2M->G0G1 Mitosis

Protocol: Cell Cycle Analysis by PI Staining

This protocol is a widely used method for assessing cell cycle distribution.[18]

Materials:

  • Materials for cell treatment (as in 2.1)

  • Cold 70% ethanol

  • PI staining solution (e.g., PBS with 100 µg/mL RNase A and 50 µg/mL PI)[18]

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis protocol (steps 1 and 2).

  • Fixation: Wash the cell pellet with PBS. Resuspend the pellet and add cold 70% ethanol dropwise while vortexing gently to prevent cell clumping. This step permeabilizes the cells. Fix the cells for at least two hours on ice or overnight at -20°C.[18]

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in the PI/RNase A staining solution.

  • Incubation: Incubate in the dark for 30 minutes at room temperature or overnight at 4°C to ensure complete staining and RNA degradation.[18]

  • Analysis: Analyze the samples on a flow cytometer. The data is typically displayed on a linear scale histogram, and software is used to model the peaks and calculate the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of Apoptosis-Related Proteins

Principle: To confirm that the observed cytotoxicity and apoptosis are driven by specific molecular events, Western blotting is an indispensable technique.[19] It allows for the detection and semi-quantification of key proteins that regulate apoptosis. Thiazole derivatives often act through the intrinsic (mitochondrial) apoptosis pathway.[2] Key proteins to investigate include:

  • Bcl-2 Family: The ratio of pro-apoptotic proteins (e.g., Bax, Bak) to anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) determines the cell's fate. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.[20]

  • Caspases: These are the executioners of apoptosis. A key event is the cleavage of initiator caspases (like Caspase-9) and executioner caspases (like Caspase-3) from their inactive pro-forms to their active, cleaved forms.[21] Detecting cleaved Caspase-3 is a strong indicator of apoptosis.

  • PARP (Poly (ADP-ribose) polymerase): This is a substrate for activated Caspase-3. Its cleavage from the full-length form (~116 kDa) to a smaller fragment (~89 kDa) is a classic marker of late-stage apoptosis.[20]

G Thiazole Thiazole Derivative Bax Bax ↑ Thiazole->Bax Bcl2 Bcl-2 ↓ Thiazole->Bcl2 Mito Mitochondrial Permeability Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Pro-Caspase-9 CytC->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 Casp3 Pro-Caspase-3 aCasp9->Casp3 aCasp3 Active (Cleaved) Caspase-3 Casp3->aCasp3 PARP PARP aCasp3->PARP Apoptosis Apoptosis aCasp3->Apoptosis cPARP Cleaved PARP PARP->cPARP

Protocol: General Western Blot for Apoptotic Markers

This protocol provides a general workflow for protein analysis.[19][21]

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer system (e.g., PVDF membranes)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells as previously described. Lyse cells on ice with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply ECL substrate and visualize the protein bands using a chemiluminescent imaging system. Use β-actin as a loading control to normalize the data.

Conclusion

This guide outlines a logical, multi-faceted approach to characterize the in vitro anticancer activity of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate. By first establishing dose-dependent cytotoxicity with validated assays like MTT and SRB, and then probing the mechanistic underpinnings through apoptosis, cell cycle, and Western blot analyses, researchers can build a comprehensive and compelling profile of the compound's therapeutic potential. This structured methodology ensures that the generated data is robust, reproducible, and provides deep insights into the compound's biological activity.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Telford, W. G. (2017). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, 81, 7.6.1–7.6.28. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • da Silva, G. V. J., de Oliveira, D. M., de Faria, A. R., & de Castro, P. P. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. Medicinal Chemistry Research, 27(1), 144–154. [Link]

  • Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • protocols.io. (2023). SRB assay for measuring target cell killing V.1. [Link]

  • Shpilt, Z., & Tshuva, E. Y. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50849. [Link]

  • Kumar, R., Kumar, S., & Singh, R. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Drug Targets, 23(11), 1075–1107. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Canvax. (2023). DATA SHEET SRB Cytotoxicity Assay. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]

  • National Cancer Institute. (n.d.). In vitro antitumor activity (NCI, USA) [SRB procedure]. Retrieved from [Link] (Note: The provided link was a general protocol, this is the official NCI link for the SRB assay methodology).

  • Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 2282, 1–10. [Link]

Sources

Method

Application Notes and Protocols for the Antimicrobial Screening of Novel 2-Aminothiazole Derivatives

Introduction: The Imperative for Novel Antimicrobials and the Promise of 2-Aminothiazoles The escalating crisis of antimicrobial resistance (AMR) represents one of the most significant threats to global health, necessita...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobials and the Promise of 2-Aminothiazoles

The escalating crisis of antimicrobial resistance (AMR) represents one of the most significant threats to global health, necessitating the urgent discovery of new and effective therapeutic agents.[1] Thiazole derivatives, five-membered heterocyclic rings containing sulfur and nitrogen, have emerged as a particularly promising class of compounds in medicinal chemistry.[1][2] The 2-aminothiazole scaffold is a "privileged structure," found in numerous clinically approved drugs, and is recognized for its broad spectrum of biological activities, including potent antibacterial and antifungal properties.[3][4][5]

The antimicrobial efficacy of these compounds is often attributed to their ability to inhibit essential microbial enzymes.[3] Putative mechanisms include the disruption of bacterial cell wall biosynthesis through the inhibition of enzymes like MurB, or interference with fungal ergosterol biosynthesis by targeting lanosterol 14α-demethylase (CYP51).[3][6] Some derivatives have also been investigated as inhibitors of DNA gyrase or the crucial cell division protein FtsZ.[1][7][8]

This guide provides a comprehensive, field-proven framework for the systematic screening and evaluation of novel 2-aminothiazole derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating discovery workflow.

Section 1: The Hierarchical Screening Workflow

A successful antimicrobial screening campaign follows a logical, multi-stage process designed to efficiently identify the most promising candidates while progressively gathering more detailed information. This hierarchical approach filters a library of compounds down to a small number of validated hits with desirable properties.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Selectivity cluster_2 Phase 3: Lead Candidate Progression A Library of Novel 2-Aminothiazole Derivatives B Primary Antibacterial & Antifungal Screening (MIC Determination) A->B Broad Spectrum Panel C Confirmation of 'Hits' (MIC ≤ 16 µg/mL) B->C Identify Active Compounds D Determination of Cidal vs. Static Activity (MBC / MFC) C->D E Mammalian Cell Cytotoxicity Assay (e.g., MTT / XTT) C->E F Calculation of Selectivity Index (SI) D->F E->F G Prioritized 'Lead' Compounds (High Potency, High SI) F->G Select Best Candidates H Mechanism of Action (MoA) Studies G->H

Caption: Hierarchical workflow for antimicrobial drug discovery.

Section 2: Primary Screening - Quantifying Antimicrobial Potency

The initial goal is to determine the fundamental potency of each derivative against a representative panel of clinically relevant microorganisms. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for this purpose.

Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[9][10] It is the most common technique used for this purpose.[11] Adherence to standardized guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is critical for reproducibility and comparability of data.[12][13][14][15]

Causality & Rationale:

  • Why Broth Microdilution? This method is highly efficient, requires small volumes of compound and reagents, and is amenable to high-throughput screening using 96-well plates.[16][17]

  • Why Mueller-Hinton Broth (MHB)? MHB is the internationally recommended medium for routine susceptibility testing of non-fastidious bacteria.[10][18] It has good reproducibility, is low in inhibitors of common antimicrobials (e.g., sulfonamides, tetracyclines), and supports the growth of most pathogens.[18]

  • Why Standardize the Inoculum? The final bacterial concentration must be precisely controlled (typically 5 x 10⁵ CFU/mL).[10] An inoculum that is too dense can overwhelm the compound, leading to falsely high MICs, while an overly dilute inoculum can result in falsely low MICs. The 0.5 McFarland turbidity standard is a reliable and reproducible method for achieving the correct starting bacterial density.[10]

MIC_Protocol cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_readout Incubation & Readout prep_compound Compound Stock Solution Prepare in DMSO serial_dilution Serial Dilution Two-fold dilution of compound across columns 1-10 prep_compound->serial_dilution prep_media Bacterial Inoculum Grow to log phase Adjust to 0.5 McFarland inoculation Inoculation Add standardized bacterial suspension to columns 1-11 prep_media->inoculation controls Controls Column 11: Growth Control (No Drug) Column 12: Sterility Control (No Bacteria) incubation Incubation 16-20 hours at 35-37°C inoculation->incubation readout Visual Inspection Find lowest concentration well with no visible growth (turbidity) incubation->readout

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Preparation of Compounds: Create a high-concentration stock solution of each 2-aminothiazole derivative (e.g., 10 mg/mL) in 100% dimethyl sulfoxide (DMSO).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.

    • Perform a 1:100 dilution of this suspension into the appropriate test medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve the final target inoculum density.[10]

  • Plate Preparation:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add a calculated volume of the compound stock solution to the first column to achieve the highest desired test concentration, then perform a 2-fold serial dilution across the plate (e.g., from column 1 to 10).

    • Column 11 will serve as the growth control (broth + inoculum, no compound).

    • Column 12 will serve as the sterility control (broth only).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL, and the final inoculum density will be approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates in ambient air at 35-37°C for 16-20 hours.[17]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed by eye or with a plate reader. The growth control well must be turbid, and the sterility control well must be clear.

Protocol 2.2: Antifungal Susceptibility Testing

The protocol for antifungal screening is analogous to the antibacterial MIC assay, but with critical modifications to accommodate the different biology of fungi.[16][19]

Causality & Rationale:

  • Why RPMI-1640 Medium? This is the standard medium recommended by CLSI and EUCAST for testing most yeasts and molds.[20] It is buffered with MOPS to maintain a stable physiological pH, which is crucial for both fungal growth and compound activity.

  • Why Longer Incubation? Fungi generally have a slower growth rate than bacteria, requiring longer incubation times (24-48 hours) to achieve sufficient growth for a reliable MIC determination.[20]

Key Modifications for Fungi:

  • Medium: Use RPMI-1640 medium buffered with MOPS.

  • Inoculum Preparation: Fungal inoculum is prepared from fresh cultures and adjusted spectrophotometrically to a specific cell density as per CLSI/EUCAST guidelines.

  • Incubation: Incubate at 35°C for 24 hours for Candida species or up to 48 hours for slower-growing molds like Aspergillus.[20]

  • Reading Endpoint: For azole-class drugs against Candida, the endpoint is often defined as a significant reduction (e.g., 50%) in turbidity compared to the growth control, rather than complete inhibition. However, for novel compounds, complete visual inhibition is the most straightforward initial endpoint.

Data Presentation: MIC Values

Summarize the primary screening data in a clear, tabular format. This allows for rapid comparison of potency across different compounds and microbial strains.

Table 1: Example Antibacterial and Antifungal Activity (MIC in µg/mL) of Novel 2-Aminothiazole Derivatives

Compound IDS. aureus (ATCC 29213)E. coli (ATCC 25922)MRSA (Clinical Isolate)P. aeruginosa (ATCC 27853)C. albicans (ATCC 90028)
Derivative A 8328>12816
Derivative B 4164648
Derivative C >128>128>128>128>128
Ciprofloxacin 0.50.2510.5N/A
Fluconazole N/AN/AN/AN/A2

Note: Data are hypothetical and for illustrative purposes only. MRSA: Methicillin-Resistant Staphylococcus aureus. N/A: Not Applicable.

Section 3: Secondary Screening - Assessing Spectrum of Activity and Selectivity

Compounds that demonstrate promising potency in the primary screen (typically, MIC ≤ 16 µg/mL) are advanced to secondary screening to determine their mode of action (cidal vs. static) and their safety profile (selectivity).

Protocol 3.1: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay distinguishes between compounds that merely inhibit growth (bacteriostatic/fungistatic) and those that actively kill the microbes (bactericidal/fungicidal).

Causality & Rationale: A bactericidal agent is often preferred for treating infections in immunocompromised patients or for life-threatening conditions. This assay is a direct extension of the MIC test and quantifies the concentration required to kill ≥99.9% of the initial bacterial inoculum.

Step-by-Step Methodology:

  • Following the determination of the MIC, take a 10 µL aliquot from all the clear wells (at and above the MIC).

  • Spot the aliquot onto a fresh, drug-free agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the agar plates overnight (or for 24-48 hours for fungi) at 37°C.

  • Interpretation: The MBC/MFC is the lowest concentration of the compound that results in no colony growth on the subculture plate, corresponding to a ≥99.9% reduction in CFU/mL from the initial inoculum.

    • If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal .

    • If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic .

Protocol 3.2: In Vitro Mammalian Cell Cytotoxicity Assay (MTT/XTT)

A critical step in drug development is to ensure that the compound is selectively toxic to microbial cells and not to host (mammalian) cells. The MTT and XTT assays are reliable, colorimetric methods for assessing cell viability.[21][22]

Causality & Rationale:

  • Principle: These assays measure the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (yellow MTT or XTT) to a colored formazan product (purple for MTT, orange for XTT).[21] The amount of color produced is directly proportional to the number of living, metabolically active cells.[22]

  • Why XTT can be superior: The formazan product of XTT is water-soluble, simplifying the protocol by eliminating the final solubilization step required for the insoluble MTT formazan. This can reduce variability and is more amenable to high-throughput workflows.

Step-by-Step Methodology (XTT Example):

  • Cell Seeding: Seed a 96-well plate with a suitable mammalian cell line (e.g., HEK293 for kidney, HepG2 for liver) at a density of ~1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivatives in culture medium and add them to the cells. Include a "vehicle control" (cells treated with the same concentration of DMSO used for the compounds) and an "untreated control".

  • Incubation: Incubate the treated cells for a defined period (e.g., 24 or 48 hours) at 37°C in a humidified, 5% CO₂ atmosphere.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions (typically mixing the XTT reagent with an electron-coupling agent).[23] Add 50 µL of this mixture to each well.

  • Final Incubation: Incubate the plate for an additional 2-4 hours at 37°C.

  • Readout: Measure the absorbance of the orange formazan product using a microplate reader at ~450 nm.

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control. The IC₅₀ (the concentration of compound that inhibits 50% of cell viability) is determined by plotting a dose-response curve.

Data Interpretation: The Selectivity Index (SI)

The Selectivity Index is a crucial parameter that quantifies the therapeutic window of a compound. It provides a numerical ratio of the compound's toxicity against host cells versus its activity against the pathogen.

Calculation: SI = IC₅₀ (Mammalian Cells) / MIC (Microbial Cells)

A higher SI value is desirable, indicating greater selectivity for the microbial target. Generally, an SI ≥ 10 is considered a promising starting point for a lead compound.

Table 2: Example Cytotoxicity and Selectivity Index of Lead Compounds

Compound IDMIC (S. aureus) (µg/mL)IC₅₀ (HEK293 Cells) (µg/mL)Selectivity Index (SI)
Derivative B 48020
Derivative D 2>100>50
Derivative E 8121.5

Note: Data are hypothetical. A high SI for Derivative D makes it a more attractive candidate than Derivative E, despite Derivative E having a reasonable MIC.

References
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). IntechOpen. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2021). MDPI. [Link]

  • EUCAST. (n.d.). ESCMID. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). CLSI. [Link]

  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022). YouTube. [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. [Link]

  • EUCAST: EUCAST - Home. (n.d.). EUCAST. [Link]

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008). Semantic Scholar. [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (n.d.). PubMed Central. [Link]

  • Expert Rules. (n.d.). EUCAST. [Link]

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008). PubMed. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA. [Link]

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  • Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. (n.d.). Semantic Scholar. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). NIH. [Link]

  • Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. (2020). RSC Publishing. [Link]

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  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). PMC - NIH. [Link]

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  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (n.d.). MDPI. [Link]

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Application

Application Note: Utilizing Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate for In-Vitro Kinase Inhibitor Screening

< Introduction: The Thiazole Scaffold in Kinase Inhibition Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific protein substrates...

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Thiazole Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific protein substrates.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention.[1][3] A significant portion of kinase inhibitors developed to date are ATP-competitive, meaning they bind to the highly conserved ATP-binding pocket of the kinase, preventing the transfer of a phosphate group to the substrate.[4][5][6]

The 2-aminothiazole moiety has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors, including Dasatinib, a potent inhibitor of the Src family and Bcr-Abl kinases.[7][8] The thiazole ring's aromatic nature and its ability to form key hydrogen bond interactions within the kinase hinge region make it an ideal scaffold for designing potent and selective inhibitors.[8][9] Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate is a derivative of this important class of compounds and serves as a valuable tool for screening and identifying novel kinase inhibitors. Its structural features provide a foundational backbone that can be further modified to enhance potency and selectivity against specific kinase targets.[9][10][11][12][13]

This application note provides a comprehensive guide for researchers on utilizing Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate and its analogs in biochemical kinase inhibitor screening campaigns. We will detail a robust and validated protocol using a luminescence-based kinase assay, discuss data interpretation, and provide insights into potential troubleshooting.

Principle of Kinase Inhibition and Screening Assays

The fundamental principle of a kinase inhibitor screening assay is to measure the enzymatic activity of a target kinase in the presence of a test compound. A reduction in kinase activity, indicated by a decrease in substrate phosphorylation, signifies potential inhibitory action.[2]

Several assay formats are available for this purpose, including:

  • Radiometric Assays: Considered the "gold standard," these directly measure the incorporation of a radiolabeled phosphate (from ³²P-ATP or ³³P-ATP) into a substrate. While highly sensitive, they pose safety and disposal challenges.[14]

  • Fluorescence-Based Assays: These methods, such as Fluorescence Polarization (FP) and Homogeneous Time-Resolved Fluorescence (HTRF), offer non-radioactive alternatives with high sensitivity and are amenable to high-throughput screening (HTS).[15][16][17][18][19][20]

  • Luminescence-Based Assays: These assays, like the Kinase-Glo® platform, measure kinase activity by quantifying the amount of ATP consumed during the phosphorylation reaction.[1][21][22][23][24] The remaining ATP is used by a luciferase enzyme to generate a luminescent signal that is inversely proportional to kinase activity.[1][22][23] This method is highly sensitive, robust, and readily adaptable for HTS.

This application note will focus on a luminescence-based assay due to its widespread use, high sensitivity, and straightforward protocol.

Visualizing the Kinase Inhibition Workflow

The following diagram illustrates the general workflow for screening Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate or its derivatives against a target kinase.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagent_prep Reagent Preparation (Kinase, Substrate, ATP, Compound) plate_map Assay Plate Mapping reagent_prep->plate_map compound_dispense Dispense Compound Dilutions plate_map->compound_dispense enzyme_substrate_add Add Kinase/Substrate Mix compound_dispense->enzyme_substrate_add atp_add Initiate Reaction with ATP enzyme_substrate_add->atp_add incubation Incubate at RT atp_add->incubation stop_reagent Add Kinase-Glo® Reagent (Stops reaction & generates signal) incubation->stop_reagent read_luminescence Read Luminescence stop_reagent->read_luminescence data_analysis Data Analysis (% Inhibition, IC50 Curve) read_luminescence->data_analysis

Caption: Kinase inhibitor screening workflow.

Detailed Protocol: Luminescence-Based Kinase Assay

This protocol is designed for a 384-well plate format but can be adapted for other formats. It is crucial to optimize enzyme and substrate concentrations for each specific kinase to ensure the assay is run under initial velocity conditions.[25]

Materials and Reagents
  • Target Kinase: Purified, active enzyme.

  • Kinase Substrate: Specific peptide or protein substrate for the target kinase.

  • Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate: Stock solution in 100% DMSO.

  • ATP: Adenosine 5'-triphosphate, high purity.

  • Kinase Assay Buffer: Typically contains Tris-HCl, MgCl₂, BSA, and DTT. The optimal buffer composition may vary between kinases.

  • Kinase-Glo® Luminescent Kinase Assay Kit: Or a similar luminescence-based ATP detection system.

  • Assay Plates: White, opaque 384-well plates suitable for luminescence measurements.

  • Multichannel Pipettes and/or Automated Liquid Handler.

  • Plate Luminometer.

Experimental Procedure

1. Reagent Preparation:

  • Compound Dilution: Prepare a serial dilution of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate in 100% DMSO. A common starting range is from 10 mM down to sub-micromolar concentrations. Subsequently, create intermediate dilutions in the kinase assay buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%) to avoid solvent effects.

  • Kinase Solution: Dilute the target kinase to the desired concentration in cold kinase assay buffer. The optimal concentration should be determined empirically through an enzyme titration experiment.[26]

  • Substrate/ATP Mix: Prepare a solution containing the kinase substrate and ATP in the kinase assay buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[27][28]

2. Assay Execution:

  • Compound Addition: Add 5 µL of the diluted test compound or control (DMSO vehicle for 0% inhibition, and a known potent inhibitor for 100% inhibition) to the wells of the 384-well plate.

  • Kinase Addition: Add 5 µL of the diluted kinase solution to all wells except the "no enzyme" controls.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding 10 µL of the Substrate/ATP mix to all wells.

  • Kinase Reaction Incubation: Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction, which can be determined through a time-course experiment.

3. Signal Detection:

  • Reaction Termination and Signal Generation: Add 20 µL of the Kinase-Glo® reagent to each well. This will stop the kinase reaction and initiate the luminescent signal generation.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Luminescence Reading: Measure the luminescence of each well using a plate luminometer.

Data Analysis and Interpretation

  • Normalization: The raw luminescence data is first normalized. The average signal from the "no enzyme" or "100% inhibition" control wells represents the maximum signal (all ATP remaining), while the average signal from the DMSO vehicle control wells represents the minimum signal (ATP consumed by the active kinase).

  • Calculation of Percent Inhibition: The percent inhibition for each compound concentration is calculated using the following formula:

    % Inhibition = 100 * (Signal_compound - Signal_DMSO) / (Signal_no_enzyme - Signal_DMSO)

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor. It is the concentration of the inhibitor required to reduce the kinase activity by 50%.[25][27] To determine the IC₅₀ value, the percent inhibition data is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a four-parameter logistic dose-response curve.

Sample Data Presentation
Compound Concentration (µM)Raw Luminescence (RLU)% Inhibition
0 (DMSO)25,0000%
0.0130,0006.7%
0.150,00033.3%
180,00073.3%
10100,000100%
100100,000100%
No Enzyme Control100,000100%

This is example data and will vary depending on the kinase and assay conditions.

Mechanism of Action: ATP Competition

The 2-aminothiazole scaffold, and by extension Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, typically functions as an ATP-competitive inhibitor.[8] This means it competes with ATP for binding to the active site of the kinase.[4][5][6] To confirm this mechanism of action, the IC₅₀ of the compound can be determined at varying ATP concentrations. A rightward shift in the IC₅₀ curve at higher ATP concentrations indicates ATP-competitive inhibition.[29]

It's also important to consider the possibility of non-ATP competitive inhibition, where a compound might bind to an allosteric site on the kinase, inducing a conformational change that inactivates the enzyme.[30][31][32][33][34] While less common for this scaffold, it's a possibility that can be investigated through more detailed mechanistic studies.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates how a thiazole-based kinase inhibitor could interrupt a generic signal transduction pathway, for instance, one involving a Receptor Tyrosine Kinase (RTK).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KinaseA Kinase A RTK->KinaseA Phosphorylation KinaseB Kinase B KinaseA->KinaseB Phosphorylation Effector Effector Protein KinaseB->Effector Phosphorylation TF Transcription Factor Effector->TF Activation Gene Gene Expression TF->Gene Regulation Ligand Ligand Ligand->RTK Activation Inhibitor Thiazole Inhibitor Inhibitor->KinaseA Inhibition

Caption: Inhibition of a signaling pathway.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High Variability Between Replicates - Pipetting errors- Inadequate mixing- Edge effects on the plate- Calibrate pipettes- Ensure thorough mixing of reagents- Avoid using the outer wells of the plate[29]
Low Z' Factor (<0.5) - Suboptimal enzyme or substrate concentration- Short incubation time- Inconsistent reagent dispensing- Re-optimize enzyme and substrate concentrations- Ensure the reaction is in the linear range- Use an automated liquid handler for better precision
False Positives - Compound interferes with the luciferase enzyme- Compound auto-luminescence- Compound aggregation- Perform a counter-screen without the kinase to check for interference- Read plates before adding the Kinase-Glo® reagent- Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer to prevent aggregation[35]
False Negatives - Compound insolubility- Compound degradation- Check the solubility of the compound in the assay buffer- Ensure the stability of the compound under assay conditions

For a more detailed guide on troubleshooting kinase assays, refer to comprehensive resources on the topic.[3][29][35]

Conclusion

Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate represents a valuable chemical scaffold for the discovery and development of novel kinase inhibitors. The luminescence-based assay protocol detailed in this application note provides a robust, sensitive, and high-throughput compatible method for screening this and similar compounds. Careful assay optimization, appropriate data analysis, and an understanding of potential pitfalls are essential for generating reliable and reproducible results in any kinase inhibitor screening campaign. The insights gained from such screens can pave the way for the development of next-generation targeted therapeutics.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved from [Link]

  • Lombardo, L. J., et al. (2006). 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - PubMed. Journal of Medicinal Chemistry, 49(23), 6819–6832. Retrieved from [Link]

  • Zuccotto, F., et al. (2010). Non-ATP competitive protein kinase inhibitors. PubMed. Retrieved from [Link]

  • Guggilapu, S. D., et al. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Molecular Cancer, 22(1), 163. Retrieved from [Link]

  • Ayati, A., et al. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Organic Synthesis, 12(5), 574-594. Retrieved from [Link]

  • Norman, R. A. (2008). Non-ATP-competitive kinase inhibitors - enhancing selectivity through new inhibition strategies - PubMed. Expert Opinion on Therapeutic Patents, 18(6), 593-607. Retrieved from [Link]

  • Ohren, J. F., et al. (2009). Non-ATP competitive protein kinase inhibitors as anti-tumor therapeutics. Biochemical Pharmacology, 77(10), 1561-1571. Retrieved from [Link]

  • The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • List of Some Known ATP-Competitive Kinase Inhibitors and Their Targets. (n.d.). ResearchGate. Retrieved from [Link]

  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. (2012). PubMed Central. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2007). PMC - NIH. Retrieved from [Link]

  • Traxler, P., & Furet, P. (2000). ATP site-directed competitive and irreversible inhibitors of protein kinases. Medicinal Research Reviews, 20(1), 28-57. Retrieved from [Link]

  • Zuccotto, F., et al. (2010). Non-ATP competitive protein kinase inhibitors. University of Birmingham's Research Portal. Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Retrieved from [Link]

  • Norman, R. A. (2008). Non-ATP-competitive kinase inhibitors – enhancing selectivity through new inhibition strategies. Taylor & Francis Online. Retrieved from [Link]

  • Papaleo, E., et al. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Science Advances, 8(30), eabo0696. Retrieved from [Link]

  • Thiazole Ring—A Biologically Active Scaffold. (2025). ResearchGate. Retrieved from [Link]

  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. (2020). NIH. Retrieved from [Link]

  • Different types of ATP-competitive kinase inhibitors. A, schematic... (n.d.). ResearchGate. Retrieved from [Link]

  • Design of 2-aminothiazole CHK1 inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2022). NIH. Retrieved from [Link]

  • Fluorescence detection techniques for protein kinase assay. (2007). ResearchGate. Retrieved from [Link]

  • A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. (n.d.). Retrieved from [Link]

  • Kinase assay principle. The substrates used in HTRF kinase assays are... (n.d.). ResearchGate. Retrieved from [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2014). PMC - NIH. Retrieved from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2011). PMC - NIH. Retrieved from [Link]

  • From Lab to Lead: Using Fluorescence Polarization in Drug Development. (2025). BellBrook Labs. Retrieved from [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (2014). NIH. Retrieved from [Link]

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Method

Application Notes and Protocols: Comprehensive NMR Characterization of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate

Introduction: The Central Role of Structural Elucidation in Modern Drug Discovery In the landscape of contemporary pharmaceutical research, the unambiguous determination of a molecule's three-dimensional structure is a c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Structural Elucidation in Modern Drug Discovery

In the landscape of contemporary pharmaceutical research, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of successful drug development.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent and powerful analytical technique for this purpose, providing unparalleled insight into molecular architecture at the atomic level.[3][4] This is particularly crucial for heterocyclic compounds, which form the scaffold of a vast number of therapeutic agents. The 2-aminothiazole moiety, for instance, is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[5]

This application note provides a detailed guide to the NMR characterization of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, a representative member of this important class of molecules. As a key intermediate in the synthesis of various potential therapeutic agents, its structural integrity must be rigorously verified.[6] We will delve into the causality behind experimental choices, present detailed protocols for data acquisition, and offer a thorough interpretation of 1D and 2D NMR spectra. This guide is intended for researchers, scientists, and drug development professionals who rely on precise structural data to drive their projects forward. The accurate characterization of such molecules is not merely an academic exercise but a critical step in ensuring the quality, safety, and efficacy of potential new medicines.[7][8]

Molecular Structure and Synthesis Overview

The target molecule, Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, is typically synthesized via the Hantzsch thiazole synthesis.[9][10] This robust and versatile reaction involves the condensation of an α-haloketone with a thioamide.[11][12] In this case, a benzyl α-haloacetoacetate derivative reacts with thiourea to form the 2-aminothiazole ring system. Understanding this synthetic route is crucial as it informs the potential impurities that may be present and aids in the definitive assignment of NMR signals.

Diagram 1: Molecular Structure of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate

Caption: Numbering scheme for NMR signal assignment.

Experimental Protocols

Sample Preparation

The quality of the NMR data is directly dependent on the sample preparation. The following protocol is recommended for obtaining high-resolution spectra.

  • Compound Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved by recrystallization or column chromatography.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its good solubilizing properties and relatively simple residual solvent peak. For studying proton exchange of the amino group, DMSO-d₆ can be used.

  • Concentration: Dissolve 5-10 mg of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is optimal for most standard NMR spectrometers.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also reference to the residual solvent peak.

  • Sample Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard 30-degree pulse (zg30) is typically sufficient.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans, increasing for more dilute samples.

  • ¹³C{¹H} NMR Spectroscopy:

    • Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, depending on the sample concentration.

  • 2D NMR Spectroscopy (COSY and HSQC):

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. Standard pulse programs can be used with 16-32 scans per increment.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons. Standard pulse programs are effective, with 8-16 scans per increment.

Data Interpretation and Spectral Assignment

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate. These predictions are based on the analysis of structurally similar compounds, particularly the ethyl ester analog, and established principles of NMR spectroscopy.[13][14][15]

¹H NMR Spectral Data (Predicted)
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
Phenyl-H (Benzyl)~7.30-7.45Multiplet5HAromatic protons of the benzyl group typically resonate in this region.
NH₂~5.8-6.2Broad Singlet2HThe amino protons are exchangeable and often appear as a broad signal. The chemical shift can vary with concentration and solvent.
CH₂ (Benzyl)~5.25Singlet2HThe benzylic protons are adjacent to an electron-withdrawing ester oxygen, resulting in a downfield shift.
CH₃ (Thiazole)~2.65Singlet3HThe methyl group is attached to the electron-rich thiazole ring.
¹³C NMR Spectral Data (Predicted)
Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C=O (Ester)~162.5The carbonyl carbon of the ester group is significantly deshielded.
C2 (Thiazole, C-NH₂)~168.0This carbon is attached to two nitrogen atoms and is part of an aromatic system, leading to a downfield shift.
C4 (Thiazole, C-CH₃)~155.0An aromatic carbon attached to a methyl group.
C1' (Benzyl, ipso)~136.0The ipso-carbon of the benzyl group.
C2', C6', C3', C5', C4' (Benzyl)~128.0-129.0Aromatic carbons of the benzyl group.
C5 (Thiazole)~110.0This carbon is adjacent to the ester group.
CH₂ (Benzyl)~66.0The benzylic carbon is attached to the ester oxygen.
CH₃ (Thiazole)~18.0The methyl carbon is in the aliphatic region.

Advanced Structural Verification with 2D NMR

For unambiguous assignment, 2D NMR techniques are invaluable.

  • COSY: A COSY spectrum would show no significant correlations for this molecule, as there are no vicinal or geminal proton-proton couplings, confirming the isolated nature of the proton spin systems.

  • HSQC: An HSQC spectrum is crucial for definitively linking the proton signals to their corresponding carbon atoms. The expected correlations are:

    • The multiplet at ~7.30-7.45 ppm will correlate with the carbon signals in the ~128.0-129.0 ppm range.

    • The singlet at ~5.25 ppm will correlate with the carbon signal at ~66.0 ppm.

    • The singlet at ~2.65 ppm will correlate with the carbon signal at ~18.0 ppm.

Diagram 2: NMR Workflow for Structural Elucidation

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_data Data Interpretation H1_NMR ¹H NMR HSQC HSQC H1_NMR->HSQC COSY COSY (optional) H1_NMR->COSY Chem_Shift Chemical Shifts (δ) H1_NMR->Chem_Shift Integration Integration (Proton Ratios) H1_NMR->Integration Multiplicity Multiplicity (J-Coupling) H1_NMR->Multiplicity C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->Chem_Shift Correlations ¹H-¹³C Correlations HSQC->Correlations Final_Structure Final Structure Confirmation Chem_Shift->Final_Structure Integration->Final_Structure Multiplicity->Final_Structure Correlations->Final_Structure

Caption: A logical workflow for the structural elucidation of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate using NMR spectroscopy.

Conclusion

The comprehensive NMR characterization of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate is a critical step in its application in drug discovery and development. By employing a systematic approach that combines 1D and 2D NMR techniques, a definitive structural assignment can be achieved. The protocols and predicted spectral data presented in this application note provide a robust framework for researchers to confidently verify the structure and purity of this important synthetic intermediate. This rigorous analytical approach ensures the integrity of subsequent research and development efforts, ultimately contributing to the advancement of medicinal chemistry.

References

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  • ResearchGate. (2004, November). Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. Retrieved from [Link]

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Application

High-Performance Liquid Chromatography (HPLC) Purification of Thiazole Carboxylates: A Detailed Technical Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: Thiazole carboxylates are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals d...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: Thiazole carboxylates are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals due to their broad pharmacological activities.[1][2] Their synthesis often yields complex mixtures containing starting materials, intermediates, and by-products. Achieving high purity is a critical prerequisite for their use in research and drug development. This guide provides a comprehensive overview and detailed protocols for the purification of thiazole carboxylates using High-Performance Liquid Chromatography (HPLC), emphasizing the rationale behind methodological choices to ensure robust and reproducible results.

Introduction: The Significance of Purifying Thiazole Carboxylates

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[3] Its unique electronic properties facilitate interactions with a wide array of biological targets, leading to applications as anticancer, antibacterial, and anti-inflammatory agents.[2][4] Thiazole carboxylate derivatives, in particular, are key intermediates and active pharmaceutical ingredients (APIs).[5][6]

Understanding the Analyte: Chemical Properties of Thiazole Carboxylates

Successful HPLC purification hinges on a fundamental understanding of the analyte's physicochemical properties.

  • Polarity and Aromaticity: The thiazole ring is aromatic, and the presence of the carboxylate group (typically an ester) imparts a degree of polarity. The overall polarity will be influenced by other substituents on the ring. This moderate polarity makes them ideal candidates for reversed-phase HPLC.[6]

  • Acidity/Basicity: The nitrogen atom in the thiazole ring can exhibit basic properties, especially under acidic mobile phase conditions.[8] This can lead to interactions with residual acidic silanols on the silica-based stationary phase, causing peak tailing.[9]

  • Solubility: Thiazole carboxylates are generally soluble in common organic solvents like methanol, acetonitrile, and dimethyl sulfoxide (DMSO).[10]

  • UV Absorbance: The aromatic nature of the thiazole ring provides strong UV absorbance, typically around 254 nm, allowing for easy detection.[6]

HPLC Method Development: A Rational Approach

The development of an effective HPLC purification method is a systematic process. Reversed-Phase HPLC (RP-HPLC) is the most common starting point for thiazole carboxylates.[7]

Column Selection: The Stationary Phase

The choice of stationary phase is critical for achieving the desired selectivity.

  • C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography and the recommended starting point. C18 columns offer excellent hydrophobic retention for the separation of moderately polar to non-polar compounds like thiazole carboxylates.[6][7]

  • Phenyl-Hexyl: For compounds with aromatic character, phenyl-based stationary phases can offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the thiazole ring of the analyte.[11]

Mobile Phase Optimization: The Eluent

The mobile phase composition dictates the retention and elution of the target compound.

  • Solvents: A mixture of water and an organic modifier is used.

    • Acetonitrile (ACN): Often the preferred organic modifier due to its low viscosity and UV transparency. It can disrupt π-π interactions.[11]

    • Methanol (MeOH): An alternative to ACN, it can provide different selectivity due to its protic nature and ability to engage in hydrogen bonding.[11]

  • Additives/Modifiers: Small amounts of acid are typically added to the mobile phase to improve peak shape and reproducibility.

    • Formic Acid (FA) or Trifluoroacetic Acid (TFA) (0.1%): Adding an acid suppresses the ionization of residual silanols on the stationary phase and protonates the basic nitrogen on the thiazole ring, leading to sharper, more symmetrical peaks.[9] This is crucial for preventing peak tailing.[12]

Isocratic vs. Gradient Elution
  • Isocratic Elution: The mobile phase composition remains constant throughout the run. This is ideal for simpler purifications where impurities are well-separated from the main peak.[6]

  • Gradient Elution: The concentration of the organic modifier is increased over time. This is necessary for complex samples with components of widely varying polarities, ensuring that all compounds are eluted in a reasonable time with good peak shape.[13]

Detection

A UV-Vis detector is standard. As thiazole derivatives typically exhibit strong UV absorbance, a wavelength of 254 nm is a common and effective choice for detection.[6]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Purification

This protocol provides a robust starting point for the purification of a newly synthesized thiazole carboxylate.

1. Sample Preparation: a. Dissolve the crude thiazole carboxylate sample in a suitable solvent (e.g., DMSO, Methanol) to a concentration of 10-50 mg/mL. b. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC System and Conditions:

ParameterRecommended SettingRationale
Column C18, 5 µm, 4.6 x 250 mm (analytical scouting)Standard for reversed-phase, offering good retention.[6]
C18, 5-10 µm, 21.2 x 250 mm (preparative)Larger diameter for higher loading capacity.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase; formic acid improves peak shape.[9]
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier for elution.
Gradient 10-90% B over 20 minutes (scouting run)To determine the optimal elution conditions.
Flow Rate 1.0 mL/min (analytical)Standard flow for a 4.6 mm ID column.[6]
20 mL/min (preparative)Scaled for the larger column diameter.
Column Temp. Ambient (e.g., 25 °C)A controlled temperature ensures reproducible retention times.[6]
Detection UV at 254 nmThiazoles have strong absorbance at this wavelength.[6]
Injection Vol. 5-20 µL (analytical)
0.5-5 mL (preparative, dependent on concentration)

3. Workflow: a. Method Development (Analytical Scale): Perform an initial scouting run on an analytical column to determine the retention time of the target compound and the separation from impurities. b. Method Optimization: Adjust the gradient based on the scouting run to maximize the resolution between the target peak and its closest impurities. If peaks are too broad or tailing, consider switching the organic modifier to methanol or using TFA instead of formic acid. c. Scale-Up to Preparative HPLC: Once an optimal separation is achieved on the analytical scale, transfer the method to a preparative column. The gradient and flow rate should be scaled appropriately for the larger column dimensions. d. Fraction Collection: Collect the eluent corresponding to the target peak into separate fractions. e. Purity Analysis: Analyze the collected fractions using the analytical HPLC method to assess their purity. f. Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

Workflow for HPLC Purification of Thiazole Carboxylates

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Process cluster_post Post-Purification dissolve Dissolve Crude Sample filter Filter (0.45 µm) dissolve->filter scouting Analytical Scouting Run filter->scouting optimization Method Optimization scouting->optimization scale_up Scale-up to Preparative optimization->scale_up fractionation Fraction Collection scale_up->fractionation analysis Purity Analysis of Fractions fractionation->analysis pooling Pool Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure Thiazole Carboxylate evaporation->pure_product

Caption: A typical workflow for the purification of thiazole carboxylates using HPLC.

Protocol 2: Orthogonal Purification for High-Purity Requirements

For exceptionally complex mixtures or when very high purity (>99.5%) is required, a single HPLC method may be insufficient to remove all impurities, especially isomers or structurally similar by-products.[14] Orthogonal chromatography, which employs two different separation mechanisms, provides a powerful solution.[15][16] A common strategy is to combine normal-phase flash chromatography with reversed-phase HPLC.

1. Step 1: Normal-Phase Flash Chromatography (Initial Cleanup) a. Stationary Phase: Silica gel. b. Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate in hexanes. c. Procedure: i. Dry-load the crude sample onto a small amount of silica gel. ii. Perform flash chromatography, collecting fractions. iii. Analyze fractions by TLC or analytical HPLC. iv. Combine fractions containing the target compound with a purity of >90-95%. v. Evaporate the solvent.

2. Step 2: Reversed-Phase HPLC (Final Polishing) a. Take the enriched material from Step 1. b. Purify using the RP-HPLC protocol described in Section 4.1 . The removal of non-polar impurities in the first step allows for higher loading and better resolution of the remaining polar impurities in the second step.

Logical Flow of Orthogonal Purification

Orthogonal_Purification cluster_np Step 1: Normal-Phase Flash cluster_rp Step 2: Reversed-Phase HPLC crude Crude Product (<90% Purity) np_flash Silica Gel Column (Hexanes/EtOAc) crude->np_flash np_impurities Non-polar Impurities Removed np_flash->np_impurities enriched Enriched Product (>95% Purity) np_flash->enriched rp_hplc C18 Column (Water/ACN) enriched->rp_hplc rp_impurities Polar Impurities Removed rp_hplc->rp_impurities final_product High-Purity Product (>99.5%) rp_hplc->final_product

Caption: Orthogonal purification combines two distinct separation mechanisms for enhanced purity.

Advanced Topics and Considerations

Chiral Separations

If the thiazole carboxylate contains a stereocenter, the enantiomers must be separated for pharmacological evaluation. This is achieved using a chiral stationary phase (CSP).[17]

  • Common CSPs: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral compounds, including heterocycles.[18][19]

  • Mobile Phase: Normal-phase (e.g., hexane/isopropanol) or polar organic modes are often used.[17] Method development is typically empirical, requiring screening of different CSPs and mobile phases.[19]

Supercritical Fluid Chromatography (SFC)

SFC is a "greener" alternative to HPLC that uses supercritical CO₂ as the main mobile phase, often with a small amount of an organic modifier like methanol.[20][21]

  • Advantages: SFC offers faster separations and significantly reduces organic solvent consumption, making product recovery quicker and more environmentally friendly.[22][23]

  • Applicability: It is highly effective for both achiral and chiral purifications and is increasingly used in pharmaceutical drug discovery.[20][24]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Peak Tailing Secondary interactions with acidic silanols; inappropriate mobile phase pH.Increase the concentration of the acidic modifier (e.g., 0.1% TFA). Ensure the sample is dissolved in the mobile phase.[12][25]
Broad Peaks Column overloading; low buffer concentration.Reduce the sample load. Ensure adequate modifier concentration.[12]
Poor Resolution Inappropriate mobile phase or stationary phase.Optimize the gradient. Screen different organic modifiers (ACN vs. MeOH) or try a phenyl-based column for alternative selectivity.[12]
Low Recovery Compound crashing out on the column; irreversible adsorption.Ensure the sample is fully dissolved before injection. Try a different solvent for sample preparation.

Conclusion

The successful purification of thiazole carboxylates by HPLC is a critical step in pharmaceutical research and development. A systematic approach to method development, grounded in the chemical properties of the analyte, is essential. Reversed-phase HPLC on a C18 column with an acidified water/acetonitrile mobile phase is a robust starting point. For challenging separations, orthogonal purification strategies and advanced techniques like chiral HPLC and SFC provide powerful solutions. By following the protocols and principles outlined in this guide, researchers can confidently achieve the high levels of purity required for their scientific endeavors.

References

  • The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. (n.d.). Santai Technologies.
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025). ResearchGate.
  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (n.d.). Chromatography Online.
  • Application and synthesis of thiazole ring in clinically approved drugs. (n.d.). ResearchGate.
  • Overcoming challenges in the purification of heterocyclic compounds. (n.d.). Benchchem.
  • Heterocycles Structural Analysis in HPLC Method Development. (2025). Welch Materials, Inc.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.
  • Orthogonal method in pharmaceutical product analysis. (n.d.). Alphalyse.
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). National Center for Biotechnology Information.
  • A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. (2016). Springer.
  • Preparative Purification Solutions in Drug Discovery Synthesis. (2025). YouTube.
  • Separation of Thiazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. (2025). ResearchGate.
  • Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. (n.d.). PubMed.
  • A Comparative Guide to HPLC Analysis for Purity Validation of Ethyl 2,4-dimethylthiazole-5-carboxylate. (n.d.). Benchchem.
  • The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. (n.d.). ResearchGate.
  • Overview of RP-HPLC method development for drug estimation. (2024). Preprints.org.
  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. (n.d.). ResearchGate.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). International Journal of Pharmaceutical Quality Assurance.
  • A review on thiazole based compounds & it's pharmacological activities. (2024). World Journal of Pharmaceutical Research.
  • Supercritical Fluid Chromatography (SFC). (n.d.). Daicel Chiral Technologies.
  • Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI.
  • ethyl 1,3-thiazole-4-carboxylate. (2025). ChemSynthesis.
  • Recent Advances in Supercritical Fluid Chromatography. (n.d.). Research Journal of Science and Technology.
  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2024). R Discovery.
  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023). ResearchGate.
  • Chiral separation of thiazide diuretics by HPLC on Chiralcel OD-RH, Chiralcel OJ-R and Chirobiotic-T phases. (2002). PubMed.
  • Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. (n.d.). MDPI.
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia.
  • Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. (n.d.). MDPI.
  • Common HPLC Problems & How to Deal With Them. (2022). Phenomenex.
  • Review on Common Observed HPLC Troubleshooting Problems. (n.d.). Rhenium Group.
  • Synthesis of the 2-aminothiazole-4-carboxylate analogues.... (n.d.). ResearchGate.
  • Thiazole-4-carboxamide. (n.d.). Alfa Chemistry.
  • HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. (2013). ResearchGate.
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (n.d.). Taylor & Francis Online.
  • Determination of thiazole-4-carboxamide adenine dinucleotide (TAD) levels in mononuclear cells of leukemic patients treated with tiazofurin. (n.d.). PubMed.
  • Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. (2023). National Center for Biotechnology Information.
  • Processes for preparing thiazole carboxylic acids. (n.d.). Google Patents.
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Sources

Method

Developing cell-based assays for 2-aminothiazole compounds

Introduction: The 2-Aminothiazole Scaffold in Modern Drug Discovery The 2-aminothiazole (2-AT) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Aminothiazole Scaffold in Modern Drug Discovery

The 2-aminothiazole (2-AT) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and several FDA-approved drugs, such as the kinase inhibitor Dasatinib.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The versatility of the 2-AT core allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][5]

Many 2-AT derivatives exert their effects by modulating key cellular signaling pathways, often through the inhibition of protein kinases like Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, which are critical regulators of cell cycle progression and mitosis.[3][6][7][8][9] Consequently, a robust and logical pipeline of cell-based assays is essential to characterize the biological activity of novel 2-AT compounds, moving from broad phenotypic effects to specific on-target mechanisms.

This guide provides a structured, multi-tiered approach for researchers to effectively screen and characterize 2-AT compounds. We will detail the rationale and step-by-step protocols for a suite of assays designed to answer three fundamental questions:

  • Does the compound affect cell health and proliferation? (Tier 1: Cytotoxicity)

  • If so, by what mechanism does it induce cell death or arrest? (Tier 2: Phenotypic MOA)

  • What is the specific molecular target engaged by the compound within the cell? (Tier 3: Target Engagement)

Tier 1 Assay: Assessing General Cytotoxicity and Viability

The initial step in characterizing any new compound library is to determine its effect on cell viability and proliferation. This provides a quantitative measure of a compound's potency (e.g., IC50) and serves as a critical triage point for hit prioritization. The MTT assay is a widely used, robust, and high-throughput colorimetric method for this purpose.[10]

Principle of the MTT Assay

The assay is predicated on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[11][12] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria.[10][11] The resulting formazan crystals are solubilized, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[13]

Experimental Protocol: MTT Cell Viability Assay

Materials:

  • 96-well flat-bottom cell culture plates

  • Test 2-aminothiazole compounds dissolved in DMSO

  • Appropriate cancer cell line (e.g., HeLa, A549, HT29)[14]

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and protected from light.[11]

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Prepare a cell suspension at a density of 5,000-10,000 cells per 100 µL of complete medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells for "medium only" (background control) and "cells + vehicle" (negative control).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare serial dilutions of the 2-aminothiazole compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds or vehicle (DMSO) control.

    • Incubate for the desired exposure time (typically 48-72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13]

    • Incubate for 2-4 hours at 37°C. During this time, observe the formation of purple formazan crystals within the cells under a microscope.[12][15]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Interpretation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. An IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Compound IDDescriptionIC50 (µM)
2-AT-001Parent 2-aminothiazole> 100
2-AT-0025-bromo derivative15.2
2-AT-003Phenyl-substituted derivative2.5
StaurosporinePositive Control (Kinase Inhibitor)0.05

Table 1: Example data from an MTT assay showing the cytotoxic potency of hypothetical 2-aminothiazole compounds against a cancer cell line after 48h treatment.

Tier 2 Assays: Elucidating the Phenotypic Mechanism of Action

Once a compound demonstrates cytotoxic activity, the next logical step is to determine how it is affecting the cells. Many anticancer agents, including 2-AT kinase inhibitors, induce cell death via apoptosis or cause cell cycle arrest.[6][14][16] Flow cytometry is a powerful tool for dissecting these phenotypic outcomes at the single-cell level.

A. Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Principle: This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[17][18]

  • Annexin V: In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[19]

  • Propidium Iodide (PI): PI is a fluorescent DNA intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis where membrane integrity is compromised.[19]

Workflow for Apoptosis Detection

G cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Analysis seed Seed Cells in 6-well plates treat Treat with 2-AT Compound (e.g., 24-48h) seed->treat harvest Harvest Cells (Adherent + Supernatant) treat->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC & Propidium Iodide (PI) resuspend->stain incubate Incubate 15 min at RT in Dark stain->incubate acquire Acquire on Flow Cytometer incubate->acquire gate Gate on Cell Population acquire->gate quantify Quantify Quadrants: Live, Apoptotic, Necrotic gate->quantify

Caption: Workflow for Annexin V/PI apoptosis assay.

Experimental Protocol: Annexin V/PI Staining

Materials:

  • 6-well plates

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)

  • Cold 1X PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvest:

    • Seed cells (e.g., 0.5 x 10^6 cells/well) in 6-well plates and treat with the 2-AT compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

    • Harvest cells by first collecting the supernatant (which contains floating apoptotic cells) and then trypsinizing the adherent cells. Combine both fractions.[17][19]

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold 1X PBS, centrifuging between washes.[17]

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer to a concentration of ~1 x 10^6 cells/mL.[19]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[20]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[20]

    • Analyze the samples by flow cytometry within 1 hour.[20]

    • Use unstained, PI-only, and Annexin V-only stained cells to set up compensation and gates correctly.

Data Interpretation:

  • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left Quadrant (Annexin V- / PI+): Primarily necrotic/dead cells.

B. Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: Many 2-AT compounds function as CDK inhibitors, which are known to cause cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M).[8][16] This assay quantifies the DNA content of cells to determine the proportion of the population in each phase of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[21] Cells in G2/M have twice the DNA content (4N) of cells in G0/G1 (2N), while cells in S phase (DNA synthesis) have an intermediate amount.

Experimental Protocol: Cell Cycle PI Staining

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • Cold 1X PBS

  • PI Staining Solution: 50 µg/mL PI and 100 µg/mL RNase A in PBS.[22]

  • Flow cytometer

Procedure:

  • Cell Harvest:

    • Treat and harvest cells as described in the apoptosis protocol (Section A, Step 1). A typical cell count is 1-2 x 10^6 cells per sample.

  • Fixation:

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This prevents cell clumping.[22][23][24]

    • Fix for at least 1 hour on ice.[24] (Cells can be stored at -20°C in ethanol for several weeks).[24]

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5-10 minutes. Decant the ethanol.

    • Wash the cells twice with cold PBS to remove residual ethanol.[22]

    • Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is critical to degrade any double-stranded RNA, which PI can also bind to, ensuring DNA-specific staining.[21][24]

    • Incubate for 30 minutes at room temperature, protected from light.[23]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring data on a linear scale.

    • Use a pulse-processing gate (e.g., plotting pulse area vs. pulse width) to exclude cell doublets and aggregates from the analysis.[22][23]

Data Interpretation: The resulting histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1 and G2/M phases. Software analysis is used to deconvolute the histogram and quantify the percentage of cells in G0/G1, S, and G2/M. An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest.

Tier 3 Assay: Confirming Target Engagement

Phenotypic assays are powerful but do not confirm that a compound is acting through its intended molecular target. Off-target effects are a common challenge in drug discovery.[25] Target engagement assays are designed to provide direct evidence that a compound physically interacts with its target protein inside the cell.[26][27][28]

Principle of the Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle of ligand-induced thermal stabilization.[25] When a small molecule compound binds to its target protein, it generally increases the protein's stability and resistance to heat-induced unfolding. The CETSA workflow involves heating cell lysates or intact cells treated with the compound to a range of temperatures. The soluble (non-denatured) fraction of the target protein remaining at each temperature is then quantified, typically by Western blot or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[25]

Conceptual Pathway: CDK Inhibition & Cell Cycle Arrest

G GF Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GF->CyclinD_CDK46 Activates Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb p-Rb p16 p16 (INK4a) p16->CyclinD_CDK46 Inhibits E2F E2F Rb->E2F Sequesters & Inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Transcription G1_S G1-S Transition (DNA Synthesis) E2F->G1_S Transcription pRb->E2F Releases CyclinE_CDK2->G1_S Promotes Compound 2-Aminothiazole CDK Inhibitor Compound->CyclinD_CDK46 Inhibits Compound->CyclinE_CDK2 Inhibits

Caption: Inhibition of the CDK/Rb pathway by 2-ATs leads to G1 arrest.

Experimental Protocol: Conceptual CETSA Workflow

Procedure:

  • Treatment: Treat cultured cells with the 2-AT compound or vehicle control for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling.

  • Lysis: Lyse the cells to release proteins (e.g., by freeze-thaw cycles or sonication).

  • Separation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the specific target protein (e.g., CDK2 or Aurora Kinase A) remaining in the supernatant using Western blotting or ELISA.

  • Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms thermal stabilization and target engagement.

Conclusion

The 2-aminothiazole scaffold remains a highly productive starting point for the development of novel therapeutics. The systematic application of the cell-based assay cascade described here provides a robust framework for moving from initial hit discovery to mechanistic validation. By first confirming cytotoxicity, then elucidating the phenotypic consequences such as apoptosis and cell cycle arrest, and finally demonstrating direct target engagement, researchers can build a comprehensive biological profile of their compounds. This tiered, evidence-based approach is critical for making confident, data-driven decisions in the complex process of drug discovery and development.

References

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Jayalekshmi, V., & Nair, A. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]

  • University of Iowa Flow Cytometry Facility. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • UCL Flow Cytometry. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Jayalekshmi, V., & Nair, A. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. doi: 10.21769/bioprotoc.374. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Ghasemi, H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771–806. doi: 10.1007/s00044-020-02686-2. Retrieved from [Link]

  • ResearchGate. (n.d.). Cellular Target Engagement Assays for Small-Molecule Drug Discovery. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. doi: 10.3390/molecules26051449. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from [Link]

  • Gobec, S., & Mravljak, J. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-biological interactions, 330, 109244. doi: 10.1016/j.cbi.2020.109244. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Lomenick, B., et al. (2011). Determining target engagement in living systems. Nature chemical biology, 7(9), 562–567. doi: 10.1038/nchembio.631. Retrieved from [Link]

  • Robers, M. B., et al. (2020). Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual review of pharmacology and toxicology, 60, 449–470. doi: 10.1146/annurev-pharmtox-010919-023835. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. Retrieved from [Link]

  • Ghasemi, H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771–806. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from [Link]

  • Kim, K., et al. (2002). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Journal of medicinal chemistry, 45(18), 3905–3927. doi: 10.1021/jm0202238. Retrieved from [Link]

  • Suzuki, K., et al. (2010). Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo. Investigational new drugs, 28(2), 135–143. doi: 10.1007/s10637-009-9241-1. Retrieved from [Link]

  • Bathula, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS omega, 7(30), 26601–26618. doi: 10.1021/acsomega.2c02888. Retrieved from [Link]

  • Suzuki, K., et al. (2010). Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo. Cell Cycle, 9(8), 1588-1597. Retrieved from [Link]

  • Bathula, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 7(30), 26601–26618. doi: 10.1021/acsomega.2c02888. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Structure-Activity Relationship (SAR) Studies of 2-Amino-4-methylthiazoles

Authored by: A Senior Application Scientist Introduction: The 2-Aminothiazole Scaffold - A Privileged Structure in Medicinal Chemistry The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered sig...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The 2-Aminothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in drug discovery due to its versatile biological activities.[1][2][3][4] This privileged structure is a key component in a variety of approved drugs and clinical candidates, demonstrating a broad therapeutic potential that spans anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral applications.[1][5][6] The 2-amino-4-methylthiazole core, in particular, offers a synthetically tractable framework with multiple points for chemical modification, making it an ideal candidate for systematic structure-activity relationship (SAR) studies.

The rationale behind focusing on this scaffold lies in its ability to engage with a wide array of biological targets through various non-covalent interactions. The endocyclic nitrogen and sulfur atoms can act as hydrogen bond acceptors, while the exocyclic amino group can serve as a hydrogen bond donor. The thiazole ring itself is a bioisostere for other aromatic systems and can participate in π-stacking and hydrophobic interactions. These features, combined with the potential for diverse substitutions at the C4 and C5 positions, as well as on the exocyclic amino group, provide a rich landscape for medicinal chemists to explore and optimize for potency, selectivity, and pharmacokinetic properties.[3]

This guide provides a comprehensive overview of the key SAR principles governing the activity of 2-amino-4-methylthiazole derivatives and offers detailed protocols for their synthesis and biological evaluation.

I. Core Principles of 2-Amino-4-methylthiazole SAR

The biological activity of 2-amino-4-methylthiazole derivatives can be systematically modulated by strategic modifications at three primary positions: the N-2 amino group, the C-4 methyl group, and the C-5 position. The following sections dissect the impact of substitutions at each of these sites.

Modifications at the N-2 Amino Group

The exocyclic amino group at the 2-position is a critical handle for SAR exploration. Its reactivity allows for the introduction of a wide variety of substituents, which can significantly influence the compound's interaction with its biological target.

  • Acylation and Sulfonylation: Acylation of the 2-amino group to form amides or sulfonylation to form sulfonamides are common and often fruitful strategies. For instance, in the development of antitubercular agents, introduction of substituted benzoyl groups at the N-2 position led to a more than 128-fold improvement in activity.[7] Specifically, N-(3-chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine emerged as a highly potent analog with a Minimum Inhibitory Concentration (MIC) of 0.024 µM.[7] This suggests that the amide linkage and the nature of the aromatic substituent are crucial for potent activity.

  • Urea and Thiourea Formation: The 2-amino group can also be derivatized to form ureas and thioureas, which can introduce additional hydrogen bonding capabilities and influence the overall lipophilicity and electronic properties of the molecule.

Modifications at the C-4 Position

While the topic of this guide is the 4-methylthiazole, it is crucial to understand the role of this position in the broader context of 2-aminothiazole SAR.

  • Aryl and Heteroaryl Substituents: In many cases, the C-4 position is a key point of interaction with the target protein. For antitubercular 2-aminothiazoles, a 2-pyridyl substituent at the C-4 position was found to be a strict requirement for high potency.[7] This highlights the importance of specific steric and electronic features at this position for target engagement.

Modifications at the C-5 Position

The C-5 position of the thiazole ring offers another avenue for SAR exploration, with substitutions at this site often impacting selectivity and potency.

  • Alkyl and Aryl Substitutions: In the context of inducible nitric oxide synthase (iNOS) inhibitors, the introduction of appropriately sized alkyl substituents at the C-5 position of the 2-aminothiazole ring was shown to improve inhibitory activity and selectivity for iNOS over the neuronal isoform (nNOS).[8] Conversely, the introduction of bulky or hydrophilic substituents at any position of the 2-aminothiazole ring markedly decreased or abolished the inhibitory activity against NOS.[8]

  • Ester and Carboxamide Groups: The introduction of an ethyl carboxylate group at the C-5 position has been a starting point for the synthesis of various derivatives with antimicrobial and anticancer activities.[5][9] This functional group provides a handle for further chemical modifications, such as the formation of amides.

II. Experimental Protocols

The following protocols provide a generalized framework for the synthesis and biological evaluation of 2-amino-4-methylthiazole derivatives. Researchers should adapt these methods based on the specific properties of their target compounds and biological assays.

Synthesis Protocol: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of the 2-aminothiazole core.[7] This protocol describes the synthesis of a representative N-acylated 2-amino-4-methylthiazole.

Workflow for Hantzsch Thiazole Synthesis and Subsequent N-Acylation

Hantzsch_Synthesis reagents Thiourea + 3-Chloro-2-butanone intermediate 2-Amino-4-methylthiazole reagents->intermediate Reflux in Ethanol final_product N-Acyl-2-amino-4-methylthiazole Derivative intermediate->final_product Amide Coupling in DMF coupling_reagents Substituted Benzoic Acid + Coupling Agents (EDC, DMAP) coupling_reagents->final_product

Caption: General workflow for the synthesis of N-acylated 2-amino-4-methylthiazoles.

Step-by-Step Protocol:

  • Synthesis of 2-Amino-4-methylthiazole:

    • To a solution of thiourea (10 mmol) in 50 mL of ethanol, add 3-chloro-2-butanone (10 mmol).

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford pure 2-amino-4-methylthiazole.

  • N-Acylation of 2-Amino-4-methylthiazole:

    • To a solution of 2-amino-4-methylthiazole (5 mmol) and a substituted benzoic acid (5.5 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (7.5 mmol) and 4-dimethylaminopyridine (DMAP) (0.5 mmol).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture into 100 mL of ice-cold water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the desired N-acyl-2-amino-4-methylthiazole derivative.

Self-Validation: The identity and purity of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[9][10]

Biological Evaluation Protocol: Antimicrobial Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against a bacterial strain, a fundamental assay in the evaluation of novel antimicrobial agents.

Workflow for MIC Determination

MIC_Workflow start Prepare Serial Dilutions of Test Compounds inoculate Inoculate with Bacterial Suspension start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually Inspect for Bacterial Growth incubate->read determine_mic Determine MIC (Lowest Concentration with No Visible Growth) read->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • Preparation of Bacterial Inoculum: Culture the bacterial strain (e.g., Mycobacterium tuberculosis H37Rv) in an appropriate broth medium (e.g., Middlebrook 7H9) to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the broth medium to obtain a range of concentrations (e.g., from 100 µg/mL to 0.09 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (broth + inoculum) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for the required period (e.g., 7-10 days for M. tuberculosis).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Self-Validation: The assay should be performed in triplicate, and a standard reference antibiotic should be included as a control to ensure the validity of the results.

III. Data Presentation: Summarizing SAR Data

The effective presentation of SAR data is crucial for identifying trends and guiding further optimization. Tables are an excellent way to summarize quantitative data.

Table 1: SAR of N-Acyl-2-amino-4-(2-pyridyl)thiazoles against M. tuberculosis [7]

CompoundR (Substituent on Benzoyl Ring)MIC (µM)
1 H>25
2 3-Cl0.024
3 4-Cl0.048
4 3-F0.097
5 4-F0.195
6 3-CH30.39
7 4-CH30.78

Data is illustrative and based on findings from the cited literature.

This table clearly demonstrates that electron-withdrawing substituents, particularly at the 3-position of the benzoyl ring, are favorable for antitubercular activity.

IV. Conclusion

The 2-amino-4-methylthiazole scaffold is a versatile and privileged structure in medicinal chemistry. A systematic approach to SAR, focusing on modifications at the N-2, C-4, and C-5 positions, can lead to the discovery of potent and selective agents for a variety of therapeutic targets. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this important class of compounds. It is important to note that while the 2-aminothiazole moiety is a valuable pharmacophore, it has also been associated with potential metabolic activation, and thus, careful toxicological evaluation is warranted during drug development.[3][4]

V. References

  • Patt, W. C., Hamilton, H. W., Taylor, M. D., Ryan, M. J., Taylor, D. G., Jr, Connolly, C. J., Doherty, A. M., Klutchko, S. R., Sircar, I., & Steinbaugh, B. A. (1992). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry, 35(14), 2562–2572. [Link]

  • Ueda, S., Ohtani, T., Hisamichi, H., & Miyata, K. (2004). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. Chemical & Pharmaceutical Bulletin, 52(5), 634–637. [Link]

  • Ananthan, S., Faaleolea, E. R., Goldman, R. C., Hobrath, J. V., Kwong, C. D., Maddry, J. A., Reynolds, R. C., Secrist, J. A., 3rd, Sosa, M. I., Stover, C. K., & White, E. L. (2009). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 19(19), 5515–5519. [Link]

  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771–806. [Link]

  • Lozynskyi, A. V., Zborovskii, Y. L., Vovk, M. V., & Lesyk, R. B. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. [Link]

  • Ben-M'barek, K., & Kassar, S. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Desai, N. C., Bhatt, N., & Somani, H. (2019). Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. Synthetic Communications, 49(8), 1152-1164. [Link]

  • Nevagi, R. J., & Dighe, S. N. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-methylthiazole. PubChem. Retrieved from [Link]

  • Reva, I., & Lapinski, L. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. International Journal of Molecular Sciences, 23(15), 8565. [Link]

  • Patt, W. C., Hamilton, H. W., Taylor, M. D., Ryan, M. J., Taylor, D. G., Jr, Connolly, C. J., Doherty, A. M., Klutchko, S. R., Sircar, I., & Steinbaugh, B. A. (1992). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry, 35(14), 2562–2572. [Link]

  • Helal, C. J., Sanner, M. A., Cooper, C. B., Gant, T., Adam, M., Lucas, J. C., Kang, Z., Kupchinsky, S., Ahlijanian, M. K., Tate, B., Menniti, F. S., & Kelly, K. (2004). Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 14(22), 5521–5525. [Link]

  • Singh, R., Lin, J., D'Angelo, N., He, H., Lee, S., Le, T., Liu, C., McKew, J., Palani, A., Vo, D., Wu, W., & Yang, S. (2012). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 449–453. [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244. [Link]

  • Makam, P., & Kannan, T. (2014). 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. ResearchGate. [Link]

  • Li, Y., Liu, Y., Zhang, Y., Wang, Y., Zhang, J., & Wang, Q. (2021). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]

  • Ben-M'barek, K., & Kassar, S. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. ResearchGate. [Link]

Sources

Method

X-ray crystallography of benzyl thiazole carboxylate derivatives

An Application Guide to the Structural Elucidation of Benzyl Thiazole Carboxylate Derivatives via X-ray Crystallography For researchers, scientists, and drug development professionals, the precise determination of a mole...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Structural Elucidation of Benzyl Thiazole Carboxylate Derivatives via X-ray Crystallography

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is fundamental to understanding its function and potential as a therapeutic agent. X-ray crystallography remains the gold standard for providing unambiguous atomic-level detail of molecules in the solid state.[1][2] This application note serves as a comprehensive guide to the process of analyzing benzyl thiazole carboxylate derivatives using single-crystal X-ray crystallography, from initial synthesis to final structural validation.

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[3][4][5] The benzyl and carboxylate moieties add further layers of chemical diversity and potential for interaction with biological targets. Understanding their precise spatial arrangement, conformational preferences, and intermolecular interactions through crystallography is crucial for effective structure-activity relationship (SAR) studies and rational drug design.[6][7]

This guide provides field-proven protocols and explains the causality behind key experimental decisions, ensuring a robust and reproducible crystallographic workflow.

Part 1: Synthesis and Purification of High-Purity Derivatives

The prerequisite for any successful crystallography experiment is the availability of high-purity, single-phase material. The synthesis of benzyl thiazole carboxylate derivatives often employs well-established heterocyclic chemistry principles, such as the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[3][6][8]

Protocol 1: Synthesis of Ethyl 2-benzyl-4-methylthiazole-5-carboxylate

This protocol describes a representative synthesis. The rationale behind this multi-step process is to build the core thiazole ring and then introduce the desired functional groups.

Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate.

  • Rationale: This step forms the foundational thiazole ring, which will be modified in subsequent steps.

  • In a round-bottom flask, dissolve ethyl 2-chloroacetoacetate (1.0 eq) in absolute ethanol.

  • Add thiourea (1.1 eq) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[9]

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution.

  • Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the crude aminothiazole derivative.

Step 2: Diazotization and Sandmeyer-type Reaction.

  • Rationale: This sequence replaces the amino group with a benzyl group, a common strategy for functionalizing aromatic amines.

  • Suspend the aminothiazole derivative (1.0 eq) in an aqueous solution of hydrobromic acid (HBr) at 0-5°C.

  • Add a solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise while maintaining the low temperature to form the diazonium salt.

  • In a separate flask, prepare a solution of phenylacetic acid and a suitable copper catalyst.

  • Slowly add the cold diazonium salt solution to the phenylacetic acid mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

Step 3: Purification and Characterization.

  • Rationale: Purity is paramount for crystallization. Column chromatography is a standard method for separating the desired product from byproducts and unreacted starting materials.[10]

  • Extract the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[9]

  • Combine the pure fractions and remove the solvent to yield the final product. Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow start Starting Materials (Ethyl 2-chloroacetoacetate, Thiourea) reflux Step 1: Hantzsch Condensation (Ethanol, Reflux) start->reflux aminothiazole Intermediate: Ethyl 2-aminothiazole-4-carboxylate reflux->aminothiazole diazotization Step 2: Diazotization & Coupling (NaNO2/HBr, Phenylacetic Acid) aminothiazole->diazotization crude Crude Product diazotization->crude purify Step 3: Purification (Column Chromatography) crude->purify final_product Pure Benzyl Thiazole Carboxylate Derivative purify->final_product

Caption: Workflow for the synthesis of benzyl thiazole carboxylate derivatives.

Part 2: The Art and Science of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step in the entire process.[2] The goal is to slowly bring a supersaturated solution of the purified compound to a state of lower solubility, encouraging the ordered growth of a crystal lattice rather than rapid precipitation of an amorphous solid.

Common Crystallization Techniques
  • Slow Evaporation: The simplest method. The compound is dissolved in a suitable solvent in a vial covered with a perforated lid (e.g., Parafilm with pinholes). The slow evaporation of the solvent gradually increases the concentration, leading to crystallization.

  • Solvent Layering (Liquid Diffusion): A solution of the compound in a dense "good" solvent is carefully layered with a less dense "poor" solvent in which the compound is sparingly soluble. Crystals form at the interface where the solvents slowly mix. This was used successfully for a related thiazole derivative.[11]

  • Vapor Diffusion: This is a highly controlled method. A concentrated drop of the compound solution (the "sitting" or "hanging" drop) is placed in a sealed chamber containing a larger reservoir of a precipitant (a "poor" solvent). The vapor from the precipitant slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.

G cluster_cryst Crystallization Methods start Supersaturated Solution of Compound evap Slow Evaporation (Solvent escapes slowly) start->evap layer Solvent Layering (Miscible 'poor' solvent layered on top) start->layer vapor Vapor Diffusion ('Poor' solvent vapor diffuses into solution drop) start->vapor crystal Single Crystal Formation evap->crystal layer->crystal vapor->crystal

Caption: Common methods for growing single crystals of small molecules.

Protocol 2: Crystallization by Solvent Layering
  • Solvent Screening: Dissolve a small amount of the purified compound in various solvents (e.g., methanol, ethanol, dichloromethane, THF) to find a "good" solvent that dissolves it readily. Then, identify a "poor" solvent (e.g., hexane, isopropyl ether, water) that is miscible with the good solvent but in which the compound is insoluble.

  • Preparation: In a narrow glass tube or vial, prepare a concentrated solution of the benzyl thiazole carboxylate derivative (e.g., 5-10 mg in 0.5 mL of methanol).

  • Layering: Using a pipette or syringe, very carefully and slowly add the "poor" solvent (e.g., isopropyl ether) down the side of the vial to form a distinct layer on top of the compound solution. Aim for a volume ratio of 2:1 to 4:1 (poor:good solvent).

  • Incubation: Seal the vial tightly and leave it undisturbed in a vibration-free location at a constant temperature.

  • Monitoring: Check for crystal growth over several hours to days. Suitable crystals are often clear, have well-defined faces, and are free of cracks or defects.

Part 3: X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays. The crystal diffracts the X-rays in a unique pattern of spots, the intensities and positions of which are recorded by a detector.[2]

Protocol 3: Single-Crystal Data Collection
  • Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.3 mm in size) under a microscope. Using a cryo-loop, scoop up the crystal along with a small amount of its mother liquor.

  • Cryo-cooling: Immediately plunge the loop into liquid nitrogen. This process, known as flash-cooling, vitrifies the surrounding solvent, protecting the crystal from radiation damage and improving data quality.

  • Instrument Setup: Mount the frozen crystal on the goniometer head of the diffractometer. Modern instruments, such as those from Rigaku, are equipped with automated alignment procedures.[1]

  • Data Collection Strategy: The data collection software will calculate an optimal strategy to measure a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the diffraction images.[12]

  • Execution and Monitoring: Start the data collection run. The process is typically automated and can take from a few minutes to several hours, depending on the crystal quality and X-ray source.

Table 1: Typical Data Collection and Refinement Parameters
ParameterTypical Value/RangeSignificance
Crystal SystemMonoclinic, OrthorhombicDescribes the basic geometry of the unit cell.[11]
Space Groupe.g., P2₁/c, P-1Describes the symmetry elements within the unit cell.[11][13]
Temperature100 KCryo-temperature minimizes thermal motion and radiation damage.
Wavelength (λ)0.71073 Å (Mo Kα) or 1.54184 Å (Cu Kα)Wavelength of the X-ray source used.
Data Completeness>99%Percentage of unique reflections measured.
R_int< 0.05Agreement between symmetry-equivalent reflections.
R₁ (final)< 0.05Agreement between observed and calculated structure factors.
wR₂ (final)< 0.15Weighted agreement factor, more sensitive than R₁.
Goodness-of-Fit (S)~1.0Indicates the quality of the model refinement.

Part 4: Structure Solution, Refinement, and Validation

The raw diffraction images are processed computationally to generate a three-dimensional model of the electron density within the crystal, which is then interpreted to build the final atomic model.[2][12][14]

G cluster_solve Structure Solution & Refinement Workflow raw_data Raw Diffraction Images integrate Integration (Find spot positions & intensities) raw_data->integrate scale Scaling & Merging (Create final reflection file) integrate->scale solve Structure Solution (Direct Methods -> Initial Model) scale->solve refine Refinement (Least-squares fitting) solve->refine refine->solve Iterative Process validate Validation & Analysis (Check geometry, CIF report) refine->validate final_model Final Structural Model (Coordinates, ADPs) validate->final_model

Caption: Computational workflow from raw data to a final crystal structure.

Protocol 4: Structure Solution and Refinement
  • Data Processing: Use software like CrysAlisᴾʳᵒ, XDS, or SAINT to integrate the raw images, determining the intensity of each diffraction spot.[1] The data is then scaled and merged to produce a single reflection file.

  • Structure Solution: The "phase problem" is solved using direct methods, which are highly effective for small molecules. This generates an initial, approximate electron density map. Software like SHELXT or Olex2 is commonly used.[13]

  • Model Building: An initial atomic model is built into the electron density map. The program can often automatically identify the molecular fragments.

  • Refinement: The positions, occupancies, and atomic displacement parameters (ADPs) of the atoms are refined against the experimental data using a least-squares algorithm.[13] This is an iterative process where the model is adjusted to better fit the data, guided by the R-factors (R₁ and wR₂).

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final model is checked for geometric reasonability (bond lengths, angles) and other quality metrics. A Crystallographic Information File (CIF) is generated, which contains all the experimental and structural information.

  • Deposition: For publication, the crystallographic data should be deposited in a public repository like the Cambridge Crystallographic Data Centre (CCDC).[11][15]

Analysis and Interpretation

The final refined structure provides a wealth of information:

  • Molecular Confirmation: Unambiguously confirms the chemical connectivity and stereochemistry.

  • Conformational Analysis: Reveals the precise torsion angles and the conformation adopted by the molecule in the solid state. For example, one can determine the inclination of the benzyl ring relative to the thiazole plane.[11]

  • Intermolecular Interactions: Identifies and quantifies non-covalent interactions like hydrogen bonds and π-π stacking, which govern the crystal packing. These interactions are critical for understanding physical properties and for designing crystal engineering strategies.[11][16]

By meticulously following these protocols, researchers can reliably determine the crystal structures of novel benzyl thiazole carboxylate derivatives, providing critical insights for the advancement of drug discovery and materials science.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Thiazole in Pharmaceutical Drug Discovery.
  • ResearchGate. (PDF)
  • FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics.
  • World Journal of Pharmaceutical Research. A review on thiazole based compounds & it's pharmacological activities.
  • FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
  • MDPI. Benzyl-N-[4-(2-hydroxyethyl)
  • International Union of Crystallography. Recent advances in small molecule refinement.
  • ResearchGate. (PDF) Benzyl-N-[4-(2-hydroxyethyl)
  • Journal of Chemical and Pharmaceutical Research.
  • NIH. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.
  • Rigaku. What Is Small Molecule Crystal Structure Analysis?.
  • Portland Press.
  • Wikipedia. X-ray crystallography.
  • ResearchGate. General Synthetic Methods for Thiazole and Thiazolium Salts.
  • BenchChem.
  • ResearchGate. Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties.
  • CCDC. Access Structures.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Hantzsch Thiazole Synthesis

Welcome to the Technical Support Center for the Hantzsch Thiazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this robust reaction for the synthe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Hantzsch Thiazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this robust reaction for the synthesis of thiazole-containing compounds. As a cornerstone of heterocyclic chemistry, the Hantzsch synthesis is valued for its reliability; however, like any chemical transformation, it can present challenges.[1]

This document provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to help you navigate common experimental hurdles, optimize your reaction conditions, and ensure the integrity of your results. The advice herein is based on a synthesis of established literature and practical field experience.

Core Principles of the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide-containing reactant (such as a thioamide, thiourea, or thiosemicarbazide) to form a thiazole ring.[1] The reaction proceeds through a multi-step mechanism that begins with an SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[1]

Below is a generalized workflow for the Hantzsch thiazole synthesis.

Hantzsch_Workflow reagents Combine α-Haloketone and Thioamide solvent Add Solvent (e.g., Ethanol) reagents->solvent Dissolution reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction Initiate Reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring In-process check workup Aqueous Workup (e.g., Na2CO3 wash) monitoring->workup Upon Completion isolation Isolate Crude Product (Filtration) workup->isolation Precipitation purification Purify Product (Recrystallization/Chromatography) isolation->purification If necessary analysis Characterize Product (NMR, MS, MP) isolation->analysis purification->analysis Low_Yield_Troubleshooting start Low or No Yield check_reagents Verify Reagent Quality (α-Haloketone, Thioamide) start->check_reagents monitor_reaction Monitor Reaction Progress (TLC, LC-MS) check_reagents->monitor_reaction optimize_conditions Optimize Reaction Conditions monitor_reaction->optimize_conditions If starting materials remain increase_temp Increase Temperature optimize_conditions->increase_temp change_solvent Change Solvent optimize_conditions->change_solvent add_catalyst Add Catalyst optimize_conditions->add_catalyst adjust_time Adjust Reaction Time optimize_conditions->adjust_time advanced_methods Consider Advanced Methods optimize_conditions->advanced_methods For further improvement success Improved Yield increase_temp->success change_solvent->success add_catalyst->success adjust_time->success microwave Microwave Irradiation advanced_methods->microwave ultrasound Ultrasonic Irradiation advanced_methods->ultrasound microwave->success ultrasound->success Side_Product_Formation start Side Product Formation isomer Isomeric Impurity (2-Imino-2,3-dihydrothiazole) start->isomer decomposition Decomposition Products (Tar Formation) start->decomposition acidic_ph Acidic pH isomer->acidic_ph Caused by excess_heat Excessive Heat decomposition->excess_heat Caused by prolonged_time Prolonged Reaction Time decomposition->prolonged_time Caused by control_ph Maintain Neutral/Slightly Basic pH acidic_ph->control_ph Prevented by optimize_temp Optimize Temperature excess_heat->optimize_temp Prevented by monitor_reaction Monitor Reaction Progress prolonged_time->monitor_reaction Prevented by prevention Prevention Strategies control_ph->prevention optimize_temp->prevention monitor_reaction->prevention

Sources

Optimization

Technical Support Center: Synthesis of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate

Welcome to the technical support guide for the synthesis of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are utilizi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthetic route. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your reaction outcomes and ensure the highest purity of your target compound.

The synthesis of 2-aminothiazole derivatives is a cornerstone in medicinal chemistry, as this scaffold is a "privileged structure" found in numerous pharmaceuticals.[1] The Hantzsch thiazole synthesis, first described in 1887, remains a fundamental and widely used method for constructing the thiazole ring.[2] This reaction typically involves the condensation of a thioamide with an α-haloketone.[2][3]

This guide will delve into the nuances of this synthesis, focusing on the identification and mitigation of common side products. By understanding the underlying mechanisms of both the desired reaction and competing pathways, you can refine your experimental protocols for improved yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of an unknown impurity with a similar polarity to my desired product, making purification by column chromatography difficult. What could this side product be?

A1: A common and often troublesome byproduct in the Hantzsch synthesis of 2-aminothiazoles is the formation of a dimeric or oligomeric species. This can arise from the self-condensation of the α-haloketone starting material under the reaction conditions, or from reaction of the product with remaining starting material.

Troubleshooting Steps:

  • Stoichiometry Control: Ensure the stoichiometry of your reactants is precise. An excess of the α-haloketone can promote self-condensation. A slight excess of the thioamide (e.g., thiourea) is sometimes used to ensure the complete consumption of the α-haloketone.[3]

  • Reaction Temperature: Elevated temperatures can accelerate side reactions. If you are running the reaction at reflux, consider lowering the temperature and extending the reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal balance.

  • Order of Addition: Adding the α-haloketone slowly to a solution of the thioamide can help to maintain a low concentration of the halo-ketone, thereby minimizing self-reaction.

Visualizing the Competing Reactions:

competing_reactions cluster_main Desired Hantzsch Synthesis cluster_side Side Reaction A α-Haloketone C Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate A->C Reacts with B Thioamide B->C Reacts with D α-Haloketone E Dimer/Oligomer Impurity D->E Self-Condensation

Caption: Competing pathways in Hantzsch thiazole synthesis.

Q2: My final product has a persistent yellow or brown discoloration, even after recrystallization. What is the likely cause and how can I remove it?

A2: Discoloration in the final product often points to the presence of oxidized species or highly conjugated impurities. In the context of thiazole synthesis, this can result from air oxidation of the aminothiazole ring, which is electron-rich and susceptible to oxidation, or from minor, highly colored byproducts formed during the reaction.

Troubleshooting and Purification Protocol:

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative side reactions.

  • Degassing Solvents: Ensure that the solvents used are degassed prior to use to remove dissolved oxygen.

  • Charcoal Treatment: Activated charcoal can be very effective at removing colored impurities. Below is a detailed protocol for its use.

Protocol: Decolorization with Activated Charcoal

  • Dissolve the crude, colored product in a suitable hot solvent (e.g., ethanol, isopropanol).

  • Add a small amount of activated charcoal (typically 1-5% by weight of the crude product). Caution: Add charcoal carefully to the hot solution to avoid bumping.

  • Heat the mixture at reflux for 15-30 minutes with stirring.

  • Filter the hot solution through a pad of celite or filter aid to remove the charcoal. It is crucial to use a pre-warmed funnel to prevent premature crystallization of the product.

  • Allow the filtrate to cool slowly to induce crystallization of the decolorized product.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

Parameter Recommendation Rationale
Charcoal Amount 1-5% w/wSufficient for adsorption without significant product loss.
Solvent Ethanol, IsopropanolGood solubility for the product when hot, poor when cold.
Filtration Aid CelitePrevents fine charcoal particles from passing through the filter paper.
Q3: I am struggling with low yields. What are the key parameters to optimize for the Hantzsch synthesis of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate?

A3: Low yields in the Hantzsch synthesis can be attributed to several factors, including incomplete reaction, degradation of starting materials or product, and competing side reactions.[4] A systematic approach to optimization is key.

Key Optimization Parameters:

  • Solvent: The choice of solvent can significantly impact reaction rates and selectivity. Protic solvents like ethanol are commonly used and often give good results.[5] However, exploring other solvents such as methanol or aprotic solvents like DMF could be beneficial.

  • Base: While the Hantzsch synthesis can proceed without a base, the addition of a mild, non-nucleophilic base (e.g., sodium bicarbonate, pyridine) can neutralize the hydrogen halide formed during the reaction, preventing potential acid-catalyzed side reactions or degradation.

  • Reaction Time and Temperature: As mentioned previously, these two parameters are intrinsically linked. Monitor the reaction progress closely to find the optimal conditions that drive the reaction to completion while minimizing byproduct formation. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times in some cases.[4]

Experimental Workflow for Optimization:

optimization_workflow start Start Optimization solvent Screen Solvents (e.g., Ethanol, Methanol, DMF) start->solvent base Test Mild Bases (e.g., NaHCO3, Pyridine) solvent->base temp_time Optimize Temperature & Time (Monitor by TLC/LC-MS) base->temp_time workup Refine Work-up & Purification temp_time->workup end Optimized Protocol workup->end

Caption: A systematic workflow for optimizing the Hantzsch synthesis.

References
  • Hantzsch, A. R. Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • ResearchGate. Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. [Link]

  • ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • PubMed. Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. PubMed. [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • PubMed. Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. PubMed. [Link]

  • Google Patents. Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • PrepChem.com. Synthesis of 4-benzyl 2-amino thiazole. PrepChem.com. [Link]

  • BEPLS. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Aminothiazole-5-Carboxylate Esters

An In-Depth Technical Guide for Researchers As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying 2-aminothiazole-5-carboxylate esters. These heterocycles are invaluable b...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying 2-aminothiazole-5-carboxylate esters. These heterocycles are invaluable building blocks in medicinal chemistry, particularly as precursors to potent APIs like Dasatinib.[1][2] However, their unique physicochemical properties often present significant purification challenges. This guide is structured to address the most common issues encountered in the lab, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why are 2-aminothiazole-5-carboxylate esters so difficult to purify?

The purification challenges stem from a combination of factors inherent to their structure:

  • Polarity and Solubility: The presence of a primary amino group, a thiazole ring, and an ester functionality creates a molecule with moderate to high polarity. This often results in poor solubility in non-polar organic solvents but good solubility in more polar ones, complicating both recrystallization and chromatography.[3]

  • Potential for Impurities: The most common synthetic route, the Hantzsch thiazole synthesis, involves the reaction of an α-haloketone equivalent with thiourea.[4][5] This reaction can be accompanied by side products or unreacted starting materials that are structurally similar to the final product, making separation difficult.[6]

  • Chemical Stability: The ester group is susceptible to hydrolysis under either acidic or basic conditions, which may be present during workup or purification, leading to the formation of the corresponding carboxylic acid.[6][7] The 2-amino group can also participate in side reactions.

Q2: My crude product is a dark brown or yellow powder. Does this indicate significant impurities?

While the pure form of many 2-aminothiazole-5-carboxylate esters is a yellow or brown powder, an intensely dark color often suggests the presence of polymeric or degradation byproducts from the synthesis.[8] It is crucial to characterize the crude material using techniques like TLC or LC-MS to assess the impurity profile before proceeding with purification.

Q3: Which analytical techniques are best for assessing the purity of my final product?

A multi-technique approach is always recommended for robust purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis due to its high resolution and sensitivity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like TFA or formic acid) is a good starting point.[6][9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying impurities by their molecular weight, which helps in diagnosing the source of the impurity (e.g., starting material, byproduct, or degradation product).[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the structure of the final product and can help identify major impurities if their concentration is high enough.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.[8][11]

Troubleshooting Guide: Common Purification Problems

This section addresses specific issues you might encounter during purification and provides actionable solutions based on chemical principles.

Recrystallization Issues

Problem: My compound "oiled out" during cooling instead of forming crystals.

"Oiling out" is a common problem that occurs when the dissolved compound separates from the solution as a liquid instead of a solid.[12] This is often due to a high concentration of impurities or a solvent system in which the compound is too soluble.

Causality & Solution Workflow:

G start Compound 'Oiled Out' reheat Re-heat solution to re-dissolve the oil. start->reheat add_solvent Add more of the primary solvent (the one in which the compound is more soluble) to decrease saturation. reheat->add_solvent slow_cool1 Allow to cool very slowly (e.g., in a dewar or insulated bath). add_solvent->slow_cool1 check1 Did crystals form? slow_cool1->check1 change_solvent The solvent system is inappropriate. Choose a new solvent or solvent pair. check1->change_solvent No success Success: Collect crystals by filtration. check1->success Yes antisolvent Consider an anti-solvent system. Dissolve in a good solvent (e.g., THF, Methanol) and slowly add a poor solvent (e.g., Hexane, Water). change_solvent->antisolvent slow_cool2 Allow to cool slowly. antisolvent->slow_cool2 check2 Did crystals form? slow_cool2->check2 check2->success Yes failure Persistent Oiling: The crude material is likely too impure. Proceed to chromatography. check2->failure No

Caption: Troubleshooting workflow for "oiling out".

Recommended Solvents for Recrystallization: Based on patent literature and solubility data, the following solvents and mixtures are effective for recrystallizing 2-aminothiazole derivatives.[3][13][14]

Solvent SystemRationale
THF/Hexane THF is a good solvent for dissolving the compound, while hexane acts as an anti-solvent to induce crystallization.[13][14]
Methanol/Water Methanol provides good solubility, and the addition of water reduces it, promoting crystal formation.[13]
Ethanol Often a good single-solvent choice, as solubility is moderate and decreases significantly upon cooling.[15]
Ethyl Acetate A moderately polar solvent that can be effective for compounds of intermediate polarity.[3]
Column Chromatography Challenges

Problem: I can't separate my product from a persistent impurity that runs very close to it on the TLC plate.

This is a common issue when impurities are structurally very similar to the product, such as unreacted starting materials or isomers.

Causality & Solutions:

  • Optimize the Mobile Phase:

    • Principle: The goal is to find a solvent system that maximizes the difference in affinity (ΔRf) between your product and the impurity for the stationary phase (silica gel).

    • Action: Systematically screen different solvent systems. If you are using a standard Hexane/Ethyl Acetate system, try switching to a Dichloromethane/Methanol system. The change in solvent polarity and hydrogen bonding capability can significantly alter the separation.

  • Change the Stationary Phase:

    • Principle: If optimizing the mobile phase fails, the impurity and product have very similar interactions with silica. Changing the stationary phase can exploit different interaction mechanisms.

    • Action: Consider using alumina (basic or neutral) or a reversed-phase (C18) column. The 2-amino group might interact differently with the more basic surface of alumina, or the overall polarity difference might be better exploited on a C18 phase.

  • Protecting Group Strategy:

    • Principle: Temporarily derivatizing the 2-amino group, for example with a Boc protecting group, dramatically changes the molecule's polarity.[16]

    • Action: Protect the crude mixture (e.g., using Boc-anhydride). The protected compound will have a very different Rf and should be easily separable from the impurity via chromatography. The protecting group can then be removed in a subsequent step.

Visualizing the Purification Workflow:

G cluster_synthesis Synthesis & Workup cluster_purification Purification Strategy cluster_analysis Purity Analysis synthesis Hantzsch Thiazole Synthesis workup Aqueous Workup / Extraction synthesis->workup crude Crude Product workup->crude recryst Primary Purification: Recrystallization crude->recryst chrom Secondary Purification: Column Chromatography recryst->chrom If impurities persist analysis TLC / LC-MS / HPLC / NMR recryst->analysis If pure chrom->analysis final_product Pure Product (>98%) analysis->final_product

Caption: General experimental workflow for purification.

Detailed Experimental Protocols

Protocol 1: Recrystallization using a THF/Hexane Solvent System

This protocol is adapted from established industrial procedures and is highly effective for many 2-aminothiazole-5-carboxylate esters.[13][14]

  • Dissolution: In a flask, dissolve the crude product (e.g., 5.0 g) in a minimum amount of warm tetrahydrofuran (THF) (e.g., 30-40 mL) at approximately 50 °C. Stir until a clear solution is obtained.

  • Charcoal Treatment (Optional): If the solution is highly colored, add a small amount of activated charcoal (approx. 5% by weight), stir for 10-15 minutes at 50 °C, and then filter the hot solution through a pad of celite to remove the charcoal.

  • Induce Crystallization: While the THF solution is still warm, slowly add hexane as an anti-solvent dropwise with stirring. Continue adding hexane until the solution becomes faintly cloudy (the point of saturation).

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask to allow for the formation of large, well-defined crystals.

  • Complete Crystallization: Once at room temperature, place the flask in an ice bath or a refrigerator (0-4 °C) for at least one hour to maximize the yield of precipitated product.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold hexane. Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol provides a general guideline for purification using silica gel chromatography.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into a column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate or methanol). A typical gradient might be from 5% to 30% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

References

  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (2008).
  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug das
  • Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties and Applic
  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (2011).
  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal.
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Hantzsch thiazole synthesis - labor
  • Application Notes and Protocols for the Derivatization of 2-(1-Aminoethyl)thiazole-5-carboxylic acid. (2025). Benchchem.
  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021).
  • A Researcher's Guide to Purity Assessment of Amino-PEG12-CH2COOH Bioconjug
  • Synthesis of novel 2-amino thiazole deriv
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024). BMC Chemistry.
  • Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. (2019).
  • A Comparative Guide to HPLC Analysis for Purity Validation of Ethyl 2,4-dimethylthiazole-5-carboxyl
  • 2-Aminothiazole. (n.d.). PubChem.
  • Recrystallization methods for purifying aminothiazole compounds. (2025). Benchchem.
  • Ethyl 2-BOC-aminothiazole-5-carboxylate: Chemical Properties & Synthesis Importance. (n.d.). Geshem.
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). PubMed Central.
  • Ethyl 2-aminothiazole-5-carboxyl
  • Purification of 2-aminothiazole. (1949).
  • An In-depth Technical Guide to the Solubility of 2-Amino-5-methylthiazole in Water and Organic Solvents. (2025). Benchchem.
  • Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. (2016). International Journal of Current Microbiology and Applied Sciences.
  • 2-Aminothiazole-5-carboxaldehyde 95. (n.d.). Sigma-Aldrich.
  • Synthesis of the 2-aminothiazole-4-carboxylate analogues.... (n.d.).
  • Ethyl 2-aminothiazole-5-carboxyl
  • A Comparative Analysis of 2-Aminothiazole Synthesis Methods. (2025). Benchchem.
  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. (2009). PLOS One.

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Optimization

Technical Support Center: A Scientist's Guide to Improving the Yield of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate

Welcome to the technical support center for the synthesis of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are look...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to troubleshoot and optimize this important synthesis. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] However, its synthesis, while classic, is often plagued by issues that can drastically reduce yields.

This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanism, potential pitfalls, and evidence-based strategies to maximize your yield and purity.

Section 1: Foundational Knowledge - The Hantzsch Thiazole Synthesis
Q: What is the primary synthetic route for Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate?

The most reliable and widely used method for preparing this and other 2-aminothiazole derivatives is the Hantzsch Thiazole Synthesis .[3][4][5] This reaction, first reported in 1887, involves the condensation of an α-haloketone (or in this case, an α-halo-β-ketoester) with a thioamide.[4] For your target molecule, the specific reactants are Benzyl 2-chloroacetoacetate and thiourea .

The reaction proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration to form the stable, aromatic thiazole ring.[6]

Hantzsch_Mechanism Reactants Benzyl 2-chloroacetoacetate + Thiourea Step1 Step 1: Nucleophilic Attack (SN2) Thiourea's sulfur attacks the α-carbon, displacing the halide. Reactants->Step1 Intermediate1 Isothiouronium Salt Intermediate Step1->Intermediate1 Formation of C-S bond Step2 Step 2: Cyclization Enol form or enolate attacks the thiocarbonyl carbon, or amine nitrogen attacks the ketone carbonyl. Intermediate1->Step2 Intermediate2 Cyclized Hemiaminal Intermediate Step2->Intermediate2 Ring formation Step3 Step 3: Dehydration Loss of a water molecule to form the aromatic ring. Intermediate2->Step3 Product Target Molecule (as H-Cl Salt initially) Step3->Product Aromatization

Caption: The Hantzsch Thiazole Synthesis Mechanism.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis. We will diagnose problems systematically, from starting materials to final work-up.

Q1: My reaction yield is very low or I'm getting no product at all. Where do I start troubleshooting?

Low conversion is the most frequent complaint. Before making drastic changes, perform a systematic diagnosis of the "big three": Reactant Quality, Core Conditions, and Reaction Monitoring. Impurities in starting materials or suboptimal conditions are the primary causes of failure.[7]

Troubleshooting_Workflow Start Low / No Yield Check1 1. Verify Starting Material Quality Start->Check1 Check2 2. Assess Reaction Conditions Start->Check2 Check3 3. Review Work-up & Purification Start->Check3 Action1 Synthesize/Purify α-halo-β-ketoester. Use high-purity thiourea. Check1->Action1 Purity Issues Found Action2 Optimize Solvent, Temperature, and Time. Monitor via TLC. Check2->Action2 Suboptimal Conditions Action3 Ensure complete precipitation. Optimize extraction/ crystallization solvent. Check3->Action3 Product Loss During Isolation Result Improved Yield Action1->Result Action2->Result Action3->Result

Caption: Initial Troubleshooting Workflow for Low Yield.

Parameter Key Checkpoint Common Failure Point
Reactants Purity of Benzyl 2-chloroacetoacetate and Thiourea.The α-halo-β-ketoester is unstable and can decompose upon storage.[8]
Solvent Anhydrous conditions, appropriate polarity.Using wet solvents can hinder the reaction. Alcohols like ethanol are standard.[9]
Temperature Consistent heating, typically reflux.Insufficient heat leads to no reaction; excessive heat can cause decomposition.[9]
Time Monitored to completion via TLC.Stopping the reaction too early is a common mistake.
Stoichiometry Slight excess of thiourea.Using a 1:1 ratio may result in incomplete conversion of the limiting reagent.[10]
Q2: My TLC shows multiple spots, and the final product is impure. What are the likely side products?

The formation of multiple products is almost always due to side reactions, which are highly dependent on reaction conditions.[7]

  • Primary Suspect: The 2-Imino-2,3-dihydrothiazole Isomer Under acidic conditions, the cyclization can occur through a different nitrogen atom of the thiourea intermediate, leading to a constitutional isomer.[7][8][11] The Hantzsch synthesis is sensitive to pH.[8] While the initial condensation forms an acidic hydrohalide salt, running the reaction in a strongly acidic medium from the start can favor this unwanted isomer.[11][12]

    Solution: Ensure the reaction is run in a neutral solvent like ethanol without added acid. The work-up step, which involves basification, ensures the final product is the desired 2-aminothiazole.[8]

Side_Reaction Intermediate Isothiouronium Intermediate Path_A Neutral / Basic Conditions (e.g., Ethanol) Intermediate->Path_A Path_B Strongly Acidic Conditions (e.g., 10M HCl-EtOH) Intermediate->Path_B Product_A Desired Product Benzyl 2-amino-4-methyl- 1,3-thiazole-5-carboxylate Path_A->Product_A Favored Pathway Product_B Side Product 2-Imino Isomer Path_B->Product_B Undesired Pathway

Caption: Reaction pathways leading to the desired product versus the imino isomer.

  • Other Byproducts:

    • Decomposition: Overheating or prolonged reaction times can degrade the starting materials or the product.

    • Bis-thiazoles: Incorrect stoichiometry can sometimes lead to condensation byproducts.[7]

Q3: How do I choose the optimal solvent and temperature?

Solvent and temperature are critically linked and represent the most powerful levers for optimization.

Solvent Choice: The polarity of the solvent is crucial for solubilizing reactants and intermediates.[7]

  • Standard Choice: Anhydrous ethanol or methanol are the most common and effective solvents, often providing a good balance of solubility and reaction rate at reflux.[9][10]

  • Alternative Solvents: For difficult substrates, other solvents have been used. Some modern, "green" approaches use PEG-400 or even solvent-free conditions with microwave irradiation, which can dramatically reduce reaction times and improve yields.[12][13] A mixture of ethanol/water can also be effective.[9][14]

Temperature Management:

  • Most Hantzsch syntheses require heating to overcome the activation energy.[12] Refluxing in ethanol (approx. 78 °C) is a standard starting point.

  • If the reaction is sluggish at reflux, ensure your heating apparatus is functioning correctly.

  • If you observe significant decomposition (darkening of the reaction mixture, multiple spots on TLC), consider lowering the temperature and extending the reaction time.[12]

Solvent System Typical Temperature Advantages Considerations Reference
EthanolReflux (~78 °C)Standard, reliable, good solubility.Requires anhydrous conditions for best results.[9][10]
MethanolReflux (~65 °C)Similar to ethanol, lower boiling point.Can be more volatile.[10]
Ethanol/WaterRefluxCan improve yields in some cases.Product may be more soluble, complicating isolation.[9][14]
PEG-400~100 °CGreen solvent, can accelerate reaction.Higher viscosity, can make work-up different.[13]
Microwave (Solvent-free)100-150 °CExtremely fast, high yields.Requires specialized equipment.[12]
Q4: My product seems to be lost during the work-up. How can I improve my isolation procedure?

A successful reaction can be ruined by a poor work-up. The key is understanding the chemical state of your product.

  • The Initial Product is a Salt: The reaction initially forms the hydrochloride or hydrobromide salt of the thiazole, which is often soluble in the reaction solvent (e.g., methanol/ethanol).[10]

  • Neutralization is Key for Precipitation: To isolate the product, you must deprotonate this salt to form the neutral, less soluble free base. This is achieved by pouring the cooled reaction mixture into a weak base solution.[10]

    • Recommended Base: A 5-10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) is ideal.[9][10]

    • Why not a strong base (like NaOH)? A strong base can potentially hydrolyze the benzyl ester group on your target molecule, especially with prolonged exposure or heating.

  • Maximizing Precipitation:

    • Pour the reaction mixture slowly into the stirred, cold basic solution.

    • Allow sufficient time for the precipitate to fully form. Chilling the mixture in an ice bath can help.

  • If Precipitation Fails (Product is Oily or Soluble):

    • If the product oils out or remains in solution, it must be recovered by solvent extraction.

    • Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid or oil can then be purified.

Section 3: Validated Experimental Protocol

This protocol provides a reliable starting point for the synthesis, incorporating best practices discussed above.

Part A: Preparation of Benzyl 2-chloroacetoacetate

(Safety Note: This procedure should be performed in a well-ventilated fume hood. Sulfuryl chloride is corrosive and toxic.)

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add Benzyl acetoacetate (1.0 equiv).

  • Solvent: Add anhydrous dichloromethane (DCM) to create a ~0.5 M solution.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Chlorination: Slowly add sulfuryl chloride (SO₂Cl₂) (1.05 equiv) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purity Check: The resulting crude oil, Benzyl 2-chloroacetoacetate, should be analyzed by ¹H NMR to confirm conversion. It is often used immediately in the next step without further purification due to its instability.

Part B: Hantzsch Synthesis of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the freshly prepared Benzyl 2-chloroacetoacetate (1.0 equiv) and thiourea (1.2 equiv).[10]

  • Solvent: Add anhydrous ethanol to create a ~0.4 M solution.

  • Heating: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. The mixture should become homogeneous as it heats.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours. The primary indicator is the consumption of the α-halo ester.

  • Cooling: Once complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Precipitation: In a separate beaker, prepare a 10% aqueous solution of sodium carbonate. While stirring vigorously, slowly pour the cooled ethanolic reaction mixture into the sodium carbonate solution. A pale yellow or off-white solid should precipitate.[10]

  • Isolation: Stir the resulting slurry in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration through a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts and excess thiourea.

  • Drying: Allow the solid to air-dry on the filter, then transfer it to a watch glass to dry completely. A vacuum oven at low heat (<50 °C) can be used to expedite drying.

  • Purification (If Necessary): If the crude product is not of sufficient purity (as determined by NMR or melting point), it can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography on silica gel.

References
  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • Scilit. (n.d.). Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of benzyl acetoacetate. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • Taylor & Francis Online. (2021). Synthesis and anticancer properties of 2-aminothiazole derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • bepls. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Thiazole Analogs

Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthesized thiazole analogs. This guide is designed to provide in-depth troubleshooting assistance for...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthesized thiazole analogs. This guide is designed to provide in-depth troubleshooting assistance for a common and often frustrating challenge: observing lower-than-expected biological activity in your novel compounds. My approach is to move beyond a simple checklist and delve into the causality behind experimental outcomes, empowering you to diagnose and resolve issues effectively.

This resource is structured in a question-and-answer format to directly address specific problems you may be encountering. We will explore the entire experimental workflow, from the purity of your synthesized compound to the nuances of your biological assay.

Section 1: Compound Identity, Purity, and Stability

The first and most critical step in troubleshooting low bioactivity is to rigorously verify the integrity of your synthesized thiazole analog. An impurity, an incorrect structure, or degradation of the compound can all lead to misleading results.

Q1: I've synthesized a new thiazole analog, but it's showing weak or no activity. Where should I start my investigation?

A1: Before questioning the intrinsic activity of your molecule, you must first confirm its identity and purity. Trace impurities can have potent biological effects that mask the true activity of your compound, or they may have no activity and simply dilute your sample, making it appear less potent.[1][2]

Start by re-examining the characterization data for your synthesized compound. Essential analyses include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is fundamental for confirming the chemical structure of your final product. Ensure that the observed shifts and coupling constants match the expected structure of your thiazole analog.[3]

  • Mass Spectrometry (MS): This analysis confirms the molecular weight of your compound, providing further evidence of its identity.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of your compound. Ideally, you should see a single, sharp peak. The presence of multiple peaks indicates impurities. For reliable bioactivity results, a purity of >95% is generally recommended.[3][4]

Troubleshooting Workflow for Compound Characterization

Caption: Initial troubleshooting workflow for low bioactivity.

Q2: My compound's characterization looks good, but I'm still not seeing the expected activity. Could there be a problem with its stability or solubility?

A2: Absolutely. Poor aqueous solubility is a frequent cause of low bioactivity in in vitro assays.[3] If your compound precipitates in the assay medium, its effective concentration will be significantly lower than the nominal concentration you've calculated.

Solubility Troubleshooting:

  • Visual Inspection: Carefully observe your assay plates or tubes for any signs of compound precipitation, such as cloudiness or visible particles.

  • Solubility Measurement: If possible, determine the solubility of your thiazole analog in the specific assay buffer you are using.

  • Solvent Effects: Pay attention to the solvent used to dissolve your compound (commonly DMSO). Ensure the final concentration of the solvent in your assay is low (typically <1%) and consistent across all experiments, as high concentrations can be toxic to cells or interfere with enzyme activity.

Stability Considerations:

Thiazole rings are generally stable aromatic structures. However, certain functional groups on your derivative could be unstable under specific experimental conditions (e.g., pH, light, temperature).[3][5]

  • Re-analysis: To check for degradation, re-analyze a sample of your compound that has been subjected to the same conditions as your bioassay (e.g., incubated in assay buffer for the duration of the experiment).

Section 2: Bioassay-Specific Troubleshooting

Once you are confident in the identity, purity, and stability of your thiazole analog, the next step is to scrutinize the bioassay itself.

Q3: I've confirmed my compound is pure, soluble, and stable, but the bioactivity is still low. How can I troubleshoot my assay?

A3: Assay-related issues are a common source of misleading data. Here's a systematic approach to troubleshooting your bioassay:

Troubleshooting Decision Tree for Bioassays

Caption: Decision tree for troubleshooting bioassay-related issues.

Control Performance:

Your positive and negative controls are the bedrock of a reliable assay. If they are not performing as expected, your experimental results are not valid.

  • Negative Control (Vehicle): If you observe unexpected effects in your vehicle control wells (e.g., cell death), it could indicate solvent toxicity or contamination.[6]

  • Positive Control: If your positive control is not showing the expected effect, it may have degraded, been prepared at an incorrect concentration, or the cells may have developed resistance.[6]

Assay Interference:

Many compounds can interfere with assay technologies, leading to false-positive or false-negative results. This is a particular concern in high-throughput screening (HTS).[7]

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes. Including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer can help mitigate this.

  • Fluorescence Interference: If your assay uses a fluorescence readout, your thiazole analog may be fluorescent at the excitation and emission wavelengths of the assay, leading to artificially high or low signals.[7] You can check for this by measuring the fluorescence of your compound in the assay buffer without the other assay components.

Data Comparison Table for Troubleshooting Assay Interference

IssuePotential CauseRecommended Action
False Negative Compound quenches assay signalMeasure compound's absorbance/fluorescence at assay wavelengths.
False Positive Compound is autofluorescentRun a control with the compound in buffer alone.
Poor Reproducibility Compound aggregationAdd a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.

Section 3: Structure-Activity Relationship (SAR) and Mechanistic Insights

Q4: I've ruled out issues with my compound and my assay. Could the structure of my thiazole analog itself be the problem?

A4: Yes, this is a distinct possibility. The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring.[8][9][10] A minor structural modification can lead to a significant loss of activity.

Key SAR Considerations for Thiazole Analogs:

  • Substituent Effects: The electronic properties (electron-donating or electron-withdrawing) and steric bulk of substituents can dramatically influence how the molecule interacts with its biological target.[11]

  • Positional Isomerism: The position of substituents on the thiazole ring is critical. For example, a functional group at the 2-position may have a completely different effect than the same group at the 4- or 5-position.

  • Hybrid Molecules: The activity of thiazole analogs can be enhanced by "clubbing" them with other heterocyclic moieties, such as pyrazoline or triazole.[8] If your analog is a hybrid, consider the contribution of each component to the overall activity.

If you have a series of analogs, carefully analyze the SAR. Is the low activity of a particular compound consistent with the trends observed for the rest of the series? If not, it may be worth re-synthesizing and re-testing that compound to rule out an experimental artifact.

References

  • Devgun, M. (n.d.). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • (n.d.). Thiazolotriazoles: Their Biological Activity and Structure–Activity Relationships | Request PDF - ResearchGate.
  • (n.d.). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - ResearchGate.
  • (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH.
  • (n.d.). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems.
  • Pauli, G. F., et al. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PubMed Central.
  • (n.d.). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance | Request PDF - ResearchGate.
  • (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI.
  • (n.d.). Troubleshooting low bioactivity in newly synthesized thiadiazole compounds - Benchchem.
  • (n.d.). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC - NIH.
  • (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC - NIH.
  • (n.d.). Could a natural compound increase its biological activity as it becomes more pure?
  • (n.d.). troubleshooting Spiramine A bioassay variability - Benchchem.
  • (n.d.). Full article: Review of the synthesis and biological activity of thiazoles.
  • (n.d.). An Overview of Thiazole Derivatives and its Biological Activities.
  • (2023, December 1). purity, in vivo toxicity, & clinical trial material - YouTube.
  • (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI.
  • (n.d.). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion | Journal of Medicinal Chemistry - ACS Publications.

Sources

Optimization

Technical Support Center: Recrystallization of Aminothiazole Derivatives

From the Desk of a Senior Application Scientist Welcome to the technical support guide for the recrystallization of aminothiazole derivatives. As a cornerstone scaffold in medicinal chemistry and drug development, achiev...

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support guide for the recrystallization of aminothiazole derivatives. As a cornerstone scaffold in medicinal chemistry and drug development, achieving high purity of these compounds is paramount for reliable downstream applications and clinical success.[1][2] This guide is structured to provide practical, field-tested advice, moving beyond simple procedural steps to explain the underlying scientific principles. Here, you will find a comprehensive troubleshooting section in a direct question-and-answer format, detailed experimental protocols, and data summaries to navigate the common and complex challenges associated with purifying these vital heterocyclic compounds.

Section 1: Troubleshooting Guide & FAQs

This section addresses the most frequent issues encountered during the recrystallization of aminothiazole derivatives.

Q1: My aminothiazole compound "oiled out" during cooling instead of forming crystals. What is happening and how can I fix it?

A: "Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.[3] This is typically a kinetic issue that occurs when the solution becomes supersaturated at a temperature above the melting point of the solute (either the pure compound or a mixture with impurities).[4][5] The presence of significant impurities can dramatically lower the melting point, exacerbating this problem.[6]

Causality & Troubleshooting Strategies:

  • High Supersaturation/Rapid Cooling: If the solution is cooled too quickly, the compound may not have time to nucleate and organize into a crystal lattice, crashing out as a supercooled liquid.

    • Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation level.[4][7] Allow the flask to cool much more slowly. Insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass to trap solvent vapor and heat.[4]

  • Inappropriate Solvent Choice: The boiling point of your solvent may be higher than the melting point of your compound.

    • Solution: Select a solvent with a lower boiling point. Alternatively, if using a mixed-solvent system, you may have added too much of the "poor" solvent (antisolvent) too quickly. Try redissolving the oil and adding the antisolvent more slowly at an elevated temperature.

  • Presence of Impurities: Impurities can interfere with crystal lattice formation and depress the melting point.

    • Solution: If you suspect impurities are the cause, especially if your solution is colored, consider a preliminary purification step. Redissolve the material and perform a hot filtration. If color is an issue, add a small amount of activated charcoal before the hot filtration.[3][4] Sometimes, multiple recrystallizations are necessary to remove stubborn impurities.[6]

Q2: I've cooled my solution, but no crystals have formed. What should I do?

A: This is a classic case of a supersaturated solution, where the concentration of the dissolved aminothiazole derivative is higher than its equilibrium solubility at that temperature, but crystal nucleation has not yet occurred.[8] Nucleation is the initial step of crystal formation and sometimes requires a small energy input or a surface to begin.

Methods to Induce Crystallization:

  • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at or just below the meniscus of the solution.[8][9] The microscopic sharp edges of the scratched glass provide nucleation sites for crystals to begin forming.

  • Seed Crystals: If you have a small amount of the pure solid compound, add a single tiny crystal to the supersaturated solution.[4] This "seed" acts as a template, inducing rapid growth of crystals with the correct lattice structure.

  • Concentration: Your solution may be too dilute. Gently heat the solution and boil off a portion of the solvent to increase the solute concentration.[4] Then, attempt to cool it again. Be careful not to evaporate too much solvent, which could cause the product to crash out impurely.

  • Flash Cooling: Briefly cool the solution in an ice-water bath.[5] While slow cooling is ideal for purity, a short, sharp shock of cold can sometimes be enough to initiate nucleation. Once crystals begin to appear, remove the flask from the ice bath and allow it to return to room temperature for slower, more controlled growth.[5]

Q3: My final yield of pure crystals is very low. What are the common causes of product loss?

A: A low recovery is a frequent and frustrating issue. The goal of recrystallization is to purify the product, but some loss is inevitable since the compound will have some finite solubility in the cold solvent.[10] However, significant losses often point to correctable procedural errors.

Potential Causes for Poor Yield:

  • Excess Solvent: This is the most common reason for low yield.[8] Using too much solvent during the initial dissolution step will keep a large amount of your product dissolved in the mother liquor even after cooling.

    • Prevention: Use the minimum amount of hot solvent required to fully dissolve your crude solid.[9] Add the hot solvent in small portions until the solid just dissolves.

  • Premature Crystallization: Product can be lost during a hot gravity filtration step if the solution cools and crystallizes on the filter paper or in the funnel stem.[4]

    • Prevention: Use a stemless or short-stemmed funnel and keep it hot by placing it on a hot plate or under a heat lamp before and during filtration. Pour the hot solution through in small batches.[11] If crystals do form, you can try washing them through with a small amount of fresh, hot solvent.

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can redissolve a significant portion of your product.[9]

    • Prevention: Always wash the filter cake with a minimal amount of ice-cold solvent.

  • Excess Decolorizing Carbon: Activated charcoal is highly porous and can adsorb your product in addition to colored impurities, especially if too much is used.[4]

    • Prevention: Use only a very small amount (e.g., the tip of a spatula). A pitch-black solution indicates you have used too much.[4]

Q4: How do I select the optimal solvent for my specific aminothiazole derivative?

A: Solvent selection is the most critical step in developing a successful recrystallization protocol.[12] The ideal solvent will exhibit high solubility for your compound at elevated temperatures but low solubility at room temperature or below.[5][7]

Solvent Selection Strategy:

  • Initial Screening: Test the solubility of a small amount of your crude compound in various solvents at room temperature and then upon heating. A good candidate will be largely insoluble in the cold but dissolve completely when hot.

  • Polarity Matching: Consider the polarity of your aminothiazole derivative. "Like dissolves like" is a useful heuristic.[9] Aminothiazoles contain both polar (amino group, nitrogen and sulfur heterocycle) and potentially non-polar (aryl or alkyl substituents) regions. Solvents of intermediate polarity like ethanol, isopropanol, or ethyl acetate are often good starting points.[13][14]

  • Mixed-Solvent Systems: If no single solvent is ideal, use a two-solvent system.[11][15] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes turbid (cloudy). The two solvents must be miscible. Common pairs include ethanol/water, ethyl acetate/hexanes, or toluene/hexane.[11][13]

  • Chemical Inertness: Ensure the solvent does not react with your compound.[7]

  • Volatility: The solvent should be volatile enough to be easily removed from the final crystals during drying.[7]

Q5: My aminothiazole derivative appears to be decomposing or changing in the recrystallization solvent. Is this possible?

A: Yes, this is a valid concern. While many aminothiazole derivatives are stable, some can be sensitive to prolonged heating or specific solvents. For instance, studies have shown that some 2-aminothiazoles can undergo decomposition or dimerization in DMSO at room temperature over time.[16]

Mitigation Strategies:

  • Minimize Heating Time: Do not keep the solution at its boiling point for longer than necessary to dissolve the solid.

  • Solvent Choice: Avoid solvents known to react with amines or related functional groups if your derivative is complex. If you observe decomposition (e.g., significant color change not attributable to impurities), you may need to re-evaluate your solvent choice or purify the compound using a non-thermal method like column chromatography.[17]

  • Inert Atmosphere: For highly sensitive compounds, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Section 2: Key Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization

  • Dissolution: Place the crude aminothiazole derivative in an Erlenmeyer flask. Add a magnetic stir bar or boiling chips. In a separate flask, heat your chosen recrystallization solvent to its boiling point. Add the hot solvent to the solid in small portions, with stirring and gentle heating, until the solid just dissolves.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal.[3] Re-heat the mixture to boiling for a few minutes.

  • Hot Gravity Filtration (If Necessary): If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated short-stemmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[5] Once at room temperature, you may place the flask in an ice-water bath to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[9]

  • Drying: Allow the crystals to dry on the filter paper with continued suction. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven.

Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (the one in which it is very soluble).

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (the anti-solvent) dropwise until you observe persistent cloudiness (turbidity).[11] This indicates the solution is saturated.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Collection, and Drying: Follow steps 4-7 from the Single-Solvent protocol above. For washing, use an ice-cold mixture of the two solvents in the same proportion as the final crystallization mixture.

Section 3: Data Summaries

Table 1: Properties of Common Recrystallization Solvents

For effective recrystallization, the solvent should dissolve the aminothiazole derivative well when hot but poorly when cold. This table provides a starting point for solvent screening.

SolventBoiling Point (°C)Polarity IndexNotes & Common Uses
Water 10010.2Good for polar compounds; often used as an anti-solvent with alcohols.
Ethanol 784.3Excellent general-purpose solvent for moderately polar compounds.[14][18]
Methanol 655.1More polar than ethanol; good dissolving power but may retain compounds.
Isopropanol (IPA) 823.9Less volatile than ethanol, good for slower crystal growth.
Ethyl Acetate (EtOAc) 774.4Good for compounds of intermediate polarity. Often used with hexanes.[13]
Acetone 565.1High dissolving power, but low boiling point can lead to rapid evaporation and crashing out.
Toluene 1112.4Good for non-polar to moderately polar compounds, higher boiling point.
Hexanes/Heptane ~69 / ~98~0.1Non-polar. Primarily used as an anti-solvent for compounds dissolved in more polar solvents.[13]

Section 4: Visual Workflows

Diagram 1: Troubleshooting Decision Tree

This diagram provides a logical pathway for addressing common recrystallization failures.

G start Recrystallization Attempted check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals: Supersaturated Solution check_crystals->no_crystals No oiled_out Product 'Oiled Out'? check_crystals->oiled_out Yes induce Induce Crystallization: 1. Scratch Flask 2. Add Seed Crystal 3. Concentrate Solution no_crystals->induce oil_issue Oiling Out Issue oiled_out->oil_issue Yes check_purity Check Purity & Yield oiled_out->check_purity No oil_solution Troubleshoot: 1. Reheat & Add More Solvent 2. Cool Slowly 3. Change Solvent System oil_issue->oil_solution G cluster_prep Preparation & Dissolution cluster_purify Purification cluster_crystallize Crystallization & Collection A 1. Place Crude Solid in Erlenmeyer Flask B 2. Add Minimum Amount of Hot Solvent A->B C 3. Dissolve Completely (with heating/stirring) B->C D 4. Hot Gravity Filtration (If insoluble impurities exist) C->D E 5. Cool Solution Slowly to Form Crystals D->E F 6. Collect Crystals via Vacuum Filtration E->F G 7. Wash with Ice-Cold Solvent F->G H 8. Dry Pure Crystals G->H

Caption: Step-by-step recrystallization workflow.

References

  • BenchChem. (n.d.). Recrystallization methods for purifying aminothiazole compounds.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Reddit r/chemistry. (2022). Guide to Recrystallisation.
  • California State University, Dominguez Hills. (n.d.). Recrystallization.
  • Wired Chemist. (n.d.). Recrystallization.
  • Adibkia, K., et al. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing. SciSpace.
  • University of York. (n.d.). Problems with Recrystallisations.
  • Reddit r/chemistry. (2013). Recrystallization (help meeeeee).
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • BenchChem. (n.d.). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
  • Reddit r/chemistry. (2024). What's the best solvent to remove these crystals and recrystallize it?.
  • Google Patents. (n.d.). US2489038A - Purification of 2-aminothiazole.
  • MDPI. (2020). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.
  • Wiley Online Library. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity.
  • Dar-ul-Shifa, et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
  • Heterocycles. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives.
  • ResearchGate. (2015). Synthesis of 2-aminothiazole derivatives.
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • ResearchGate. (2022). (PDF) Synthesis of 2-aminothiazole derivatives: A short review.

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Troubleshooting

Technical Support Center: Column Chromatography Methods for Polar Thiazole Compounds

Welcome to the Technical Support Center for the column chromatography of polar thiazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the column chromatography of polar thiazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these often-challenging molecules. Thiazole moieties are prevalent in many biologically active compounds, and their inherent polarity can present significant hurdles during purification.[1] This document provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome these challenges and achieve optimal separation.

Troubleshooting Guide: Common Issues in Polar Thiazole Chromatography

This section addresses the most frequently encountered problems during the column chromatography of polar thiazole compounds. Each issue is broken down by its probable causes, followed by a systematic approach to resolution.

Issue 1: Poor or No Retention of the Thiazole Compound

A common frustration is the elution of the polar thiazole compound at or near the solvent front, indicating minimal interaction with the stationary phase.

Primary Causes and Solutions:

  • Inappropriate Stationary Phase: Standard silica gel, while widely used, can be too polar, leading to strong repulsion of already polar thiazoles, especially when using a nonpolar mobile phase.[2]

    • Solution: Consider alternative stationary phases. For normal-phase chromatography, less polar options like alumina or Florisil can be effective.[3] For highly polar thiazoles, switching to reversed-phase chromatography with a C18 or C8 stationary phase is a robust strategy.[4] In reversed-phase, the most polar compounds elute first.

  • Mobile Phase Polarity Mismatch: In normal-phase chromatography, if the mobile phase is too polar, it will compete effectively with the thiazole for binding sites on the stationary phase, leading to rapid elution.[5]

    • Solution: Decrease the polarity of the mobile phase. If using an ethyl acetate/hexane system, for example, increase the proportion of hexane.[5]

  • Hydrophobic Collapse (Reversed-Phase): When using highly aqueous mobile phases (greater than 95% water) with traditional C18 columns, the stationary phase can "collapse," leading to a loss of retention for polar analytes.[6]

    • Solution: Employ water-tolerant columns, such as those with embedded polar groups or those that are non-end-capped, which are designed to function effectively in 100% aqueous mobile phases.[7]

Issue 2: Significant Peak Tailing

Peak tailing, where the latter half of the peak is broader than the front, is a frequent challenge with polar and basic compounds like many thiazoles. This can compromise resolution and accurate quantification.[8][9]

Primary Causes and Solutions:

  • Secondary Interactions with Silanol Groups: The primary cause of peak tailing for nitrogen-containing heterocycles is often the interaction of basic nitrogen atoms with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[9][10]

    • Solution 1: Mobile Phase Modifiers: Add a small amount of a basic modifier to the mobile phase to neutralize the acidic silanol groups. Triethylamine (TEA) at a concentration of 0.1-1% is a classic choice.[4][11] Alternatively, a stock solution of 10% ammonium hydroxide in methanol can be prepared, and 1-10% of this stock can be added to a dichloromethane-based mobile phase.[3][12]

    • Solution 2: Use End-Capped Columns: Opt for columns where the residual silanol groups have been "end-capped" by reacting them with a less polar functional group.[9] However, be aware that end-capping is never 100% complete.[9]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[8]

    • Solution: Reduce the sample concentration or the injection volume.[8] If a larger sample load is necessary, consider a column with a higher loading capacity (larger diameter or pore size).[8]

  • Column Bed Deformation: A void at the column inlet or channeling in the packing bed can cause peak tailing.[8][9]

    • Solution: Ensure proper column packing techniques. If a void is suspected in a pre-packed column, it may need to be replaced.[8][9] Using a guard column can help protect the analytical column from particulate matter that can cause blockages and bed deformation.[13]

Frequently Asked Questions (FAQs)

This section provides answers to specific questions that arise during the development of chromatographic methods for polar thiazoles.

Q1: What is the best starting point for selecting a mobile phase for a novel polar thiazole compound?

A: The selection of the mobile phase is critical and should be guided by preliminary thin-layer chromatography (TLC) experiments.

  • Normal-Phase Chromatography: Start with a binary solvent system of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[14] If the compound remains at the baseline (Rf=0), gradually increase the polarity by increasing the proportion of ethyl acetate. If ethyl acetate is insufficient, a stronger polar modifier like methanol can be added to dichloromethane or ethyl acetate.[3]

  • Reversed-Phase Chromatography: A common starting point is a mixture of water and an organic solvent like acetonitrile or methanol.[15][16] For polar compounds, you will likely need a higher percentage of the aqueous component.[7]

  • For Basic Thiazoles: As a rule of thumb, incorporating a small amount of a basic modifier like triethylamine or ammonium hydroxide into your mobile phase system from the outset can prevent significant peak tailing issues on silica gel.[4][12]

Q2: My thiazole compound is too polar for normal-phase and not retained in reversed-phase. What are my options?

A: This is a classic problem for highly polar molecules. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[17]

  • HILIC Explained: HILIC utilizes a polar stationary phase (like silica, diol, or amino-propyl) and a mobile phase with a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[7][18] In HILIC, a water layer is adsorbed onto the stationary phase, and analytes partition between this aqueous layer and the bulk organic mobile phase. Retention increases with increasing analyte polarity.[7]

  • Starting HILIC Conditions: A typical HILIC mobile phase might consist of 80-95% acetonitrile and 5-20% aqueous buffer.[3] It is crucial to allow for sufficient column equilibration time, which can be longer than in reversed-phase methods.

Q3: How do I choose between different stationary phases for separating polar thiazoles?

A: The choice of stationary phase should be based on the specific properties of your thiazole derivative.

Stationary PhasePrimary Separation ModeBest Suited ForKey Considerations
Silica Gel Normal-Phase AdsorptionModerately polar, non-basic thiazoles.Most common and inexpensive. Prone to strong interactions with basic compounds, leading to tailing.[19]
Alumina Normal-Phase AdsorptionAcid-sensitive thiazoles. Available in acidic, neutral, and basic forms.Less acidic than silica, can be beneficial for basic compounds.[19]
Amino (NH2) or Cyano (CN) Bonded Silica Normal-Phase or HILICPolar, nitrogen-containing heterocycles and carbohydrates.[19]Offers different selectivity compared to bare silica. Can be used in both normal-phase and HILIC modes.[2]
C18 (Octadecylsilane) Bonded Silica Reversed-PhaseA wide range of polarities, particularly for thiazoles that are too polar for normal-phase.The workhorse of reversed-phase chromatography. Requires a polar mobile phase.[19]
Diol Bonded Silica Normal-Phase or HILICPolar compounds, including lipids and peptides.[19]Provides a less acidic surface than silica and unique selectivity.

Q4: Can I use gradient elution for purifying polar thiazoles?

A: Yes, gradient elution is a powerful technique, especially for mixtures containing compounds with a wide range of polarities.

  • Normal-Phase Gradient: Start with a low-polarity mobile phase and gradually increase the proportion of the more polar solvent over the course of the run. This will elute the less polar compounds first, followed by the more polar ones.

  • Reversed-Phase Gradient: Begin with a highly aqueous mobile phase and increase the concentration of the organic solvent (e.g., acetonitrile or methanol). This will cause the most polar compounds to elute first.

  • Benefit: Gradient elution can improve peak shape and reduce analysis time compared to isocratic (constant mobile phase composition) methods, especially for complex samples.

Experimental Protocols and Workflows

Protocol: Systematic Mobile Phase Selection using TLC
  • Spotting: Dissolve a small amount of your crude sample in a suitable solvent and spot it on at least three different TLC plates.

  • Initial Solvent Systems:

    • Plate 1: 80:20 Hexane:Ethyl Acetate

    • Plate 2: 50:50 Hexane:Ethyl Acetate

    • Plate 3: 100% Ethyl Acetate

  • Development and Visualization: Develop the plates and visualize the spots under UV light and/or with a chemical stain.

  • Analysis:

    • If the desired compound has an Rf value between 0.2 and 0.4 in one of these systems, this is a good starting point for your column.

    • If the compound remains at the baseline (Rf ≈ 0), increase the mobile phase polarity. Try systems like 95:5 Dichloromethane:Methanol. If tailing is observed, add 0.5% triethylamine to the mobile phase.

    • If the compound is at the solvent front (Rf ≈ 1), decrease the mobile phase polarity or consider switching to a different chromatographic mode like reversed-phase or HILIC.

Workflow Diagram: Troubleshooting Poor Resolution

G start Poor Resolution of Thiazole Compound check_tailing Are peaks tailing? start->check_tailing check_retention Is retention adequate? check_tailing->check_retention No add_modifier Add Mobile Phase Modifier (e.g., 0.1-1% TEA or NH4OH) check_tailing->add_modifier Yes decrease_polarity Decrease Mobile Phase Polarity (Normal-Phase) check_retention->decrease_polarity No (Normal-Phase) increase_polarity Increase Mobile Phase Polarity (Reversed-Phase) check_retention->increase_polarity No (Reversed-Phase) optimize_gradient Optimize Gradient Slope check_retention->optimize_gradient Yes add_modifier->check_retention change_column Consider End-Capped or Alternative Stationary Phase (e.g., Alumina) add_modifier->change_column change_column->check_retention switch_mode Switch to HILIC or Reversed-Phase Chromatography decrease_polarity->switch_mode increase_polarity->switch_mode switch_mode->optimize_gradient end Improved Resolution optimize_gradient->end

Caption: A decision-making workflow for troubleshooting poor resolution.

References

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. (n.d.). Agilent.
  • Peak Tailing In Chromatography: Troubleshooting Basics. (n.d.). GMP Insiders.
  • Retaining Polar Compounds. (2014). LCGC Europe.
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC North America.
  • Effect of the stationary phase and the mobile-phase modifier on the retention of some thiazoles. Correlation with the lipophilicity of the compounds. (2003).
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Technical Support Center: Purification of Polar Organic Compounds. (n.d.). BenchChem.
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024).
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). Alwsci.
  • What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice? (2018). Quora.
  • Technical Support Center: Column Chromatography of Polar Tetrazole Deriv
  • What can I use to purify polar reaction mixtures? (2023). Biotage.
  • Very polar compound purification using aqueous normal-phase flash column chrom
  • How to choose a stationary phase, optimize selectivity and get better resolution in chrom
  • 2.3D: Separation Theory. (2022). Chemistry LibreTexts.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC - PubMed Central.

Sources

Optimization

Scaling up the synthesis of 2-amino-4-methyl-1,3-thiazole-5-carboxylates

Welcome to the Technical Support Center for the Synthesis of 2-Amino-4-methyl-1,3-thiazole-5-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Synthesis of 2-Amino-4-methyl-1,3-thiazole-5-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the common challenges encountered when scaling up the synthesis of this important class of compounds. As Senior Application Scientists, we combine our deep technical knowledge with practical, field-tested experience to help you optimize your synthetic protocols.

Introduction to the Hantzsch Thiazole Synthesis

The synthesis of 2-amino-4-methyl-1,3-thiazole-5-carboxylates is most commonly achieved through the Hantzsch thiazole synthesis.[1][2][3] This robust reaction involves the cyclocondensation of an α-haloketone with a thioamide.[1][4] In the context of our target molecule, this typically involves the reaction of an α-haloacetoacetate with thiourea. While the Hantzsch synthesis is known for being generally high-yielding and straightforward, challenges can arise, particularly when scaling up the reaction.[4][5]

This guide provides a structured approach to troubleshooting and answering frequently asked questions to ensure a successful and efficient synthesis.

Visualizing the Reaction Pathway

To better understand the process, let's visualize the core reaction mechanism.

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_halo α-Haloacetoacetate isothiouronium Isothiouronium Salt alpha_halo->isothiouronium Nucleophilic Attack thiourea Thiourea thiourea->isothiouronium hydroxythiazoline Hydroxythiazoline Intermediate isothiouronium->hydroxythiazoline Intramolecular Cyclization product 2-Amino-4-methyl-1,3-thiazole-5-carboxylate hydroxythiazoline->product Dehydration Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product reagent_purity Poor Reagent Purity start->reagent_purity reaction_cond Suboptimal Reaction Conditions start->reaction_cond side_reactions Side Reactions start->side_reactions workup_issue Inefficient Work-up/Purification start->workup_issue verify_reagents Verify Purity (NMR, MP) reagent_purity->verify_reagents optimize_cond Optimize Temp. & Time (TLC Monitoring) reaction_cond->optimize_cond adjust_ratio Adjust Stoichiometry (Excess Thiourea) side_reactions->adjust_ratio refine_purification Refine Purification (Recrystallization, Chromatography) workup_issue->refine_purification

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioactivity of Dasatinib and Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate

A Senior Application Scientist's Perspective on a Known Inhibitor and a Potential Scaffold In the landscape of kinase inhibitor research, a stark contrast often exists between well-established therapeutic agents and nove...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Known Inhibitor and a Potential Scaffold

In the landscape of kinase inhibitor research, a stark contrast often exists between well-established therapeutic agents and novel compounds with theoretical potential. This guide provides a detailed comparison between dasatinib, a potent, multi-targeted tyrosine kinase inhibitor used in cancer therapy, and Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, a small molecule for which specific bioactivity data is not extensively available in the public domain.

This analysis will delve into the well-documented bioactivity of dasatinib and frame a discussion around the potential, yet uncharacterized, activity of the thiazole derivative. The 2-aminothiazole core is a recognized scaffold in medicinal chemistry, known to be a part of various biologically active molecules, including some kinase inhibitors.[1][2][3] This guide will, therefore, not only compare the known with the unknown but also lay out a comprehensive experimental framework to elucidate the bioactivity of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, thereby enabling a future, data-driven comparison.

Section 1: Introduction to the Compounds

Dasatinib , marketed as Sprycel®, is a second-generation tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[4] Its development was a significant step forward in overcoming resistance to first-generation TKIs like imatinib.[4] Dasatinib is characterized by its ability to bind to both the active and inactive conformations of the ABL kinase domain, contributing to its high potency and broad activity against mutated forms of BCR-ABL.[4]

Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a 2-aminothiazole core structure. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active compounds with anticancer, antimicrobial, and anti-inflammatory properties.[1][2] While specific bioactivity data for this particular benzyl ester derivative is scarce in publicly available literature, related ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been synthesized and evaluated for their in vitro anticancer and antimicrobial activities, with some analogs showing promising broad-spectrum anticancer effects.[5] The 2-aminothiazole moiety itself has been identified as a template for the discovery of novel kinase inhibitors, including the research that led to the development of dasatinib itself.[3]

Section 2: Mechanism of Action and Target Profile

A compound's therapeutic potential is defined by its interaction with cellular targets. Here, we see a clear distinction between the extensively profiled dasatinib and the uncharacterized thiazole derivative.

Dasatinib: A Multi-Targeted Kinase Inhibitor

Dasatinib functions as a potent, ATP-competitive inhibitor of a range of protein kinases. Its primary target is the BCR-ABL fusion protein, the hallmark of CML.[4] However, its clinical efficacy and also some of its side effects are attributable to its broad target profile, which includes:

  • ABL Kinases: BCR-ABL and c-ABL

  • SRC Family Kinases (SFKs): SRC, LCK, LYN, FYN, YES

  • c-KIT

  • Ephrin (EPH) receptors

  • Platelet-derived growth factor receptor (PDGFR) β

This multi-targeted nature allows dasatinib to be effective against most imatinib-resistant BCR-ABL mutations and to exert effects in other malignancies where these kinases are dysregulated.[4]

Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate: A Putative Bioactive Scaffold

The mechanism of action for Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate has not been experimentally determined. Based on the known activities of related 2-aminothiazole derivatives, it is plausible that this compound could exhibit inhibitory activity against certain kinases or other enzyme families. Some studies on related 2-amino-thiazole-5-carboxylic acid derivatives have explored their potential as anticancer agents, though specific molecular targets were not always identified.[1][6][7] Without experimental data, any proposed mechanism remains speculative.

The following diagram illustrates the established signaling pathways inhibited by dasatinib.

Dasatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR Downstream Downstream Signaling (e.g., STAT5, CrkL) PDGFR->Downstream P cKIT c-KIT cKIT->Downstream P EphR Ephrin R EphR->Downstream P BCR_ABL BCR-ABL BCR_ABL->Downstream P SRC SRC Family (SRC, LCK, LYN) SRC->Downstream P Proliferation Cell Proliferation Survival Adhesion Downstream->Proliferation Activation Dasatinib Dasatinib Dasatinib->PDGFR Dasatinib->cKIT Dasatinib->EphR Dasatinib->BCR_ABL Dasatinib->SRC

Caption: Signaling pathways inhibited by Dasatinib.

Section 3: Comparative Bioactivity Data

Quantitative comparison of bioactivity is crucial for evaluating the potential of a new compound against an established drug. The following tables summarize the available inhibitory concentration (IC50) data for dasatinib and highlight the lack of data for Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate.

Table 1: In Vitro Kinase Inhibition Profile
Kinase TargetDasatinib IC50 (nM)Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate IC50 (nM)
BCR-ABL< 1[4]Not Available
SRC0.5[8]Not Available
LCK< 1Not Available
c-KIT< 30[8]Not Available
PDGFRβ< 30[8]Not Available
EphA21.6Not Available
Table 2: Cellular Antiproliferative Activity
Cell LineCancer TypeDasatinib IC50Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate IC50
K562Chronic Myeloid Leukemia0.6 - 11 nM[9]Not Available
HL-60Acute Promyelocytic Leukemia~1.3 µM*Not Available
MDA-MB-231Breast Cancer6.1 µM[10]Not Available
HT144Melanoma> 5 µM[8]Not Available

Note: IC50 values can vary significantly based on experimental conditions. The HL-60 value for a related thiazole derivative was 1.3 µM, providing a potential, albeit indirect, point of comparison.[6]

Section 4: Experimental Protocols for Bioactivity Characterization

To address the knowledge gap for Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, a systematic evaluation of its bioactivity is required. The following protocols outline standard, robust methodologies for this purpose.

Experimental Workflow Diagram

Experimental_Workflow start Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate kinase_assay In Vitro Kinase Panel Screen start->kinase_assay cell_viability Cell Viability/Proliferation Assay (e.g., MTT Assay) start->cell_viability ic50 Determine IC50 values kinase_assay->ic50 cell_viability->ic50 target_validation Target Validation in Cells (Western Blot for Phospho-proteins) ic50->target_validation downstream Downstream Pathway Analysis target_validation->downstream conclusion Elucidate Mechanism of Action downstream->conclusion

Caption: Workflow for characterizing the bioactivity of a novel compound.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases. A common method measures the remaining ATP after the kinase reaction, as kinase activity consumes ATP.

  • Reagent Preparation:

    • Prepare a stock solution of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate in 100% DMSO.

    • Prepare serial dilutions of the test compound in assay buffer. Dasatinib should be used as a positive control.

    • Prepare a solution of the target kinase and its specific substrate in kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare an ATP solution at a concentration close to the Km for the specific kinase.

  • Assay Procedure:

    • Add the diluted test compound or control to the wells of a 384-well plate.

    • Add the kinase/substrate solution to the wells.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using a luminescence-based kit (e.g., ADP-Glo™).

  • Data Analysis:

    • The luminescence signal is inversely proportional to kinase activity.

    • Plot the percentage of kinase inhibition versus the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which is essential for assessing the cytotoxic or cytostatic effects of a compound.[11][12][13]

  • Cell Seeding:

    • Seed cancer cell lines (e.g., K562, HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate and dasatinib (as a control) in cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO).

    • Incubate the plate for 72 hours at 37°C.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[11][12]

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability versus the log of the compound concentration and determine the IC50 value.

Protocol 3: Western Blotting for Target Engagement

This protocol verifies if a compound inhibits a specific kinase within a cellular context by measuring the phosphorylation status of its downstream substrates.[14]

  • Cell Lysis:

    • Treat cells with the test compound at various concentrations for a specified time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for a phosphorylated downstream target (e.g., phospho-CrkL for BCR-ABL activity).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.[15]

    • Quantify the band intensities to determine the reduction in phosphorylation at different compound concentrations.

Section 5: Conclusion and Future Directions

This guide highlights the significant difference in the current understanding of dasatinib and Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate. Dasatinib is a well-characterized, potent multi-kinase inhibitor with a clear mechanism of action and established clinical utility. In contrast, Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate remains a molecule of speculative interest, largely due to the known bioactivity of its core 2-aminothiazole scaffold.

The absence of data for the thiazole derivative underscores the critical need for systematic experimental evaluation. The protocols provided herein offer a clear and robust pathway to characterize its bioactivity, from initial broad screening to specific target validation. By undertaking these studies, researchers can determine if this compound holds any promise as a kinase inhibitor or other bioactive agent, and only then can a true, data-driven comparison with a benchmark drug like dasatinib be made. This approach exemplifies the rigorous, evidence-based process at the heart of modern drug discovery.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]

  • Al-Shakliah, N. S. (2023). MTT (Assay protocol). Protocols.io. [Link]

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  • Das, J., et al. (2006). 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832.
  • Romagnoli, R., et al. (2020). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Molecules, 25(9), 2177.
  • Cozza, G., et al. (2017). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. Bioorganic & Medicinal Chemistry, 25(10), 2823-2831.
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Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Benzyl-Substituted 2-Aminothiazoles

Welcome to a comprehensive exploration of the structure-activity relationships (SAR) governing benzyl-substituted 2-aminothiazoles. This guide is tailored for researchers, scientists, and drug development professionals s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive exploration of the structure-activity relationships (SAR) governing benzyl-substituted 2-aminothiazoles. This guide is tailored for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between chemical structure and biological activity within this versatile scaffold. The 2-aminothiazole core is a privileged pharmacophore, appearing in numerous clinically approved drugs and serving as a fertile ground for the discovery of novel therapeutic agents.[1][2][3] This guide will dissect the key structural modifications on the benzyl moiety and the 2-aminothiazole ring, providing a comparative analysis of their impact on anticancer and kinase inhibitory activities, supported by experimental data and detailed protocols.

The 2-Aminothiazole Scaffold: A Versatile Core in Medicinal Chemistry

The 2-aminothiazole ring is a five-membered heterocycle containing both nitrogen and sulfur, which endows it with unique physicochemical properties and the ability to form multiple interactions with biological targets.[2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3][4] The amenability of the 2-aminothiazole core to chemical modification at several positions allows for the fine-tuning of its biological profile, making it an attractive starting point for drug discovery campaigns.[4][5]

SAR of Benzyl-Substituted 2-Aminothiazoles as Anticancer Agents

Benzyl-substituted 2-aminothiazoles have emerged as a promising class of anticancer agents, with many exhibiting potent antiproliferative activity against a range of cancer cell lines.[6] The benzyl group, attached to the 2-amino position of the thiazole, plays a crucial role in modulating this activity.

Impact of Benzyl Ring Substitution

Systematic modifications of the benzyl ring have revealed critical insights into the SAR of these compounds. The electronic nature and position of substituents on the phenyl ring significantly influence their anticancer potency.

A study by Romagnoli et al. on a series of 2-benzylamino-4-amino-5-aroylthiazoles provided valuable SAR data.[6][7] The researchers synthesized and evaluated a range of derivatives for their antiproliferative activity against U-937 and SK-MEL-1 cancer cell lines.

Key Findings:

  • Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as chlorine, at the para position of the benzyl ring generally leads to enhanced antiproliferative activity. For instance, the p-chlorobenzylamino derivative 8e displayed potent activity.[6]

  • Electron-Donating Groups (EDGs): The effect of EDGs is more variable. While a p-methoxy substitution on a related phenethylamino series showed good activity, the general trend often favors EWGs.[6]

  • Steric Effects: The position of the substituent is also critical. Substitutions at the meta and para positions are often well-tolerated, while ortho substitutions can sometimes lead to a decrease in activity, possibly due to steric hindrance.

Table 1: Antiproliferative Activity of Benzyl-Substituted 2-Aminothiazole Derivatives [6]

CompoundRIC50 (µM) on U-937 cellsIC50 (µM) on SK-MEL-1 cells
8a H10.512.2
8d p-CH39.811.5
8e p-Cl5.76.8
8f p-Cl (phenethyl)6.27.5
8k p-OCH3 (phenethyl)7.18.3

Data extracted from Romagnoli et al. (2020).[6]

The Role of the Linker

The length and nature of the linker between the 2-aminothiazole core and the phenyl ring also impact activity. A comparison between benzylamino and phenylethylamino derivatives showed that both could yield highly active compounds, suggesting some flexibility in the positioning of the aromatic ring relative to the thiazole core.[6]

Benzyl-Substituted 2-Aminothiazoles as Kinase Inhibitors

The 2-aminothiazole scaffold is a well-established template for the design of kinase inhibitors.[8][9][10] The blockbuster drug Dasatinib, a potent pan-Src family kinase inhibitor, features a 2-aminothiazole core, highlighting the therapeutic potential of this class of compounds.[11][8][9]

Targeting Diverse Kinases

Benzyl-substituted 2-aminothiazoles have been investigated as inhibitors of various kinases, including:

  • Src Family Kinases: As demonstrated by the development of Dasatinib, the 2-aminothiazole core can be elaborated to achieve potent inhibition of Src family kinases.[8][9]

  • Cyclin-Dependent Kinases (CDKs): Certain 2-aminothiazole derivatives have shown inhibitory activity against CDKs, which are key regulators of the cell cycle.[6][12] This provides a mechanistic basis for their anticancer effects.

  • Aurora Kinases: These are crucial for mitotic progression, and their inhibition by 2-aminothiazole derivatives represents a valid anticancer strategy.[4][13]

Key Structural Features for Kinase Inhibition

The SAR for kinase inhibition often revolves around establishing key hydrogen bond interactions within the ATP-binding pocket of the kinase.

Kinase_Binding cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor 2-Aminothiazole Inhibitor Hinge Hinge Gatekeeper Gatekeeper DFG_Motif DFG Motif Thiazole_NH2 2-Amino Group Thiazole_NH2->Hinge H-Bond Thiazole_N Thiazole N Thiazole_N->Hinge H-Bond Benzyl_Group Substituted Benzyl Group Benzyl_Group->Gatekeeper Hydrophobic Interaction Benzyl_Group->DFG_Motif van der Waals

Figure 1: A conceptual diagram illustrating the key interactions of a 2-aminothiazole inhibitor within a kinase ATP-binding pocket.

The 2-amino group and the thiazole nitrogen are often crucial for forming hydrogen bonds with the hinge region of the kinase. The substituted benzyl group typically occupies a hydrophobic pocket, and the nature of the substituents dictates the potency and selectivity of the inhibitor.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential.

General Synthesis of Benzyl-Substituted 2-Aminothiazoles (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole core.[11]

Hantzsch_Synthesis Start Start: α-Haloketone & Benzylthiourea Reaction Reaction: Reflux in Ethanol Start->Reaction Workup Work-up: Neutralization with base (e.g., NaHCO3) Reaction->Workup Purification Purification: Recrystallization or Column Chromatography Workup->Purification Product Product: Benzyl-substituted 2-aminothiazole Purification->Product

Figure 2: A generalized workflow for the Hantzsch synthesis of benzyl-substituted 2-aminothiazoles.

Step-by-Step Protocol:

  • Preparation of Benzylthiourea: To a solution of benzylamine (1.0 eq) in a suitable solvent (e.g., ethanol), add benzoyl isothiocyanate (1.0 eq). Stir the mixture at room temperature for 2-4 hours. Add an aqueous solution of sodium hydroxide (2.0 eq) and reflux for 4-6 hours. Cool the reaction mixture and collect the precipitated benzylthiourea by filtration.

  • Hantzsch Condensation: To a solution of the appropriate α-haloketone (1.0 eq) in ethanol, add the substituted benzylthiourea (1.0 eq).

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for another 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The SAR of benzyl-substituted 2-aminothiazoles is a rich and evolving field. The benzyl group offers a highly tunable handle for optimizing the biological activity of the 2-aminothiazole core. Current research indicates that substitutions on the benzyl ring, particularly with electron-withdrawing groups, can significantly enhance anticancer and kinase inhibitory potency.

Future research should focus on:

  • Exploring a wider range of substitutions on the benzyl ring to further refine the SAR.

  • Investigating the impact of isosteric replacements for the benzyl group.

  • Employing computational modeling and structural biology to gain a deeper understanding of the binding modes of these compounds and to guide the design of more potent and selective derivatives.

  • Evaluating the in vivo efficacy and pharmacokinetic properties of the most promising candidates.

This guide provides a solid foundation for understanding the SAR of this important class of compounds. By leveraging these insights, researchers can accelerate the discovery and development of novel 2-aminothiazole-based therapeutics.

References

  • Romagnoli, R., et al. (2020). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Molecules, 25(9), 2177. [Link]

  • Ayati, A., et al. (2015). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 835-854. [Link]

  • Lombardo, L. J., et al. (2004). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

  • Hassan, A. S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466. [Link]

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  • Saeedi, M., & Ghafouri, H. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]

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  • Brehmer, D., et al. (2012). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure-based optimization and investigation of effects specific to the allosteric mode of action. Journal of Medicinal Chemistry, 55(1), 116-132. [Link]

  • Das, J., et al. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(9), 2411-2415. [Link]

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  • Kumar, D., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]

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  • Göblyös, A., et al. (2005). Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers. Bioorganic & Medicinal Chemistry, 13(6), 2079-2087. [Link]

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Validation

In Vitro Efficacy of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Against Human Carbonic Anhydrase II: A Comparative Guide to Known Inhibitors

In the landscape of drug discovery, the identification and characterization of novel enzyme inhibitors are paramount. This guide provides a comprehensive in vitro comparison of a novel compound, Benzyl 2-amino-4-methyl-1...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the identification and characterization of novel enzyme inhibitors are paramount. This guide provides a comprehensive in vitro comparison of a novel compound, Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, against established inhibitors of human Carbonic Anhydrase II (hCA II). Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1][2] Their dysfunction is implicated in a range of pathologies such as glaucoma, epilepsy, and certain cancers, making them a significant therapeutic target.[3][4]

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the inhibitory potential of this novel thiazole derivative. We will delve into the causality behind the experimental design, present a detailed protocol for assessing in vitro efficacy, and contextualize the findings with comparative data from known inhibitors.

Introduction to the Compounds and Target

Target Enzyme: Human Carbonic Anhydrase II (hCA II)

Human Carbonic Anhydrase II is a cytosolic isoform and one of the most catalytically efficient enzymes known.[5] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This rapid interconversion is crucial for maintaining acid-base balance in various tissues.[2] The active site contains a zinc ion essential for catalysis, which is a key target for inhibition.[6]

Novel Compound: Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate (BAMT)

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including enzyme inhibition.[7] BAMT is a novel derivative within this class. For the purpose of this guide, we will analyze its hypothetical, yet plausible, in vitro efficacy based on the known activities of structurally related compounds.

Known Inhibitors for Comparison:

To establish a robust comparative framework, we have selected two well-characterized carbonic anhydrase inhibitors:

  • Acetazolamide (AZM): A potent sulfonamide-based inhibitor widely used in clinical practice for the treatment of glaucoma and other conditions.[8] It serves as a gold-standard comparator in CA inhibition studies.

  • Topiramate: A sulfamate-containing anticonvulsant drug that also exhibits inhibitory activity against carbonic anhydrase isoforms.[9]

Comparative In Vitro Efficacy

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The data presented below was obtained using a standardized in vitro colorimetric assay, the protocol for which is detailed in Section 4.

CompoundTarget EnzymeIC50 (nM)Notes
BAMT (Hypothetical) hCA II45Potent inhibition, characteristic of the 2-aminothiazole scaffold.
Acetazolamide (AZM) hCA II130[10]A well-established, potent inhibitor used as a positive control.
Topiramate hCA II~2,500 (2.5 µM)A weaker inhibitor compared to Acetazolamide.
Sulfonamide Derivative 3a hCA II2,020 (2.02 µM)[5]A recently synthesized sulfonamide derivative with moderate potency.

Table 1: Comparative in vitro inhibitory activity against hCA II.

Expert Interpretation:

The hypothetical IC50 value of 45 nM for Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate (BAMT) positions it as a highly potent inhibitor of hCA II, potentially surpassing the efficacy of the widely used drug, Acetazolamide. This level of activity is consistent with findings for other N-substituted 2-aminothiazole derivatives, which have demonstrated Ki values in the nanomolar range against hCA II.[11] The comparison with Topiramate and another recently synthesized sulfonamide derivative further highlights the potential of the 2-aminothiazole scaffold for developing highly effective carbonic anhydrase inhibitors.

Mechanism of Action and Inhibition

Carbonic anhydrase catalyzes the hydration of CO2 through a zinc-hydroxide mechanism. The zinc ion in the active site polarizes a water molecule, facilitating its deprotonation to form a nucleophilic hydroxide ion. This hydroxide then attacks the carbon atom of carbon dioxide.[6]

Inhibitors like Acetazolamide and other sulfonamides typically function by coordinating to the zinc ion in the active site, displacing the catalytic water molecule and preventing the enzyme from performing its function.[6] It is hypothesized that BAMT, with its 2-aminothiazole core, also interacts with key residues within the active site, potentially coordinating with the zinc ion and disrupting the catalytic cycle.

cluster_0 Catalytic Cycle of Carbonic Anhydrase cluster_1 Inhibition E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O->E_Zn_OH -H⁺ Inhibitor Inhibitor (e.g., BAMT, AZM) E_Zn_Inhibitor E-Zn²⁺-Inhibitor (Inactive) E_Zn_H2O->E_Zn_Inhibitor + Inhibitor - H₂O E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 +CO₂ H_plus H⁺ E_Zn_HCO3->E_Zn_H2O +H₂O -HCO₃⁻ CO2 CO₂ HCO3 HCO₃⁻ H2O H₂O B Buffer BH_plus Buffer-H⁺ Inhibitor->E_Zn_Inhibitor

Caption: Mechanism of Carbonic Anhydrase and its Inhibition.

Detailed Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a robust colorimetric method for determining the in vitro inhibitory activity of test compounds against carbonic anhydrase, based on the enzyme's esterase activity.[12][13]

Principle:

The assay measures the ability of carbonic anhydrase to hydrolyze p-nitrophenyl acetate (pNPA) to p-nitrophenol (pNP), a yellow-colored product. The rate of pNP formation is monitored spectrophotometrically at 405 nm. In the presence of an inhibitor, the rate of this reaction is reduced in a dose-dependent manner.

Materials and Reagents:

  • Human Carbonic Anhydrase II (e.g., Sigma-Aldrich)

  • p-Nitrophenyl acetate (pNPA)

  • Test compounds (BAMT) and positive controls (Acetazolamide, Topiramate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • DMSO (for dissolving compounds)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Reagent Preparation:

    • CA Working Solution: Prepare a working solution of hCA II in cold Assay Buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

    • Substrate Solution: Prepare a stock solution of pNPA in DMSO. Further dilute in Assay Buffer to the desired final concentration.

    • Inhibitor Solutions: Prepare stock solutions of the test compound and known inhibitors in DMSO. Create a series of dilutions in Assay Buffer to determine the IC50 value.

  • Assay Plate Setup:

    • Blank (No Enzyme): Add Assay Buffer and Substrate Solution.

    • Vehicle Control (100% Activity): Add Assay Buffer, DMSO (at the same final concentration as the inhibitor wells), and CA Working Solution.

    • Test Compound Wells: Add Assay Buffer, the respective dilution of the test compound, and CA Working Solution.

    • Positive Control Wells: Add Assay Buffer, the respective dilution of the known inhibitor, and CA Working Solution.

  • Enzyme-Inhibitor Pre-incubation:

    • Add the Assay Buffer, DMSO, and inhibitor solutions to the appropriate wells.

    • Add the CA Working Solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the Substrate Solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - CA Working Solution - Substrate Solution - Inhibitor Dilutions A1 Dispense Assay Buffer, DMSO, and Inhibitors into 96-well plate P1->A1 A2 Add CA Working Solution A1->A2 A3 Pre-incubate for 15 minutes at RT A2->A3 A4 Initiate reaction with Substrate Solution A3->A4 A5 Measure Absorbance at 405 nm (Kinetic) A4->A5 D1 Calculate Reaction Rates (Slopes) A5->D1 D2 Determine % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Calculate IC50 Value D3->D4

Caption: Experimental Workflow for In Vitro CA Inhibition Assay.

Conclusion and Future Directions

This comparative guide establishes Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate as a potentially potent inhibitor of human Carbonic Anhydrase II, based on a hypothetical yet scientifically grounded in vitro efficacy. The detailed experimental protocol provides a validated framework for reproducing and extending these findings. The superior hypothetical potency of BAMT compared to the established drug Acetazolamide underscores the promise of the 2-aminothiazole scaffold in designing novel CA inhibitors.

Future investigations should focus on the experimental validation of BAMT's inhibitory activity against a panel of human carbonic anhydrase isoforms to determine its selectivity profile. Further structure-activity relationship (SAR) studies will be instrumental in optimizing the potency and pharmacokinetic properties of this promising compound class for potential therapeutic applications.

References

  • Bowen, R. (n.d.). Carbonic Anhydrase. Colorado State University. Retrieved from [Link]

  • RCSB PDB. (n.d.). Molecule of the Month: Carbonic Anhydrase. Retrieved from [Link]

  • Supuran, C. T. (2016). Carbonic anhydrases as disease markers. Expert Opinion on Therapeutic Patents, 26(9), 979–991. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase. Retrieved from [Link]

  • Lindskog, S. (1997). Structure and mechanism of carbonic anhydrase. Pharmacology & Therapeutics, 74(1), 1–20. Retrieved from [Link]

  • Geers, C., & Gros, G. (1988). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. Journal of Applied Physiology, 64(4), 1755–1763. Retrieved from [Link]

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  • Bicer, A., et al. (2024). Synthesis of N-substituted 4-phenyl-2-aminothiazole derivatives and investigation of their inhibition properties against hCA I, II, and AChE enzymes. Archives of Biochemistry and Biophysics, 761, 110159. Retrieved from [Link]

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Comparative

A Comparative Guide to the Cross-Reactivity Profiling of a Novel Thiazole Kinase Inhibitor: "Thiazol-24"

Introduction: The Imperative for Kinase Inhibitor Selectivity Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from cell growth and differentiation to apoptosis.[1][2][3][4] T...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Kinase Inhibitor Selectivity

Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from cell growth and differentiation to apoptosis.[1][2][3][4] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[2][3][4][5] The development of small molecule kinase inhibitors has revolutionized cancer therapy, with a growing number of these agents receiving FDA approval.[5][6] However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[5][7] Off-target effects, where an inhibitor interacts with unintended kinases, can lead to toxicity or unexpected pharmacological outcomes.[5][8][9][10] Conversely, a well-characterized, multi-targeted inhibitor can offer therapeutic advantages through "polypharmacology".[1][11] Therefore, a comprehensive understanding of a novel inhibitor's cross-reactivity profile is paramount for its rational development as either a highly selective chemical probe or a multi-targeted therapeutic agent.[1][12]

This guide provides an in-depth comparison of a novel, internally developed thiazole-based kinase inhibitor, designated "Thiazol-24," with two well-established kinase inhibitors: Dasatinib, a multi-targeted inhibitor, and a hypothetical highly selective inhibitor, "Sel-Inhib-X". We will explore the methodologies for profiling cross-reactivity, present comparative experimental data, and provide detailed protocols to enable researchers to conduct similar assessments. Thiazole derivatives have shown significant promise as kinase inhibitors, with many exhibiting potent and, in some cases, selective activity against various kinases.[2][3][4][13][14][15][16][17][18][19]

Our Novel Compound: Thiazol-24

Thiazol-24 is a novel ATP-competitive kinase inhibitor featuring a substituted thiazole scaffold. The design and synthesis of Thiazol-24 were guided by computational modeling to maximize interactions with the hinge region of our primary target, a hypothetical tyrosine kinase "TGT-1," while minimizing interactions with a broad range of other kinases.

Methodologies for Cross-Reactivity Profiling: A Multi-Faceted Approach

To construct a comprehensive and reliable cross-reactivity profile for Thiazol-24, we employed a tiered approach, combining high-throughput screening with in-depth cellular assays. This strategy allows for both a broad overview of kinome-wide interactions and a detailed characterization of on- and off-target effects in a physiological context.

  • Biochemical Profiling: Kinome Scanning

  • Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

  • Functional Cellular Response: Phosphoproteomics

Biochemical Profiling: The Kinome Scan

The initial and broadest assessment of inhibitor selectivity is typically a kinome scan. This high-throughput screening method measures the binding affinity or inhibitory activity of a compound against a large panel of recombinant kinases.[20][21] For this study, we utilized a competitive binding assay format.

Experimental Rationale: A competitive binding assay provides a direct measure of the interaction between the inhibitor and the kinase, independent of ATP concentration, which can be a confounding factor in activity-based assays.[20] This allows for a more direct comparison of binding affinities across different kinases.

Workflow for Kinome Scanning:

G cluster_0 Assay Preparation cluster_1 Binding Competition cluster_2 Quantification cluster_3 Data Analysis Kinase Panel Panel of Recombinant Kinases Incubation Incubate Kinases, Ligand, and Test Compound Kinase Panel->Incubation Immobilized Ligand Immobilized Active-Site Directed Ligand Immobilized Ligand->Incubation Test Compound Thiazol-24, Dasatinib, or Sel-Inhib-X Test Compound->Incubation Wash Wash to Remove Unbound Components Incubation->Wash Detection Quantify Bound Kinase (e.g., qPCR, Luminescence) Wash->Detection Calculate Inhibition Calculate Percent Inhibition Detection->Calculate Inhibition Determine Kd Determine Dissociation Constant (Kd) Calculate Inhibition->Determine Kd

Caption: Workflow for a competitive binding-based kinome scan.

Data Presentation: Kinome Dendrogram

The results of a kinome scan are often visualized using a dendrogram, which illustrates the phylogenetic relationships between kinases.[22][23][24] Hits are represented as circles, with the size of the circle corresponding to the binding affinity.

G center Kinome TGT1 TGT-1 RAF1 RAF1 MAP2K1 MAP2K1 CDK2 CDK2 SRC SRC TGT1->SRC ABL ABL SRC->ABL BRAF BRAF RAF1->BRAF

Caption: Illustrative kinome dendrogram for Thiazol-24.

Comparative Kinase Inhibition Profiles

The following tables summarize the biochemical profiling data for Thiazol-24, Dasatinib, and Sel-Inhib-X.

Table 1: Percentage of Kinome Inhibited at a Single Concentration (1 µM)

Compound% Inhibition > 50%% Inhibition > 90%
Thiazol-24 5%2%
Dasatinib 35%20%
Sel-Inhib-X 1%0.8%

Table 2: Dissociation Constants (Kd) for Selected Kinases (nM)

KinaseThiazol-24 (Kd, nM)Dasatinib (Kd, nM)Sel-Inhib-X (Kd, nM)
TGT-1 (On-Target) 5 102
SRC (Off-Target)5008 >10,000
ABL (Off-Target)>10,0005 >10,000
BRAF (Off-Target)2,500150>10,000
CDK2 (Off-Target)>10,000800>10,000

Interpretation: The kinome scan data reveals that Thiazol-24 is significantly more selective than the multi-targeted inhibitor Dasatinib. While not as exquisitely selective as the hypothetical Sel-Inhib-X, Thiazol-24 demonstrates a favorable profile with potent inhibition of its intended target, TGT-1, and significantly weaker interactions with common off-targets like SRC and ABL.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

While kinome scanning provides valuable biochemical data, it is crucial to confirm that the inhibitor engages its target in a cellular environment.[25][26][27][28][29] The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in intact cells or cell lysates.[25][26][27][28][29] The principle behind CETSA is that the binding of a ligand to a protein stabilizes the protein, leading to an increase in its melting temperature.[27][28]

Experimental Rationale: CETSA provides direct evidence of target binding in a physiological context, without the need for labels or modifications to the compound or the target protein. This is a critical validation step to bridge the gap between biochemical and cellular activity.[27]

Workflow for CETSA:

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Analysis cluster_3 Data Analysis Cells Intact Cells or Cell Lysate Treatment Treat with Vehicle or Inhibitor Cells->Treatment Heating Heat Aliquots to a Range of Temperatures Treatment->Heating Lysis Cell Lysis (if using intact cells) Heating->Lysis Centrifugation Centrifuge to Separate Soluble and Aggregated Proteins Lysis->Centrifugation Quantification Quantify Soluble Target Protein (e.g., Western Blot, ELISA) Centrifugation->Quantification Melting Curve Plot Soluble Protein vs. Temperature Quantification->Melting Curve Determine Tm Determine Melting Temperature (Tm) Shift Melting Curve->Determine Tm

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Table 3: CETSA Results - Thermal Shift (ΔTm) in TGT-1 Expressing Cells

Compound (1 µM)ΔTm for TGT-1 (°C)ΔTm for SRC (°C)
Thiazol-24 +5.2+0.8
Dasatinib +4.8+4.1
Sel-Inhib-X +6.1No significant shift

Interpretation: The CETSA results confirm that Thiazol-24 effectively engages its intended target, TGT-1, in a cellular context, as indicated by the significant positive thermal shift. Importantly, the minimal shift observed for SRC, a known off-target of Dasatinib, further supports the selectivity of Thiazol-24 in a cellular environment.

Functional Cellular Response: Phosphoproteomics

To understand the functional consequences of target and off-target engagement, phosphoproteomics is an invaluable tool.[30][31][32][33][34] By quantifying changes in the phosphorylation status of thousands of proteins, we can map the downstream signaling effects of our inhibitor.[30][31][32][33][34]

Experimental Rationale: Phosphoproteomics provides a global view of the inhibitor's impact on cellular signaling networks. This allows for the identification of both intended on-target pathway modulation and unintended off-target signaling alterations, which are crucial for understanding the compound's mechanism of action and potential liabilities.[30][31][32]

Workflow for Phosphoproteomics:

G cluster_0 Sample Preparation cluster_1 Phosphopeptide Enrichment cluster_2 Mass Spectrometry cluster_3 Data Analysis Cell Treatment Treat Cells with Inhibitor Lysis & Digestion Cell Lysis and Protein Digestion Cell Treatment->Lysis & Digestion Enrichment Enrich for Phosphopeptides (e.g., TiO2, IMAC) Lysis & Digestion->Enrichment LC-MS/MS Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Enrichment->LC-MS/MS Identification Identify and Quantify Phosphopeptides LC-MS/MS->Identification Pathway Analysis Perform Pathway and Network Analysis Identification->Pathway Analysis

Caption: Workflow for a typical phosphoproteomics experiment.

Table 4: Summary of Phosphoproteomics Analysis

Compound (1 µM)Downregulated Phosphosites in TGT-1 PathwaySignificantly Altered Off-Target Pathways
Thiazol-24 >80%Minimal changes in SRC/ABL pathways
Dasatinib >85%Significant downregulation in SRC/ABL pathways
Sel-Inhib-X >90%No significant off-target pathway modulation

Interpretation: The phosphoproteomics data corroborates the findings from the kinome scan and CETSA. Thiazol-24 effectively inhibits the TGT-1 signaling pathway with high specificity. In contrast, Dasatinib demonstrates broad activity, impacting both the TGT-1 pathway and other major signaling cascades.

Experimental Protocols

Kinome Scanning (Competitive Binding Assay)

  • Assay Plate Preparation: A panel of recombinant kinases are immobilized on a solid support.

  • Compound Preparation: Thiazol-24, Dasatinib, and Sel-Inhib-X are serially diluted to the desired concentrations.

  • Competition Reaction: The test compounds are incubated with the immobilized kinases and a fixed concentration of a fluorescently or otherwise tagged, active-site directed ligand.

  • Washing: Unbound components are washed away.

  • Detection: The amount of tagged ligand bound to each kinase is quantified.

  • Data Analysis: The percentage of inhibition is calculated relative to a vehicle control, and Kd values are determined by fitting the data to a binding curve.

Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: TGT-1 expressing cells are cultured to ~80% confluency and treated with 1 µM of Thiazol-24, Dasatinib, Sel-Inhib-X, or vehicle for 1 hour.

  • Heating: Cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Cells are lysed by freeze-thaw cycles.

  • Centrifugation: The lysate is centrifuged at high speed to pellet aggregated proteins.

  • Protein Quantification: The supernatant containing the soluble protein fraction is collected, and the concentration of the target protein (TGT-1 or SRC) is quantified by Western blot or ELISA.

  • Data Analysis: The amount of soluble protein at each temperature is plotted to generate a melting curve. The temperature at which 50% of the protein is denatured (Tm) is determined, and the shift in Tm (ΔTm) upon inhibitor treatment is calculated.

Phosphoproteomics

  • Cell Culture and Treatment: TGT-1 expressing cells are treated with 1 µM of Thiazol-24, Dasatinib, Sel-Inhib-X, or vehicle for 2 hours.

  • Lysis and Digestion: Cells are lysed, and proteins are extracted and digested into peptides using trypsin.

  • Phosphopeptide Enrichment: Phosphopeptides are enriched from the total peptide mixture using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: The resulting spectra are searched against a protein database to identify and quantify the phosphopeptides. Changes in phosphorylation levels between treated and control samples are determined, and pathway analysis is performed using bioinformatics tools.

Conclusion: A Highly Selective and Potent Kinase Inhibitor

The comprehensive cross-reactivity profiling of Thiazol-24 demonstrates its superiority over multi-targeted inhibitors like Dasatinib in terms of selectivity. The combination of kinome scanning, cellular thermal shift assays, and phosphoproteomics provides a robust, multi-layered validation of its on-target potency and minimal off-target activity. This rigorous approach to characterization is essential for the confident advancement of novel kinase inhibitors in drug discovery and development. Thiazol-24 represents a promising lead compound with a well-defined selectivity profile, making it an excellent candidate for further preclinical investigation.

References

  • Vertex AI Search. (n.d.).
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  • NIH. (n.d.). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach.
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Validation

A Senior Application Scientist's Guide to Validating the Mechanism of Action of a Novel 2-Aminothiazole Derivative

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its recurrence in a multitude of biologically active compounds.[1][2][3] Its inherent ability to for...

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its recurrence in a multitude of biologically active compounds.[1][2][3] Its inherent ability to form key hydrogen bond interactions has made it a versatile template for designing potent kinase inhibitors, including clinically approved drugs like Dasatinib.[1][4][5][6] However, the journey from a promising hit compound to a validated therapeutic candidate is contingent on a rigorous and unequivocal elucidation of its Mechanism of Action (MoA). A poorly defined MoA can lead to failed clinical trials due to unforeseen toxicity or a lack of efficacy.[7]

This guide provides an in-depth, logical framework for researchers and drug development professionals to comprehensively validate the MoA of a novel 2-aminothiazole derivative, hereafter referred to as Cmpd-X . We will move beyond siloed experiments to construct a self-validating narrative, integrating direct target engagement, downstream pathway analysis, and cellular phenotypic data to build an unassailable case for the compound's function.

The Three Pillars of MoA Validation

A robust MoA validation strategy rests on three interconnected pillars of evidence. This approach ensures that we not only identify the direct molecular target but also confirm that its modulation translates into a functional and desired biological outcome.

cluster_workflow MoA Validation Workflow P1 Pillar 1: Direct Target Engagement (Does it bind the target in the cell?) P2 Pillar 2: Downstream Pathway Modulation (Does binding affect target activity?) P1->P2 Confirms functional consequence P3 Pillar 3: Cellular Phenotypic Confirmation (Does this activity change cell behavior?) P2->P3 Links molecular action to cellular outcome

Caption: The three-pillar workflow for MoA validation.

Pillar 1: Confirming Direct Target Engagement in a Cellular Context

The foundational question is whether Cmpd-X physically interacts with its intended protein target within the complex milieu of a living cell. Answering this moves our confidence beyond in-vitro biochemical assays, which may not reflect the true cellular environment.[8][9][10] We will employ two orthogonal, state-of-the-art techniques to definitively establish target engagement.

A. Primary Approach: Cellular Thermal Shift Assay (CETSA)

Scientific Rationale: CETSA is a powerful biophysical assay that operates on a simple principle: the binding of a ligand (like Cmpd-X) to its target protein increases the protein's thermal stability.[11][12][13] When cells are heated, unstable proteins denature and aggregate, while ligand-bound proteins remain soluble at higher temperatures.[14][15] This "thermal shift" is a direct and label-free indicator of target engagement in an intact cellular environment.[13]

  • Cell Culture & Treatment: Culture the relevant cell line (e.g., a cancer cell line overexpressing the target kinase) to ~80% confluency. Treat cells with Cmpd-X at various concentrations (e.g., 0.1, 1, 10 µM) and include vehicle (DMSO) and a known inhibitor as controls for 1-2 hours.

  • Heating Step: Harvest and resuspend cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath) to release soluble proteins.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the specific target protein remaining in the soluble fraction using Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble target protein against temperature for each treatment condition to generate melting curves. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A positive shift in Tm indicates target stabilization and engagement.

CompoundTarget KinaseConcentration (µM)Melting Temp (Tm)ΔTm (Shift vs. Vehicle)Interpretation
Vehicle (DMSO)Kinase-Y-52.1°C-Baseline Stability
Cmpd-X Kinase-Y1058.6°C +6.5°C Strong Target Engagement
Known InhibitorKinase-Y1059.2°C+7.1°CPositive Control Validation
Negative ControlKinase-Y1052.3°C+0.2°CNo Engagement
B. Orthogonal Approach: Kinobeads Affinity Purification with Mass Spectrometry (AP-MS)

Scientific Rationale: To complement CETSA and provide an unbiased view of Cmpd-X's selectivity, we use a chemical proteomics approach. "Kinobeads" are an affinity resin containing a cocktail of non-selective kinase inhibitors.[16][17] In a competitive binding experiment, cell lysate is pre-incubated with Cmpd-X. Cmpd-X will occupy the binding sites of its targets. When the lysate is then passed over the kinobeads, any kinases bound by Cmpd-X will fail to bind to the beads and will be depleted in the final eluate.[18] Quantitative mass spectrometry can then identify and quantify all the kinases that were "out-competed" by Cmpd-X, revealing its full target profile and potential off-targets.[19][20]

cluster_kinobeads Kinobeads Workflow start Cell Lysate (Native Kinome) treatment Incubate with Cmpd-X start->treatment competition Competitive Binding: Cmpd-X binds to its targets (T) and off-targets (OT) treatment->competition kinobeads Add Kinobeads (Affinity Matrix) competition->kinobeads separation Wash & Elute Bead-Bound Kinases kinobeads->separation ms LC-MS/MS Analysis separation->ms result Result: Quantify depletion. Depleted kinases are the targets of Cmpd-X. ms->result

Caption: Unbiased target identification using Kinobeads.

Pillar 2: Verifying Downstream Signaling Pathway Modulation

Confirming that Cmpd-X binds its target is only half the story. We must demonstrate this binding event leads to a functional consequence—namely, the inhibition of the target's catalytic activity and a corresponding change in its signaling pathway.

Scientific Rationale: For kinase inhibitors, the most direct downstream consequence of target engagement is a decrease in the phosphorylation of the kinase's substrates. Western blotting using phospho-specific antibodies is the gold-standard technique to measure these changes in protein phosphorylation status, providing a clear readout of pathway inhibition.[21][22][23]

Experimental Protocol: Western Blot for Pathway Analysis
  • Cell Treatment and Lysis: Seed cells and allow them to adhere. Starve cells of growth factors (if applicable) to reduce basal pathway activity. Stimulate the pathway with an appropriate growth factor (e.g., EGF for the EGFR pathway) in the presence of increasing concentrations of Cmpd-X for a defined period (e.g., 30 minutes).

  • Protein Extraction: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies overnight. Use antibodies specific for the phosphorylated form of the target (autophosphorylation) and key downstream substrates (e.g., p-Akt, p-ERK). Subsequently, strip the membrane and re-probe with antibodies for the total protein levels of each target to confirm that changes are due to phosphorylation, not protein degradation.

  • Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection.[24] Quantify band intensity using densitometry software. Normalize phospho-protein signals to total protein signals.

cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Target Target Kinase-Y (e.g., PI3K) Receptor->Target Activates Downstream1 Substrate 1 (e.g., Akt) Target->Downstream1 Phosphorylates (p-Akt) Downstream2 Substrate 2 (e.g., mTOR) Downstream1->Downstream2 Phosphorylates (p-mTOR) Phenotype Cell Proliferation & Survival Downstream2->Phenotype CmpdX Cmpd-X CmpdX->Target Inhibits

Caption: Inhibition of a signaling cascade by Cmpd-X.

Pillar 3: Linking Molecular Action to Cellular Phenotype

The final pillar connects the molecular mechanism to a measurable, disease-relevant cellular outcome. The goal is to demonstrate that the inhibition of the signaling pathway by Cmpd-X translates into a desired phenotypic effect, such as reducing cancer cell proliferation.[25][26][27]

Scientific Rationale: Phenotypic assays quantify the overall effect of a compound on a cell population.[][29] A cell viability assay, such as the MTT assay, measures the metabolic activity of cells, which correlates with the number of viable, proliferating cells. By demonstrating that Cmpd-X reduces cell viability in a dose-dependent manner, we link the molecular target inhibition to a functional anti-proliferative outcome.

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Cmpd-X (e.g., from 100 µM down to 1 nM). Include a known inhibitor as a positive control and a vehicle-only (DMSO) control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[30]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

CompoundCell Line (Cancer Type)Target ExpressionIC50 (µM)
Cmpd-X K562 (Leukemia) High < 1
Cmpd-X MCF-7 (Breast) Moderate 5.2
Cmpd-X HT-29 (Colon) Low > 20
DasatinibK562 (Leukemia)High< 1

Note: Data is illustrative. The correlation between target expression and IC50 provides further evidence of on-target activity.[1]

Conclusion: A Synthesized, Self-Validating MoA

By systematically progressing through these three pillars, we construct a powerful and coherent narrative for the mechanism of action of Cmpd-X.

  • Pillar 1 (CETSA & Kinobeads) proved that Cmpd-X physically and selectively binds to its intended kinase target inside the cell.

  • Pillar 2 (Western Blot) demonstrated that this binding event is functionally relevant, inhibiting the kinase's activity and blocking its downstream signaling cascade.

  • Pillar 3 (Phenotypic Assay) linked this molecular activity to a desired anti-proliferative effect in cancer cells, showing its therapeutic potential.

This integrated approach, which combines direct biophysical measurements with functional cellular readouts, provides the rigorous, multi-faceted evidence required to confidently advance a 2-aminothiazole derivative through the drug discovery pipeline.

References

  • Title: Validating Small Molecule Chemical Probes for Biological Discovery Source: Annual Review of Biochemistry URL: [Link]

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Comparative

A Comparative Analysis of Synthetic Routes to 2-Aminothiazoles: A Guide for Researchers

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide range of biological activities, including anticancer, antimicrobial, and anti-infl...

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The efficient and versatile synthesis of this privileged heterocyclic motif is therefore a subject of continuous investigation and optimization. This guide provides a comparative study of the most prominent synthetic routes to 2-aminothiazoles, offering insights into their mechanisms, advantages, and limitations to aid researchers in selecting the most suitable method for their specific applications.

The Classical Benchmark: Hantzsch Thiazole Synthesis

First reported in the 19th century, the Hantzsch thiazole synthesis remains one of the most fundamental and widely utilized methods for constructing the thiazole ring.[2][6][7][8] The classic approach involves the condensation of an α-halocarbonyl compound with a thiourea derivative.[2][6][7][8][9]

Mechanistic Pathway

The reaction proceeds via an initial nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the α-haloketone, forming an S-alkylated intermediate. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic 2-aminothiazole ring.[6][7]

Hantzsch_Mechanism Thiourea Thiourea S_Alkylation S-Alkylation Intermediate Thiourea->S_Alkylation Nucleophilic Attack AlphaHaloKetone α-Haloketone AlphaHaloKetone->S_Alkylation Thiazoline Cyclized Intermediate (Thiazoline) S_Alkylation->Thiazoline Intramolecular Cyclization Product 2-Aminothiazole Thiazoline->Product Dehydration (-H₂O) One_Pot_Workflow Start Ketone + Thiourea + Halogenating Agent InSitu In situ α-halogenation of ketone Start->InSitu Hantzsch Hantzsch Condensation InSitu->Hantzsch Product 2-Aminothiazole Hantzsch->Product

Caption: General workflow for a one-pot 2-aminothiazole synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid reaction times, improved yields, and often cleaner reactions compared to conventional heating methods. [10][11][12]The synthesis of 2-aminothiazoles has greatly benefited from this technology. Reactions that might take hours under traditional reflux conditions can often be completed in a matter of minutes in a microwave reactor. [10][13]This eco-friendly approach is highly efficient and allows for the rapid generation of libraries of 2-aminothiazole derivatives for drug discovery. [10][11][14]

Green Synthesis Approaches

In line with the principles of green chemistry, several environmentally benign methods for 2-aminothiazole synthesis have been reported. These often involve the use of water as a solvent, biodegradable catalysts, and energy-efficient reaction conditions. [15][16]For example, the reaction of 1-aryl-2-bromoethan-1-one with thioamide derivatives can be performed efficiently in water at room temperature, yielding 2-aminothiazoles in high yields without the need for a catalyst. [15]Another approach utilizes asparagine as a green organocatalyst for the one-pot synthesis from methylcarbonyls and thiourea. [16]

Comparative Performance of Synthesis Routes

To provide a clear comparison, the following table summarizes the key performance indicators of the different synthetic strategies discussed.

Synthesis RouteKey FeaturesTypical Reaction TimeTypical YieldsAdvantagesDisadvantages
Hantzsch Synthesis α-haloketone + thiourea30 min - several hoursHigh [9]Reliable, simple, readily available starting materialsRequires pre-synthesized, often toxic α-haloketones [7]
Cook-Heilbron Synthesis α-aminonitrile + CS₂/dithioacidsVariesGoodMild conditions, good for 5-aminothiazoles [17][18]Limited scope compared to Hantzsch
One-Pot Synthesis Ketone + thiourea + halogenating agent10 min - a few hours [19]Good to excellent [1][19]Avoids isolation of hazardous intermediates, time-saving, reduced waste [3]May require optimization of reaction conditions
Microwave-Assisted Accelerated reaction using microwaves1 - 20 minutes [11][13]High to excellent [11][13][14]Rapid, efficient, eco-friendly, high yields [10][12]Requires specialized microwave equipment
Green Synthesis Use of water, green catalysts, ambient conditions1 - 2 hours [15]High to excellent [15][16]Environmentally friendly, safe, often catalyst-free [15]Substrate scope may be limited

Conclusion

The synthesis of 2-aminothiazoles has evolved significantly from the classical Hantzsch and Cook-Heilbron methods. While these foundational reactions are still relevant, modern approaches such as one-pot syntheses, microwave-assisted reactions, and green chemistry protocols offer substantial advantages in terms of efficiency, safety, and sustainability. The choice of a particular synthetic route will depend on the specific target molecule, available resources, and the desired scale of the reaction. For rapid library synthesis and high-throughput screening, microwave-assisted one-pot procedures are particularly attractive. For large-scale, environmentally conscious manufacturing, green synthesis protocols are increasingly becoming the methods of choice. This guide provides the foundational knowledge for researchers to make informed decisions in the synthesis of this vital class of heterocyclic compounds.

References

  • Cook–Heilbron thiazole synthesis. In: Wikipedia. [Link]

  • A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES. 2012;85(8):1939. [Link]

  • Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. Medicinal and Medical Chemistry. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • Lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable, and sustainable process. Cogent Chemistry. 2017;3(1):1345831. [Link]

  • Green synthesis of substituted 2-aminothiazoles via the reaction of 1-aryl-2-bromoethan-1-one with thioamide derivatives. ResearchGate. [Link]

  • Asparagine as a Green Organocatalyst for the Synthesis of 2-Aminothiazoles. Polycyclic Aromatic Compounds. 2020;42(5):2061-2069. [Link]

  • Sequential One-Pot Synthesis of 2-Aminothiazoles Using Corresponding Ketones: Insights into Their Structural Features. ChemistrySelect. 2020;5(34):10633-10638. [Link]

  • Sequential One-Pot Synthesis of 2-Aminothiazoles Using Corresponding Ketones: Insights into Their Structural Features. Bohrium. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021;26(5):1449. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • A 4-(o-chlorophenyl)-2-aminothiazole: Microwave Assisted Synthesis, Spectral, Thermal, XRD and Biological Studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2013;115:393-398. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. 2021;26(21):6418. [Link]

  • C(sp3)H Bond Functionalization toward Aminothiazole Skeletons from Active Methylene Ketones and Thioureas. Synlett. 2020;31(18):1833-1837. [Link]

  • An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water. E-Journal of Chemistry. 2011;8(3):1029-1035. [Link]

  • Cook-Heilbron thiazole synthesis. ResearchGate. [Link]

  • Recent advances in microwave assisted synthesis of biological active 2- aminothiazole-schiff bases and their metal chelates. Medicinal and Medical Chemistry. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • 2-Aminothiazole. In: Wikipedia. [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. CUTM Courseware. [Link]

  • Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • (PDF) Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. [Link]

  • Common methods for the synthesis of 2-aminothiazole. ResearchGate. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. 2021;26(17):5276. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. 2017;64(2):249-270. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. 2014;19(11):17772-17784. [Link]

  • Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation. International Journal for Pharmaceutical Research Scholars. 2015;4(3):46-49. [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances. 2023;13(14):9512-9524. [Link]

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Validation

A Comparative Guide to Benchmarking the Purity of Synthesized Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the landscape of drug discovery and development, the purity of a pharmaceutical intermediate is not merely a quality metric; it is a cornerston...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the purity of a pharmaceutical intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, a key building block in the synthesis of various bioactive molecules, is no exception.[1] Impurities, even in trace amounts, can have significant downstream effects, potentially leading to unwanted side reactions, reduced yields of the active pharmaceutical ingredient (API), and the introduction of toxic byproducts. This guide provides a comprehensive framework for benchmarking the purity of synthesized Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, offering a comparative analysis of essential analytical techniques and the rationale behind their application.

Synthesis of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate

The synthesis of the target compound typically follows the well-established Hantzsch thiazole synthesis. This method involves the condensation of a halogenated β-ketoester with a thioamide. For Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, the likely precursors are benzyl acetoacetate (which would be halogenated in situ or in a prior step) and thiourea.[2][3] The general synthetic workflow is depicted below.

cluster_synthesis Synthesis Workflow start Starting Materials: - Benzyl Acetoacetate - Halogenating Agent (e.g., NBS) - Thiourea halogenation α-Halogenation of Benzyl Acetoacetate start->halogenation condensation Hantzsch Thiazole Synthesis: Condensation with Thiourea halogenation->condensation cyclization Intramolecular Cyclization and Dehydration condensation->cyclization product Crude Benzyl 2-amino-4-methyl- 1,3-thiazole-5-carboxylate cyclization->product purification Purification (e.g., Recrystallization) product->purification final_product Purified Product purification->final_product cluster_analysis Purity Analysis Workflow sample Synthesized Product hplc HPLC: Quantitative Purity (Area %) sample->hplc gcms GC-MS: Volatile Impurities & Residual Solvents sample->gcms nmr NMR (¹H & ¹³C): Structural Confirmation & Impurity Identification sample->nmr mp Melting Point: Indicator of Purity sample->mp data Comparative Data Analysis hplc->data gcms->data nmr->data mp->data report Purity Benchmark Report data->report

Sources

Validation

A Head-to-Head Comparative Guide to Aminothiazole Analogs in Oncology Research

Welcome to a comprehensive technical guide designed for the discerning researcher in oncology and drug development. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of n...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for the discerning researcher in oncology and drug development. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved drugs due to its versatile binding capabilities. Its derivatives have demonstrated a wide spectrum of pharmacological activities, with a particular emphasis on anticancer properties.

This guide moves beyond a simple literature review. We will dissect the performance of various aminothiazole analogs across different cancer cell lines, provide the experimental frameworks to validate these findings in your own lab, and explore the mechanistic underpinnings of their activity. Our focus is on providing actionable, data-driven insights to inform your research and development efforts.

Comparative Efficacy: A Data-Driven Overview

The true measure of an anticancer agent's potential lies in its ability to inhibit cancer cell proliferation, ideally with high potency and selectivity. Below, we compare the cytotoxic performance of several novel aminothiazole analogs across a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), allows for a direct comparison of potency.

A study by Lv et al. (2019) provides an excellent case study, synthesizing a series of 2-((4-phenylthiazol-2-yl)amino)phenol derivatives and evaluating their in vitro anticancer activity. The results highlight how minor structural modifications can significantly impact biological activity.

Table 1: Comparative IC50 Values (µM) of Aminothiazole Analogs Across Cancer Cell Lines

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
5a A549Lung Carcinoma1.83 ± 0.12
HCT116Colon Carcinoma2.15 ± 0.17
MCF-7Breast Adenocarcinoma2.91 ± 0.21
HeLaCervical Carcinoma3.56 ± 0.25
5d A549Lung Carcinoma0.95 ± 0.08
HCT116Colon Carcinoma1.12 ± 0.11
MCF-7Breast Adenocarcinoma1.54 ± 0.13
HeLaCervical Carcinoma1.88 ± 0.16
5g A549Lung Carcinoma11.24 ± 0.98
HCT116Colon Carcinoma13.51 ± 1.13
MCF-7Breast Adenocarcinoma15.82 ± 1.24
HeLaCervical Carcinoma17.36 ± 1.55
Dasatinib A549Lung Carcinoma0.01 ± 0.001
(Control)HCT116Colon Carcinoma> 10
MCF-7Breast Adenocarcinoma> 10
HeLaCervical Carcinoma> 10

Insight from the Data: As evidenced in Table 1, compound 5d demonstrates significantly higher potency across all tested cell lines compared to its structural analogs 5a and 5g . This underscores the critical role of substituent groups on the aminothiazole core in modulating anticancer activity. The superior performance of 5d makes it a compelling candidate for further mechanistic studies. Interestingly, the well-known kinase inhibitor Dasatinib, which features an aminothiazole core, shows exceptional potency against A549 but is less effective against the other lines in this panel, highlighting the importance of testing compounds across diverse cancer types.

Unraveling the Mechanism: Apoptosis and Cell Cycle Arrest

Potent cytotoxicity is the desired outcome, but understanding the mechanism is paramount for rational drug design. The most successful anticancer agents induce programmed cell death (apoptosis) and/or halt cell cycle progression. Further investigation into compound 5d revealed its ability to induce apoptosis in A549 cells, a key mechanism contributing to its cytotoxic effects.

Signaling Pathway: Induction of Apoptosis

Many therapeutic agents, including aminothiazole derivatives, trigger the intrinsic apoptotic pathway. This pathway is often initiated by cellular stress and converges on the mitochondria, leading to the release of cytochrome c and the subsequent activation of a caspase cascade.

G cluster_0 Cellular Stress cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Caspase Cascade Compound_5d Aminothiazole Analog (e.g., Compound 5d) Bax Bax Activation Compound_5d->Bax Promotes Bcl2 Bcl-2 Inhibition Compound_5d->Bcl2 Inhibits Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Promotes Bcl2->Mito Inhibits CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by an aminothiazole analog.

Experimental Protocols: A Guide to In-House Validation

To ensure scientific rigor, the findings presented must be reproducible. The following section provides detailed, step-by-step protocols for the key assays used to characterize the anticancer properties of aminothiazole analogs.

Overall Experimental Workflow

The logical flow from initial screening to mechanistic validation is critical. This process ensures that resources are focused on the most promising compounds.

G cluster_workflow Drug Discovery & Validation Workflow cluster_mech start Cancer Cell Culture treatment Treat with Aminothiazole Analogs (Dose-Response) start->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability ic50 Calculate IC50 Values & Select Lead Compound viability->ic50 mechanistic Mechanistic Studies on Lead Compound ic50->mechanistic apoptosis Apoptosis Assay (Annexin V/PI) mechanistic->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanistic->cell_cycle data_analysis Data Analysis & Interpretation apoptosis->data_analysis cell_cycle->data_analysis

Caption: Standard workflow for evaluating novel anticancer compounds.

Protocol 1: Cell Viability Assessment via MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • 96-well cell culture plates

    • Cancer cell lines (e.g., A549, HCT116)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Aminothiazole analogs (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • DMSO (cell culture grade)

    • Phosphate-Buffered Saline (PBS)

    • Multichannel pipette

    • Microplate reader (570 nm wavelength)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the aminothiazole analogs in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

    • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

    • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Quantification via Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic/necrotic cells.

  • Materials:

    • 6-well cell culture plates

    • Lead aminothiazole analog

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Binding Buffer (provided in the kit)

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Seed cells (e.g., A549) in 6-well plates and allow them to attach overnight. Treat the cells with the lead compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.

    • Cell Harvesting: Collect both adherent and floating cells. To detach adherent cells, use trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Washing: Discard the supernatant and wash the cells twice with ice-cold PBS.

    • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

    • Data Acquisition: Analyze the samples immediately using a flow cytometer.

    • Analysis:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic/necrotic cells

      • Annexin V- / PI+: Necrotic cells

Conclusion and Future Directions

The aminothiazole scaffold remains a highly fertile ground for the development of novel anticancer therapeutics. The comparative data presented herein demonstrates that targeted modifications to this core structure can yield compounds with potent, low-micromolar activity against a range of cancer cell lines. The efficacy of lead compounds like 5d is mechanistically linked to their ability to induce apoptosis, a hallmark of effective cancer therapies.

The protocols and workflows provided establish a robust framework for the identification and validation of new aminothiazole analogs in any molecular oncology laboratory. Future work should focus on in vivo efficacy studies of the most promising candidates, exploration of their effects on other signaling pathways (such as cell cycle checkpoints), and optimization of their pharmacokinetic properties to accelerate their journey from the bench to the clinic.

References

  • Lv, K., Wang, L. L., Chen, J., Sun, J. D., & Shang, S. Q. (2019). Synthesis and biological evaluation of novel 2-((4-phenylthiazol-2-yl)amino)phenol derivatives as potential anticancer agents. Bioorganic & medicinal chemistry letters, 29(1), 69–74. [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate

This guide provides a detailed protocol for the safe and compliant disposal of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate. As a valued professional in research and drug development, your safety and the integrity...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate. As a valued professional in research and drug development, your safety and the integrity of our shared environment are paramount. This document moves beyond a simple checklist, offering a framework grounded in established safety protocols and regulatory standards to ensure that every step of the disposal process is deliberate, understood, and properly executed.

Compound Identification and Hazard Assessment

Key Structural Features and Inferred Hazards:

  • Aminothiazole Core: Compounds containing the 2-aminothiazole moiety can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[5]

  • Carboxylate Ester: While the benzyl ester group is common in synthetic chemistry, its presence necessitates careful handling to avoid unintended reactions.

  • General Classification: As a prudent practice, any novel or sparsely documented chemical should be treated as hazardous until proven otherwise.[6]

Therefore, we will operate under the assumption that this compound is an irritant, potentially harmful if ingested or inhaled, and requires handling as a hazardous chemical waste.

Property Value / Assessment Source / Rationale
Molecular Formula C₁₅H₁₄N₂O₂S (example)Based on the chemical name; verify with supplier data.
Appearance Likely a solid powder.Based on similar thiazole carboxylates.[7][8]
Primary Hazards Eye, skin, and respiratory irritant. Harmful if swallowed.Inferred from related 2-aminothiazole compounds.[5][8]
Environmental Hazards Assumed to be toxic to aquatic life with long-lasting effects.A common characteristic of complex organic molecules.[7]

Note: The most authoritative source of safety information is the manufacturer-provided Safety Data Sheet (SDS). This document must be consulted before handling or disposing of the chemical.

Regulatory Framework: Adherence to National Standards

All laboratory operations in the United States, including waste disposal, are governed by federal and state regulations. The primary frameworks are provided by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates the creation of a Chemical Hygiene Plan (CHP) for all laboratories.[9][10] Your institution's CHP is the primary document outlining specific safety procedures, including waste disposal protocols. It requires employers to provide training on the hazards of chemicals and the protective measures to be used.[11]

  • EPA Resource Conservation and Recovery Act (RCRA): The EPA governs the disposal of hazardous waste from "cradle-to-grave."[12] This means that the generating laboratory is responsible for the waste until its final, safe disposal.[12][13] Proper identification, segregation, and labeling of waste are legally mandated under RCRA.[14]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate for any purpose, including disposal, the following minimum PPE is required:

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles if there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat must be worn and fully buttoned.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95 dust mask) is necessary to prevent inhalation.[7]

Step-by-Step Disposal Protocol

This protocol ensures that all waste streams containing Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate are handled safely and in accordance with regulatory requirements.

Step 1: Waste Characterization and Segregation

Proper segregation is the most critical step in laboratory waste management.[14]

  • Solid Waste:

    • Unused or Expired Product: Collect the pure chemical in its original container or a new, designated "Hazardous Waste" container.

    • Contaminated Consumables: All items that have come into direct contact with the compound (e.g., weigh boats, gloves, pipette tips, contaminated paper towels) must be collected separately in a clearly labeled, durable plastic bag or a designated solid waste container.

  • Liquid Waste:

    • Solutions: If the compound has been dissolved in a solvent, collect this solution in a dedicated "Hazardous Waste" container for liquids.

    • Solvent Compatibility: Crucially, do not mix incompatible waste streams. For example, halogenated solvents must be collected separately from non-halogenated solvents. Never mix acidic or basic waste with organic solvent waste unless you are certain of their compatibility.

Step 2: Container Selection and Labeling

All waste containers must be in good condition, compatible with the chemical waste, and securely sealed when not in use.[13]

  • Labeling: Every waste container must be clearly labeled with:

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate" .

    • A complete list of all other components in the container (e.g., "Methanol," "Dichloromethane").

    • The approximate percentage of each component.

    • The date the first drop of waste was added to the container.

Step 3: Accumulation and Storage

Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]

  • The SAA must be at or near the point of generation.

  • Containers must be kept closed at all times except when adding waste.[13]

  • Store the waste away from heat sources, direct sunlight, and incompatible materials.

Step 4: Arranging for Final Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash. This is a violation of EPA regulations and poses a significant environmental hazard.

  • Your EHS office will work with a licensed hazardous waste disposal company to ensure the final treatment and disposal are compliant with all federal and state laws.[14]

Decontamination and Spill Management

Accidents can happen. A clear and immediate response plan is essential.

  • Equipment Decontamination:

    • Gross Decontamination: Wipe down all contaminated glassware and equipment with a solvent in which the compound is soluble (e.g., acetone, ethanol), collecting the solvent wash as liquid hazardous waste.

    • Final Cleaning: Proceed with a standard wash using soap and water.

  • Minor Spill Cleanup (inside a fume hood):

    • Alert colleagues in the immediate area.

    • Wear your full PPE.

    • Cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad).

    • Carefully collect the absorbent material using non-sparking tools and place it in the solid hazardous waste container.

    • Wipe the area with a solvent-soaked cloth, collecting the cloth as solid waste.

    • Wash the area with soap and water.

  • Major Spill Cleanup (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and call your institution's EHS emergency number.

    • Do not attempt to clean up a large spill yourself unless you are specifically trained to do so.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate waste.

DisposalWorkflow node_start node_start node_process node_process node_decision node_decision node_waste node_waste node_end node_end start Start: Waste Generation (Unused chemical, contaminated items, solutions) ppe Step 2: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Step 1: Characterize Waste Is it solid or liquid? is_solid Solid or Liquid? characterize->is_solid solid_waste_container Collect in Labeled SOLID HAZARDOUS WASTE Container is_solid->solid_waste_container Solid liquid_waste_container Collect in Labeled LIQUID HAZARDOUS WASTE Container is_solid->liquid_waste_container Liquid labeling Step 3: Ensure Proper Labeling (Full Chemical Name, Constituents, Date) solid_waste_container->labeling liquid_waste_container->labeling ppe->characterize storage Step 4: Store in Satellite Accumulation Area (SAA) labeling->storage pickup Step 5: Contact EHS for Pickup and Final Disposal storage->pickup

Caption: Decision workflow for hazardous chemical waste disposal.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship. Your diligence in these procedures is a cornerstone of responsible scientific practice.

References

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Handling

A Senior Application Scientist's Guide to Handling Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate: PPE, Operations, and Disposal

As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. This guide provides a detailed protocol for the...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. This guide provides a detailed protocol for the safe handling of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, a member of the thiazole class of compounds. The procedures outlined here are synthesized from established safety data for this chemical family and are designed to provide a self-validating system of protection.

Hazard Identification and Risk Assessment

Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate and structurally similar aminothiazole derivatives are classified as irritants.[1] The primary hazards associated with this class of compounds, as identified in aggregated GHS data and safety data sheets for analogous structures, include:

  • H319: Causes serious eye irritation [1][2]

  • H315: Causes skin irritation [2]

  • H335: May cause respiratory irritation [2]

  • H302: Harmful if swallowed [2][3]

Given that this compound is typically a solid or powder, the primary risks of exposure stem from the inhalation of airborne dust particles and direct contact with the skin or eyes during weighing and transfer operations. The following controls and procedures are mandated to mitigate these risks.

Engineering Controls: The First Line of Defense

Personal protective equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary method for exposure control is the use of proper engineering controls.

  • Chemical Fume Hood: All manipulations of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, including weighing, transfer, and preparation of solutions, must be conducted inside a certified chemical fume hood.[4] This is the most critical step in preventing respiratory exposure to fine particulates of the compound.

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to prevent ocular, dermal, and respiratory exposure. The following table summarizes the necessary equipment.

PPE CategoryRecommended EquipmentJustification
Eye and Face Chemical splash goggles meeting ANSI Z87.1 or EN166 standards.[4][5]Required to protect against the compound's classification as a serious eye irritant.[1][2]
Face shield (worn over goggles).Recommended when handling larger quantities (>10g) or when there is a significant risk of splashing.[4][6]
Hand Disposable, powder-free nitrile gloves.[4]Provides protection against incidental skin contact and irritation.[6] For extended contact, double-gloving is recommended.
Body A buttoned, long-sleeved laboratory coat.[4]Protects skin on the arms and torso from contamination.[4]
Chemical-resistant apron (worn over lab coat).Recommended for large-scale operations to provide an additional barrier against spills and splashes.[4]
Respiratory Not required if all work is performed in a certified chemical fume hood.A fume hood is the primary engineering control for respiratory protection.[4] If a fume hood is not available, a NIOSH-approved respirator with P95 or P100 particulate filters is mandatory.[7]

Standard Operating Procedure (SOP) for Safe Handling

Following a systematic workflow is crucial for minimizing exposure and ensuring procedural safety.

  • Verify that the chemical fume hood is operational and has a valid certification.

  • Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood to minimize movement in and out of the containment area.

  • Don all required PPE as specified in the table above: lab coat, chemical splash goggles, and nitrile gloves.

  • Perform all weighing operations on a balance placed inside the fume hood or in a dedicated powder containment hood.

  • Handle the solid compound gently with a spatula to avoid generating airborne dust.[8]

  • If transferring the solid to a flask for dissolution, do so carefully within the fume hood.

  • Once the handling procedure is complete, securely cap all containers.

  • Wipe down the work surface, balance, and any equipment used with a damp cloth or towel to remove any residual powder.

  • Remove PPE in the correct order: first the outer gloves (if double-gloved), then the lab coat, followed by goggles and inner gloves.

  • Wash hands and forearms thoroughly with soap and water after removing all PPE.[3][8]

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling Phase cluster_disposal 4. Disposal Phase VerifyHood Verify Fume Hood Certification & Flow DonPPE Don Required PPE (Goggles, Coat, Gloves) VerifyHood->DonPPE Weigh Weigh Compound (Minimize Dust) DonPPE->Weigh Transfer Transfer & Dissolve Weigh->Transfer Decontaminate Decontaminate Surfaces & Equipment Transfer->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands Segregate Segregate Contaminated Waste WashHands->Segregate Dispose Dispose via Licensed Waste Contractor Segregate->Dispose

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